(2,3-Dichlorophenyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,3-dichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIALSXRVQRGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2,3-Dichlorophenyl)hydrazine chemical properties
An In-Depth Technical Guide to (2,3-Dichlorophenyl)hydrazine: Properties, Synthesis, and Applications
Introduction
This compound is an organic compound featuring a hydrazine functional group attached to a dichlorinated phenyl ring.[1] As a substituted arylhydrazine, it serves as a crucial building block and intermediate in various fields of chemical synthesis, from pharmaceuticals and agrochemicals to dyes and pigments.[1] Its significance lies in the reactivity of the hydrazine moiety, which readily engages in reactions with carbonyl compounds to form hydrazones, precursors to a wide array of heterocyclic systems. The electronic effects of the two chlorine atoms on the aromatic ring further modulate its reactivity, making it a versatile reagent for constructing complex molecular architectures.
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and safety considerations of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The compound is often supplied and used in its more stable hydrochloride salt form, this compound hydrochloride.[1][2]
Core Chemical and Physical Properties
The fundamental properties of this compound and its hydrochloride salt are summarized below. These identifiers and physical constants are critical for its handling, characterization, and application in experimental settings.
| Property | Value (this compound) | Value (this compound HCl) | Source(s) |
| IUPAC Name | This compound | This compound;hydrochloride | [1][2] |
| CAS Number | 13147-14-3 | 21938-47-6 | [1][2][3] |
| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₇Cl₃N₂ | [1][3] |
| Molecular Weight | 177.03 g/mol | 213.49 g/mol (or 213.5 g/mol ) | [1][2][3] |
| Appearance | - | White to cream or pale brown crystalline solid/powder | [4][5] |
| Melting Point | - | 204°C (decomposes) | [4] |
| Boiling Point | - | 272.3°C at 760 mmHg (Predicted) | [4] |
| Solubility | - | Soluble in water and alcoholic solvents | [4] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NN | C1=CC(=C(C(=C1)Cl)Cl)NN.Cl | [1][2] |
| InChI Key | HPIALSXRVQRGMK-UHFFFAOYSA-N | RHNATWVYOKUFLK-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The synthesis of arylhydrazines, including this compound, is a well-established area of organic chemistry. The most prevalent method involves the diazotization of an aniline precursor followed by reduction.
Synthetic Methodologies
Several routes are employed for the synthesis of this compound:
-
Diazotization and Reduction: This is the most traditional and widely used pathway.[1] It begins with the diazotization of 2,3-dichloroaniline using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt. This intermediate is then reduced to the hydrazine. Common reducing agents for this step include sodium sulfite or stannous chloride. The choice of a two-step process via a diazonium salt is mechanistically crucial as it provides a reliable pathway to introduce the N-N bond onto the aromatic ring.
-
Solid-Phase Synthesis: An innovative approach involves immobilizing the aryldiazonium ion on a cation exchange resin.[1] This technique enhances the stability of the often-unstable diazonium intermediate, allowing for storage and simplified workup. The resin-bound diazonium salt is then reduced, for instance with aqueous sodium borohydride, to yield the hydrazine, which can be subsequently extracted from the resin.[1]
-
Alternative Precursors: Some methods may utilize different starting materials, such as pyridine halides reacting with hydrazine hydrate.[1] The solvent choice is critical in these reactions to ensure reactant solubility and to act as an acid-binding agent, thereby controlling the pH and promoting product formation.[1]
General Experimental Protocol: Diazotization and Reduction
The following is a representative, step-by-step protocol for the synthesis of this compound hydrochloride from 2,3-dichloroaniline.
Step 1: Diazotization of 2,3-Dichloroaniline
-
Dissolve 2,3-dichloroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
The this compound hydrochloride product will precipitate out of the solution.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water or ethanol to remove impurities.
-
For further purification, recrystallization can be performed using an appropriate solvent, such as toluene.[1]
-
Dry the purified product under vacuum to yield this compound hydrochloride as a crystalline solid.
Visualization of Synthesis Workflow
Caption: Interrelation of properties, synthesis, reactivity, and applications.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the protons of the hydrazine group (-NHNH₂). The splitting patterns and chemical shifts of the aromatic protons would confirm the 2,3-disubstitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups. Characteristic peaks for N-H stretching of the hydrazine group would be observed, typically in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. ATR-IR data is available for the hydrochloride salt. [2]* Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound.
Safety and Handling
This compound and its hydrochloride salt are considered hazardous chemicals and must be handled with appropriate precautions. [1]
-
Toxicity: Hydrazine compounds are generally toxic upon ingestion, inhalation, or skin contact. 1hydrazine hydrochloride is classified as toxic if swallowed (H301) and causes skin irritation (H315). [2]* Irritation: The compound may cause skin and eye irritation. [1]* Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. A respirator may be necessary depending on the handling conditions. [1]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [4] Adherence to established safety protocols is paramount to minimize risk during the handling, storage, and use of this compound.
References
-
2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem. [Link]
-
This compound - ChemBK. [Link]
Sources
- 1. Buy this compound | 13147-14-3 [smolecule.com]
- 2. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. crslaboratories.com [crslaboratories.com]
- 4. chembk.com [chembk.com]
- 5. 2,3-Dichlorophenylhydrazine hydrochloride, 97% 25 g | Request for Quote [thermofisher.com]
Introduction: The Strategic Importance of (2,3-Dichlorophenyl)hydrazine
An In-Depth Technical Guide to (2,3-Dichlorophenyl)hydrazine (CAS: 13147-14-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is an organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions and a hydrazine functional group (-NHNH2)[1]. While its direct biological mechanism of action is not its primary feature, its significance in the scientific community lies in its role as a versatile and crucial chemical building block[1]. It is most commonly supplied and handled in its more stable hydrochloride salt form, this compound hydrochloride (CAS: 21938-47-6)[1][2][3].
For drug development professionals, this molecule is a key precursor in the synthesis of complex heterocyclic structures, most notably in the construction of indole rings via the Fischer indole synthesis[4]. The specific substitution pattern of the chlorine atoms on the phenyl ring provides a strategic tool for modulating the electronic properties and steric profile of target molecules, which is fundamental in tuning the efficacy, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of its synthesis, characterization, core reactivity, and safe handling protocols.
Physicochemical Properties and Characterization
A precise understanding of the physicochemical properties of this compound and its hydrochloride salt is foundational for its effective use in synthesis and analysis.
Quantitative Data Summary
The following table summarizes the key properties of the parent compound and its more common hydrochloride salt.
| Property | This compound | This compound HCl | Reference(s) |
| CAS Number | 13147-14-3 | 21938-47-6 | [1][3] |
| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₇Cl₃N₂ | [1][3] |
| Molecular Weight | 177.03 g/mol | 213.49 g/mol | [1][3] |
| Appearance | - | White to light yellow crystalline powder | [2][5] |
| Melting Point | Not readily available | ~204 °C (decomposes) | [3] |
| Boiling Point | Not readily available | 272.3 °C at 760 mmHg | [3] |
| Solubility | - | Soluble in water and alcohol solvents | [2] |
| InChI Key | HPIALSXRVQRGMK-UHFFFAOYSA-N | RHNATWVYOKUFLK-UHFFFAOYSA-N | [1][6] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NN | C1=CC(=C(C(=C1)Cl)Cl)NN.Cl | [1][6] |
Spectroscopic and Analytical Characterization
Characterization of this compound and its derivatives relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure, particularly the substitution pattern on the aromatic ring and the presence of the hydrazine protons. Spectroscopic data is a key part of quality control for commercially available batches[1][5].
-
Mass Spectrometry (MS) : ESI-MS is used to confirm the molecular weight of the compound, with the isotopic pattern of the two chlorine atoms providing a distinctive signature for identification[7][8].
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the method of choice for assessing the purity of this compound and for monitoring reaction progress. A C18 column with a mobile phase of acetonitrile and water is typically effective for separating the starting material from its isomers and related impurities[9].
Synthesis and Purification
The most established and reliable method for synthesizing aryl hydrazines, including this compound, is a two-step process starting from the corresponding aniline.[1] This classical approach ensures high yields and purity.
-
Diazotization : 2,3-Dichloroaniline is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is stannous chloride (SnCl₂) in concentrated HCl[10]. The hydrazine is then typically precipitated as its hydrochloride salt, which is more stable and easier to handle than the free base.
The diagram below outlines this trusted synthetic workflow.
Caption: General workflow for synthesizing this compound HCl.
Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from standard procedures for aryl hydrazine synthesis[10]. Extreme caution is required. This procedure must be performed in a certified fume hood with appropriate personal protective equipment.
-
Setup : To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,3-dichloroaniline (1 eq.) and concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization : Prepare a solution of sodium nitrite (1.1 eq.) in water. Add this solution dropwise to the aniline mixture, ensuring the temperature is maintained below 5 °C. Stir for 30 minutes after addition is complete.
-
Reduction : Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3 eq.) in concentrated hydrochloric acid. Add this reducing solution slowly to the cold diazonium salt solution, keeping the temperature below 10 °C.
-
Isolation : After the addition is complete, allow the reaction to stir for 1-2 hours in the ice bath. The this compound hydrochloride will precipitate.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by diethyl ether, to remove impurities. Dry the product under vacuum to yield the hydrochloride salt.
Core Reactivity: The Fischer Indole Synthesis
The primary utility of this compound in drug discovery is its role as a key reactant in the Fischer indole synthesis . This powerful reaction, discovered in 1883, remains one of the most important methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry[4][11].
The reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions (using Brønsted or Lewis acids) to form an indole[4][12]. The choice of acid catalyst and reaction conditions is crucial for the success of the synthesis[11].
The mechanism proceeds through several key steps:
-
Formation of a phenylhydrazone from the hydrazine and carbonyl compound.
-
Tautomerization to an ene-hydrazine intermediate.
-
A[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) which is the key bond-forming step.
-
Loss of ammonia and subsequent aromatization to yield the final indole product.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
This reaction has been instrumental in the synthesis of numerous pharmaceuticals, including the triptan class of anti-migraine drugs and various kinase inhibitors for cancer therapy[4][13]. The use of terminally alkylated hydrazines can, in some cases, lead to higher yields and faster reaction rates under milder conditions[14].
Safety, Handling, and Toxicology
This compound and its salts are hazardous compounds that must be handled with appropriate precautions. Hydrazine derivatives, as a class, are often toxic and irritants[1][15].
GHS Hazard Classification
The following is a summary of GHS hazard statements associated with the hydrochloride salt form.
| Hazard Code | Statement | Class | Reference(s) |
| H301 / H302 | Toxic or Harmful if swallowed | Acute Toxicity, Oral | [6] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation | [6] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |
Laboratory Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when working with this compound.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors[1][15]. Ensure an eyewash station and safety shower are immediately accessible[16][17].
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and use proper removal technique[2][18].
-
Eye Protection : Chemical safety goggles or a face shield are required[2][16].
-
Lab Coat : A flame-retardant lab coat must be worn and kept closed.
-
Respirator : If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge should be used[17].
-
-
Handling Practices : Avoid generating dust[15][19]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[1].
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents[15][20].
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials[1][16].
References
-
This compound. ChemBK. [Link]
-
2,3-Dichlorophenylhydrazine hydrochloride. Chemsrc. [Link]
-
2,3-Dichlorophenylhydrazine HCl. PubChem. [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. ResearchGate. [Link]
-
Analytical Methods for Hydrazines. ATSDR. [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. ACS Publications. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
2,3-dichlorophenylhydrazine hcl. PubChemLite. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Phenylhydrazine. Organic Syntheses Procedure. [Link]
-
Discovery of the macrocycle SB1518, a potent JAK2/FLT3 inhibitor. PubMed. [Link]
-
Synthesis of p-chlorophenyl-hydrazine. PrepChem.com. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Phosphoglycolic acid. CAS Common Chemistry. [Link]
-
2,4-Dinitrophenylhydrazine. Wikipedia. [Link]
-
HYDRAZINE: METHOD 3503. NIOSH - CDC. [Link]
-
Chemical reactivity of dihydropyrazine derivatives. PubMed. [Link]
-
Safety Data Sheet LA444. Info-Gel. [Link]
Sources
- 1. Buy this compound | 13147-14-3 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. CAS#:21938-47-6 | 2,3-Dichlorophenylhydrazine hydrochloride | Chemsrc [chemsrc.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 2,3-Dichlorophenylhydrazine Hydrochloride | 21938-47-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS [m.chemicalbook.com]
- 8. PubChemLite - 2,3-dichlorophenylhydrazine hcl (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. prepchem.com [prepchem.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. fishersci.com [fishersci.com]
- 20. tcichemicals.com [tcichemicals.com]
Synthesis of (2,3-Dichlorophenyl)hydrazine hydrochloride
An In-Depth Technical Guide to the Synthesis of (2,3-Dichlorophenyl)hydrazine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound hydrochloride, a critical intermediate in the development of pharmaceuticals and other specialty chemicals. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, a field-proven experimental protocol, and the necessary safety considerations for the successful and safe execution of this synthesis.
Introduction and Strategic Importance
This compound hydrochloride, with the molecular formula C₆H₆Cl₂N₂·HCl, is an aromatic hydrazine salt.[1][2] Its significance lies not in its direct biological activity, but in its role as a versatile and indispensable building block in organic synthesis.[3] Substituted phenylhydrazines are foundational precursors for constructing a wide array of heterocyclic compounds, particularly those containing pyrazole and indole scaffolds. These structural motifs are prevalent in many biologically active molecules.
Consequently, this compound is a key starting material in the synthesis of:
-
Pharmaceuticals: It is employed in the development of novel therapeutics, including potential anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4][5] The specific 2,3-dichloro substitution pattern provides unique electronic and steric properties that can influence the pharmacological profile of the final drug candidate.
-
Agrochemicals: The compound serves as an intermediate for creating specialized pesticides, such as insecticides, herbicides, and fungicides.[4]
-
Dyes and Pigments: Its reactive nature is also harnessed in the production of certain azo dyes.[3]
Given its wide-ranging applications, a robust and reproducible synthetic method is paramount. The most common and industrially relevant pathway involves a two-step sequence starting from 2,3-dichloroaniline: diazotization followed by reduction.[3][4]
The Core Synthesis Pathway: A Mechanistic Perspective
The conversion of a primary aromatic amine to a hydrazine is a classic transformation in organic chemistry. The process is bifurcated into two distinct, mechanistically critical stages: the formation of an electrophilic diazonium intermediate and its subsequent reduction.
Step 1: Diazotization of 2,3-Dichloroaniline
The initial step is the conversion of the primary amine, 2,3-dichloroaniline, into a 2,3-dichlorobenzenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at a low temperature.
The reaction proceeds as follows:
-
Formation of the Diazotizing Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid, which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[6][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,3-dichloroaniline attacks the nitrosonium ion.
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable 2,3-dichlorobenzenediazonium chloride.
Causality of Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm up, releasing nitrogen gas.[8][9] Maintaining a low temperature throughout the addition of sodium nitrite and for a short period thereafter is essential for safety and to maximize the yield of the diazonium intermediate.
-
Strong Acidic Conditions: A surplus of strong acid is necessary to ensure the complete formation of the nitrosonium ion and to stabilize the resulting diazonium salt in the solution.[6][7]
Step 2: Reduction of the Diazonium Salt
Once formed, the electrophilic diazonium salt is immediately used in the next step. It is reduced to the target this compound. Several reducing agents can accomplish this transformation, but stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is one of the most reliable and convenient methods for laboratory and industrial synthesis.[9][10][11]
The stannous chloride method is often preferred because the resulting this compound hydrochloride is sparingly soluble in cold, concentrated hydrochloric acid, allowing it to precipitate directly from the reaction mixture. This simplifies isolation and purification.[11] Other reducing agents like sodium sulfite or sodium bisulfite are also effective but may require pH adjustments and can sometimes lead to side products if conditions are not carefully controlled.[10][12][13]
Visualized Synthesis Workflow
The following diagram outlines the complete logical and experimental flow for the synthesis of this compound hydrochloride.
Caption: Workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound hydrochloride from 2,3-dichloroaniline using stannous chloride as the reductant.
Part A: Preparation of the 2,3-Dichlorobenzenediazonium Chloride Solution
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,3-dichloroaniline (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 6 M, 100 mL).
-
Stir the mixture until the aniline salt has fully dissolved.
-
Immerse the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C.
-
Prepare a solution of sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 25 mL) and cool it in an ice bath.
-
Using the dropping funnel, add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 30-45 minutes. Crucial: Meticulously monitor the temperature and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution in the ice bath for an additional 30 minutes. This solution should be used immediately in the next step.
Part B: Reduction and Isolation
-
In a separate 1 L beaker or flask, prepare the reducing solution by dissolving stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 0.25 mol) in concentrated hydrochloric acid (e.g., 100 mL). Stir until a clear solution is formed and cool it in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold stannous chloride solution. A thick, light-colored precipitate should begin to form.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reduction is complete.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, concentrated hydrochloric acid to remove any unreacted starting materials or soluble byproducts.
-
Transfer the solid to a vacuum desiccator and dry to a constant weight. The resulting product is this compound hydrochloride.
Quantitative Data and Expected Outcomes
| Parameter | Value/Description | Rationale |
| Starting Material | 2,3-Dichloroaniline | The aromatic amine precursor. |
| Reagent Stoichiometry | ||
| 2,3-Dichloroaniline | 1.0 equivalent | Limiting reagent. |
| Sodium Nitrite | ~1.05-1.1 equivalents | A slight excess ensures complete diazotization. |
| Stannous Chloride | ~2.2-2.5 equivalents | Sufficient quantity to ensure complete reduction of the diazonium salt. |
| Temperature Control | 0–5 °C | Critical for the stability of the diazonium salt intermediate.[9] |
| Solvent/Acid | Concentrated HCl | Serves as the acid for diazotization and the medium for precipitation. |
| Typical Yield | 75–90% | Dependent on strict temperature control and efficient mixing. |
| Appearance | White to off-white or pinkish crystalline solid.[13][14] | Color can be improved by recrystallization if necessary. |
| Purity | >97% (HPLC) | Typically high enough for direct use in subsequent reactions.[15] |
Safety and Handling: A Mandate for Diligence
The synthesis of this compound hydrochloride involves several hazardous materials and requires strict adherence to safety protocols.
-
Hazardous Reagents:
-
2,3-Dichloroaniline: Toxic and a suspected carcinogen.
-
Hydrazine Derivatives: Phenylhydrazines are toxic upon ingestion, inhalation, or skin contact and are considered potential carcinogens.[1][3][16] They can cause severe skin and eye irritation.[1][15]
-
Diazonium Salts: Highly unstable when isolated and can be explosive. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold solution and use it immediately.[17]
-
Acids and Reagents: Concentrated HCl and stannous chloride are corrosive and can cause severe burns.[18]
-
-
Mandatory Safety Precautions:
-
All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[16][19]
-
Personal Protective Equipment (PPE) is non-negotiable. This includes chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-retardant lab coat.[16][18]
-
Have emergency equipment, such as a safety shower and eyewash station, readily accessible.[19]
-
Ensure proper quenching and disposal of all waste materials according to institutional and federal regulations.[20]
-
References
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of 2,3-dichloroaniline hydrochloride. PrepChem.com. [Link]
-
Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]
-
Reduction of resin immobilized aryldiazonium ions in solid phase by aqueous sodium borohydride. ResearchGate. [Link]
-
Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]
-
Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(35), 9349-9353. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
2,3-Dichlorophenylhydrazine HCl. PubChem. [Link]
- Processes for the diazotization of 2,5-dichloroanilines.
-
Phenylhydrazine Hydrochloride. Organic Syntheses. [Link]
-
Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. [Link]
- Processes for the diazotization of 2,5-dichloroanilines.
-
2,3-Dichlorophenylhydrazine Hydrochloride. Pharmaffiliates. [Link]
-
Processes for the diazotization of 2,5-dichloroanilines. WIPO. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health. [Link]
-
2,3-Dichlorophenylhydrazine hydrochloride. Chemsrc. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
Sources
- 1. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dichlorophenylhydrazine hydrochloride | 21938-47-6 [chemicalbook.com]
- 3. Buy this compound | 13147-14-3 [smolecule.com]
- 4. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchpublish.com [researchpublish.com]
- 12. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. 2,3-Dichlorophenylhydrazine Hydrochloride | 21938-47-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. arxada.com [arxada.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to the Safe Handling of (2,3-Dichlorophenyl)hydrazine for Researchers and Drug Development Professionals
(2,3-Dichlorophenyl)hydrazine , a substituted hydrazine derivative, is a valuable reagent in organic synthesis and a potential building block in the development of novel pharmaceutical agents.[1] Its utility, however, is matched by significant potential hazards inherent to its chemical structure. This guide provides a detailed examination of the safety and handling precautions necessary to mitigate risks when working with this compound. It is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory or process development setting. The principles and protocols outlined herein are grounded in established safety standards for hazardous chemicals and are designed to foster a self-validating system of safety.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is classified as a hazardous substance, and its handling requires a thorough understanding of its toxicological profile and physical-chemical properties. While specific toxicological data for the 2,3-isomer is limited, the hazards can be inferred from data on similar dichlorophenylhydrazine isomers and the parent compound, hydrazine.[1]
1.1. Toxicological Profile
Hydrazine and its derivatives are known to be toxic and are treated as potential human carcinogens.[2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[5][6]
-
Acute Toxicity: Acute exposure to hydrazines can cause irritation to the eyes, nose, and throat.[7][8] More severe exposures can lead to dizziness, headache, nausea, and in extreme cases, pulmonary edema, seizures, and coma.[7][8][9] Dichlorophenylhydrazine isomers are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]
-
Chronic Toxicity: Long-term exposure to hydrazine has been linked to damage to the liver, kidneys, and central nervous system.[2][8] The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]
-
Skin and Eye Irritation: Direct contact with this compound or its solutions can cause serious skin and eye irritation or burns.[10][13] It is corrosive to the eyes and skin.[5][6]
1.2. Physical and Chemical Hazards
-
Flammability: While not always readily combustible, hydrazine and its derivatives can be flammable and may ignite in the presence of heat, sparks, or open flames.[2][5]
-
Reactivity: this compound is a strong reducing agent and can react violently with oxidizing agents.[5] It should be stored away from incompatible materials such as acids, metals, and metal oxides to prevent dangerous reactions.[13][14]
-
Stability: The compound may be sensitive to air and moisture.[7] It is recommended to store it under an inert atmosphere.[14][15]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H6Cl2N2 | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Appearance | White crystalline solid | [13] |
| Melting Point | 118-120 °C | [13] |
Note: Some physical properties are for the hydrochloride salt, which is a common form of this compound.[13]
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls. These are measures that isolate the hazard from the worker.
2.1. Fume Hoods
All work with this compound, including weighing, transferring, and reacting, must be conducted in a properly functioning chemical fume hood.[6][7][16] The fume hood provides critical protection by capturing and exhausting vapors, dusts, and aerosols.
2.2. Ventilation
Adequate ventilation in the laboratory is essential to prevent the accumulation of hazardous vapors.[10][17] Ensure that the laboratory's ventilation system is maintained and operating correctly.
2.3. Designated Work Areas
Establish a designated area for working with this compound.[7] This area should be clearly marked with warning signs indicating the presence of a toxic and potentially carcinogenic substance.
Personal Protective Equipment (PPE): The Last Line of Defense
When engineering controls cannot eliminate all risk of exposure, appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
3.1. Hand Protection
Wear chemical-resistant gloves at all times when handling this compound.[6] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[4]
3.2. Eye and Face Protection
Chemical safety goggles are mandatory to protect the eyes from splashes.[6] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]
3.3. Skin and Body Protection
A lab coat must be worn to protect the skin and clothing from contamination.[6] For procedures with a higher risk of splashing or exposure, chemical-resistant coveralls may be necessary.
3.4. Respiratory Protection
In most laboratory settings, working within a certified chemical fume hood will provide adequate respiratory protection.[6] If there is a potential for exposure to exceed occupational exposure limits, or if work must be performed outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges must be used.[10]
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls, emphasizing that engineering and administrative controls are more effective than reliance on PPE alone.
Caption: Hierarchy of Controls for this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to preventing accidents and exposures.
4.1. Handling
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[15][17]
-
Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[17]
-
Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.
-
Grounding and Bonding: For larger quantities, ensure that containers are properly grounded and bonded during transfer to prevent static discharge.[15]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking, and at the end of the workday.[17]
4.2. Storage
-
Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated area.[10][14][15][17]
-
Incompatible Materials: Store separately from oxidizing agents, acids, and other incompatible materials.[13][15]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[14][15]
-
Locked Storage: Store in a locked cabinet or other secure location to restrict access.[10][17]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
5.1. Spills
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[17] Do not add water to the spill.
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact the institution's emergency response team.[6] Do not attempt to clean up a large spill without proper training and equipment.
5.2. Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[17] Remove contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[17] Seek immediate medical attention.[17]
-
Inhalation: Move the individual to fresh air.[17] If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[10][17]
Emergency Response Workflow
Caption: Emergency Response Workflow for Incidents.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[7]
-
Containers: Collect waste in clearly labeled, sealed containers.
-
Compatibility: Do not mix with incompatible waste streams.
-
Disposal: Dispose of waste through the institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[17]
Conclusion
This compound is a chemical that demands respect and careful handling. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safety protocols, researchers and drug development professionals can work with this compound safely and effectively. A proactive and informed approach to safety is paramount to protecting oneself, colleagues, and the environment.
References
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Hydrazine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1989, January 19). 1988 OSHA PEL Project - Hydrazine. Retrieved from [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (1993). HYDRAZINE. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dichlorophenylhydrazine HCl. PubChem Compound Database. Retrieved from [Link]
-
University of Texas at Austin. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2,4-Dichlorophenyl)hydrazine. PubChem Compound Database. Retrieved from [Link]
-
CRS Laboratories. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Dräger. (n.d.). Hydrazine (anhydrous) | N2H4 | 302-01-2 – Detectors & Protection Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]
Sources
- 1. Buy this compound | 13147-14-3 [smolecule.com]
- 2. nj.gov [nj.gov]
- 3. 1988 OSHA PEL Project - Hydrazine | NIOSH | CDC [cdc.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HYDRAZINE [training.itcilo.org]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. epa.gov [epa.gov]
- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. chembk.com [chembk.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Analysis of (2,3-Dichlorophenyl)hydrazine: A Technical Guide for Researchers
Abstract
(2,3-Dichlorophenyl)hydrazine is a substituted aromatic hydrazine of significant interest in synthetic chemistry, particularly as a precursor for pharmaceuticals and other complex organic molecules. Accurate and comprehensive characterization of this compound is paramount for ensuring reaction success, purity, and structural integrity of downstream products. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, typically handled as its more stable hydrochloride salt. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition.
Introduction
The structural elucidation of synthetic intermediates is a cornerstone of chemical and pharmaceutical research. This compound, with its distinct arrangement of chloro-substituents on the phenyl ring, presents a unique spectroscopic fingerprint. Spectroscopic methods provide a non-destructive and highly informative means to confirm the identity, purity, and structure of this molecule. NMR spectroscopy reveals the precise electronic environment of each proton and carbon atom, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides clues to its structural assembly through fragmentation analysis. This guide integrates data from these three pillars of analytical chemistry to build a complete structural profile of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and identifying the hydrazine moiety. The data presented here is based on the analysis of its hydrochloride salt (CAS 21938-47-6), as it is the common commercial form.[1][2][3]
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region is particularly informative for confirming the 2,3-dichloro substitution pattern.
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring (H-4, H-5, and H-6) form an ABC spin system.
-
H-5: This proton is expected to be a triplet, as it is coupled to both H-4 and H-6 (J~8 Hz).
-
H-4 and H-6: These protons will appear as doublets of doublets, coupled to H-5 and to each other (a smaller meta coupling). Their chemical shifts will differ based on the electronic effects of the adjacent chloro- and hydrazine groups.
-
-
Hydrazine Protons (-NHNH₂): In the hydrochloride salt, the hydrazine group is protonated ([NHNH₃]⁺). These protons are labile and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons are more likely to be observed as distinct, albeit potentially broad, signals.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H-5 | ~7.2 - 7.4 | Triplet (t) | J ≈ 8.0 |
| Aromatic H-4, H-6 | ~6.9 - 7.2 | Doublet of Doublets (dd) | J ≈ 8.0, J ≈ 1.5 |
| Hydrazine Protons | Variable (e.g., 8-11 in DMSO-d₆) | Broad singlet (br s) | N/A |
Note: Experimental data for the 2,3-isomer is not widely published. Shifts are estimated based on data for related dichlorophenylhydrazine isomers and general principles of NMR spectroscopy.[4]
Experimental Protocol: ¹H NMR Spectroscopy
The choice of solvent is critical for observing labile protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for hydrazines and their salts as it slows the rate of proton exchange, allowing for the observation of N-H signals.
-
Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the solvent peak (DMSO) to δ 2.50 ppm.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound hydrochloride, the spectrum reveals characteristic vibrations for the N-H bonds of the hydrazinium ion, as well as aromatic C-H and C-Cl bonds.
Interpretation of the IR Spectrum
An experimental Attenuated Total Reflectance (ATR) IR spectrum is available for this compound hydrochloride.[1] Key absorption bands are interpreted as follows:
-
N-H Stretching: Strong, broad absorptions in the region of 2500-3200 cm⁻¹ are characteristic of the N-H stretches in the hydrazinium ion (-[NHNH₃]⁺). The broadness is due to extensive hydrogen bonding in the solid state.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) are typical for C-H stretching vibrations on the phenyl ring.
-
Aromatic C=C Stretching: Sharp peaks in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.
-
C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range can be attributed to C-N stretching vibrations.
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 700-850 cm⁻¹, are indicative of C-Cl stretching vibrations.
Table 2: Key IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2500 - 3200 | N-H Stretch (Hydrazinium ion) | Strong, Broad |
| 3050 - 3150 | Aromatic C-H Stretch | Medium |
| 1400 - 1600 | Aromatic C=C Stretch | Medium-Strong |
| 700 - 850 | C-Cl Stretch | Strong |
Experimental Protocol: ATR-IR Spectroscopy
ATR is a modern IR sampling technique that requires minimal sample preparation and is ideal for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound hydrochloride powder onto the crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For this compound, the most notable feature in its mass spectrum is the isotopic signature of the two chlorine atoms.
Interpretation of the Mass Spectrum
The monoisotopic mass of the neutral this compound molecule is approximately 176.0 Da.
-
Molecular Ion (M⁺): The molecular ion peak cluster is the most diagnostic feature. Due to the natural abundances of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks:
-
M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.
-
[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl. This peak will be approximately 65% of the intensity of the M⁺ peak.
-
[M+4]⁺: The peak for a molecule with two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the M⁺ peak.
-
-
Fragmentation: Upon electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for phenylhydrazines include the cleavage of the N-N bond, which would lead to the formation of a dichlorophenyl radical and an aminyl cation ([NH₂]⁺ at m/z 16), or the formation of a dichlorophenyl cation.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass/Charge) | Ion Assignment | Notes |
| 176, 178, 180 | [C₆H₆Cl₂N₂]⁺ (Molecular Ion Cluster) | Characteristic M, M+2, M+4 pattern for two Cl atoms. |
| 145, 147, 149 | [C₆H₄Cl₂]⁺ (Dichlorophenyl cation) | Loss of N₂H₂. |
| 111, 113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | Loss of N₂H₂ and one Cl atom. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that provides rich fragmentation data, making it excellent for structural confirmation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV).
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:
-
Mass Spectrometry confirms the correct molecular weight (177.03 g/mol for the neutral molecule) and the presence of two chlorine atoms via the distinct M, M+2, M+4 isotopic pattern.
-
IR Spectroscopy confirms the presence of the key functional groups: the hydrazinium N-H bonds, the aromatic ring (C-H and C=C), and the carbon-chlorine bonds.
-
NMR Spectroscopy provides the final and most detailed piece of the structural puzzle, confirming the 1,2,3-substitution pattern on the aromatic ring through the specific chemical shifts and coupling patterns of the three aromatic protons.
Together, these three techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound, ensuring its quality and suitability for subsequent use in research and development.
References
-
PubChem. This compound HCl. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for an article. [Link]
-
Moleculabase. 2-(2,3-DICHLOROPHENYL)HYDRAZINIUM CHLORIDE. [Link]
-
Li, Y., Dong, F., Xu, J., Liu, X., & Zheng, Y. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLoS ONE, 8(5), e63765. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
Sources
- 1. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2,3-DICHLOROPHENYL)HYDRAZINIUM CHLORIDE | CAS 21938-47-6 [matrix-fine-chemicals.com]
- 3. 21938-47-6 | CAS DataBase [m.chemicalbook.com]
- 4. 2,4-Dichlorophenylhydrazine hydrochloride(5446-18-4) MS [m.chemicalbook.com]
Solubility of (2,3-Dichlorophenyl)hydrazine in organic solvents
An In-Depth Technical Guide to the Solubility of (2,3-Dichlorophenyl)hydrazine and its Hydrochloride Salt in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the solubility characteristics of this compound, with a particular focus on its more commonly used hydrochloride salt. Given the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles with actionable experimental protocols to empower researchers in their practical applications.
Introduction: The Synthetic Utility of this compound
This compound is a substituted aromatic hydrazine of significant interest in organic synthesis. It serves as a crucial building block for the creation of a variety of heterocyclic compounds, particularly those containing pyrazole and indole scaffolds. These structural motifs are prevalent in many biologically active molecules, making this compound a valuable intermediate in the development of pharmaceuticals and agrochemicals[1]. The compound is typically supplied and used as its hydrochloride salt this compound HCl, which enhances its stability and handling properties[1][2].
The efficiency of synthetic reactions involving this reagent, as well as its purification and formulation, is critically dependent on its solubility in various organic solvents. An understanding of its solubility profile is therefore not merely academic but a practical necessity for process optimization, yield improvement, and the development of robust purification strategies.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound and its hydrochloride salt are presented below.
| Property | This compound | This compound HCl | Source |
| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₇Cl₃N₂ | [1][2] |
| Molecular Weight | ~177.03 g/mol | ~213.49 g/mol | [1][2] |
| Appearance | - | White crystalline solid | [3] |
| Melting Point | - | 220-224 °C (decomposes) | [4] |
The structure of this compound features a hydrophobic dichlorinated benzene ring and a polar hydrazine functional group capable of acting as both a hydrogen bond donor and acceptor. The presence of the two electron-withdrawing chlorine atoms on the phenyl ring modulates the electron density of the molecule, influencing its reactivity and intermolecular interactions[1].
The hydrochloride salt form introduces an ionic character, which significantly impacts its solubility. The protonated hydrazine moiety can readily engage in strong ion-dipole interactions with polar solvents.
General Solubility Profile
Based on its structure and available qualitative data, a general solubility profile can be established. The principle of "like dissolves like" is a useful starting point.
This compound (Free Base)
The free base, with its non-polar aromatic ring and polar hydrazine group, is expected to exhibit good solubility in a range of organic solvents. Its solubility will be a balance between disrupting the solute-solute interactions in the crystal lattice and forming favorable solute-solvent interactions.
This compound Hydrochloride (Salt Form)
The hydrochloride salt is anticipated to be more soluble in polar solvents due to its ionic nature. The energy required to overcome the crystal lattice energy is compensated by the strong solvation of the resulting ions by polar solvent molecules.
The following table summarizes the expected and reported qualitative solubility of this compound hydrochloride in common organic solvents.
| Solvent | Solvent Class | Expected/Reported Solubility | Rationale |
| Water | Protic, Polar | Soluble | The hydrochloride salt is ionic and can form strong hydrogen bonds with water.[3][5] |
| Methanol, Ethanol | Protic, Polar | Soluble | These alcoholic solvents can solvate the ions of the salt and engage in hydrogen bonding.[3][6] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate cations. |
| Dichloromethane (DCM) | Aprotic, Moderately Polar | Soluble | The polarity of DCM is sufficient to dissolve many organic compounds, including related dichlorophenylhydrazines.[6][7] |
| Acetone | Aprotic, Polar | Likely Soluble | Acetone's polarity should allow for the dissolution of the hydrochloride salt, potentially aided by heating. |
| Ethyl Acetate | Aprotic, Moderately Polar | Sparingly Soluble to Soluble | Solubility is expected to be lower than in more polar solvents. |
| Hexanes, Toluene | Non-polar | Insoluble to Sparingly Soluble | The non-polar nature of these solvents makes them poor choices for dissolving an ionic salt. |
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the supernatant is filtered, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
Detailed Step-by-Step Protocol
-
Preparation of Vials: Add an excess amount of this compound hydrochloride to several glass vials. The excess solid ensures that saturation is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Sealing: Tightly seal the vials to prevent solvent evaporation during equilibration.
-
Equilibration: Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically adequate. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).
-
Sample Preparation for Analysis:
-
Remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.
-
Prepare a series of standard solutions of this compound hydrochloride of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the test solvent.
-
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide useful estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of compounds in various solvents, including organic ones[8][9][10]. These models use molecular descriptors (physicochemical properties derived from the compound's structure) to correlate with experimentally determined solubility data[8]. While predictive models are a valuable tool for initial screening, experimental verification remains the gold standard for obtaining accurate solubility data.
Conclusion
This compound hydrochloride is a key synthetic intermediate whose utility is closely tied to its solubility in organic solvents. As an ionic salt, it exhibits good solubility in polar protic and aprotic solvents such as water, alcohols, and DMSO. Its solubility in less polar solvents is expected to be lower. This guide provides a framework for understanding and, critically, for experimentally determining the precise solubility of this compound. The detailed shake-flask protocol offers a robust and reliable method for generating the quantitative data necessary for effective process development, optimization, and scale-up in research and industrial settings.
References
-
This compound - ChemBK. [Link]
-
(2,5-Dichlorophenyl)hydrazine - Solubility of Things. [Link]
-
2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem. [Link]
-
Hydrazine - Solubility of Things. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. [Link]
-
Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - NIH. [Link]
-
Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques - ResearchGate. [Link]
-
Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity - PubMed - NIH. [Link]
-
Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing). [Link]
-
The Determination of Hydrazino–Hydrazide Groups. [Link]
-
"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. [Link]
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances - Scholars Research Library. [Link]
-
2,3-dichlorophenylhydrazine hcl (C6H6Cl2N2) - PubChemLite. [Link]
-
This compound hydrochloride - CRS Laboratories. [Link]
-
(3,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723913 - PubChem. [Link]
-
Hydrazine - Wikipedia. [Link]
-
Dichloromethane - Wikipedia. [Link]
-
Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate. [Link]
-
Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate. [Link]
-
Acetone hydrazone - Wikipedia. [Link]
-
Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate - PubChem. [Link]
-
(2,3-dichlorophenyl)methanol (C7H6Cl2O) - PubChemLite. [Link]
Sources
- 1. Buy this compound | 13147-14-3 [smolecule.com]
- 2. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,4-Dichlorophenylhydrazine hydrochloride CAS#: 5446-18-4 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Dichloromethane - Wikipedia [en.wikipedia.org]
- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
(2,3-Dichlorophenyl)hydrazine: A Strategic Building Block for the Synthesis of Advanced Therapeutics
Executive Summary
In the landscape of modern drug discovery, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency, novelty, and the ultimate biological activity of a drug candidate. (2,3-Dichlorophenyl)hydrazine and its associated chemical scaffold, 1-(2,3-dichlorophenyl)piperazine, have emerged as foundational building blocks in medicinal chemistry. The specific dichlorination pattern on the phenyl ring imparts unique electronic and steric properties that are instrumental in shaping ligand-receptor interactions and optimizing pharmacokinetic profiles. This technical guide provides an in-depth analysis of the strategic applications of this compound, moving from its direct use in classical heterocyclic synthesis to its pivotal role in the creation of blockbuster antipsychotic agents. We will explore the underlying chemical principles, provide validated experimental protocols, and present case studies that underscore the value of this scaffold in contemporary drug development.
The (2,3-Dichlorophenyl) Moiety: A Pillar of Modern Drug Design
The introduction of halogen atoms, particularly chlorine, onto an aromatic ring is a time-tested strategy in medicinal chemistry to modulate a compound's pharmacological profile. The (2,3-dichlorophenyl) group offers a distinct set of advantages rooted in fundamental principles of structure-activity relationships (SAR).
-
Modulation of Lipophilicity and Pharmacokinetics: The two chlorine atoms significantly increase the lipophilicity (fat-solubility) of the molecule. This property is crucial for enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier, which is essential for CNS-acting drugs.
-
Electronic Effects: As electron-withdrawing groups, the chlorine atoms lower the pKa of nearby nitrogen atoms, such as those in a hydrazine or piperazine ring. This tuning of basicity is critical for controlling the ionization state of a drug at physiological pH, which in turn affects solubility, receptor binding, and off-target effects.
-
Metabolic Stability: The carbon-chlorine bond is strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing chlorine atoms at the 2- and 3-positions can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the drug's half-life and duration of action.
-
Receptor Interaction: The chlorine atoms can participate in specific, favorable interactions within a receptor's binding pocket, including hydrophobic and halogen bonding, which can enhance binding affinity and selectivity.
These combined effects make the (2,3-dichlorophenyl) moiety a privileged scaffold, particularly for targeting complex systems like the central nervous system.
Direct Synthetic Applications: Crafting Heterocyclic Cores
This compound is a versatile nucleophile, serving as a direct precursor for a variety of bioactive heterocyclic systems. Its utility stems from its reactive hydrazine group, which readily participates in condensation and cyclization reactions.
The Fischer Indole Synthesis: Access to a Privileged Scaffold
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole ring system—a core component of numerous pharmaceuticals, including anti-migraine agents (triptans) and anti-inflammatory drugs.[1] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[2]
The mechanism involves the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1]
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.05 eq) in ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.
Pyrazole Synthesis: A Gateway to Diverse Bioactivities
Pyrazole derivatives are another class of heterocycles with a vast range of pharmacological activities, including anti-inflammatory (e.g., Celecoxib), analgesic, and anticancer properties.[4][5][6] this compound can be used to construct the pyrazole core by reacting it with a 1,3-dicarbonyl compound or a suitable equivalent.[1]
-
Reaction Setup: Combine this compound hydrochloride (1.0 eq), (E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), and potassium carbonate (1.0 eq) in ethanol in a microwave-safe vial.
-
Microwave Irradiation: Heat the sealed vial to 85°C for 20 hours using a microwave reactor.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The resulting suspension is filtered, and the collected solid is washed with water.
-
Purification: Dry the solid in a vacuum oven. Purify the crude product by silica gel chromatography to obtain ethyl 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylate.
Case Study: The 1-(2,3-Dichlorophenyl)piperazine (DCPP) Scaffold in Atypical Antipsychotics
While the direct use of this compound is significant, the most impactful application of its underlying chemical motif is found in the synthesis of the intermediate 1-(2,3-dichlorophenyl)piperazine (DCPP) . This key building block is central to the industrial-scale production of several major atypical antipsychotic drugs used to treat schizophrenia and bipolar disorder.[7][8]
| Drug | Mechanism of Action | Key Intermediate | Therapeutic Use |
| Aripiprazole (Abilify) | Dopamine D2 partial agonist, Serotonin 5-HT1A partial agonist, 5-HT2A antagonist.[9] | 1-(2,3-Dichlorophenyl)piperazine[10][11][12] | Schizophrenia, Bipolar Disorder, Major Depressive Disorder[2] |
| Cariprazine (Vraylar) | Dopamine D3/D2 partial agonist with high selectivity for D3 receptors.[13] | 1-(2,3-Dichlorophenyl)piperazine[13][14] | Schizophrenia, Bipolar Mania and Depression[13][15] |
Synthesis of the Key Intermediate: 1-(2,3-Dichlorophenyl)piperazine
The synthesis of DCPP typically starts from 2,3-dichloroaniline, the same precursor that would be used to make this compound. A common route involves the reaction of 2,3-dichloroaniline with diethanolamine.[11] This intermediate serves as the linchpin, connecting the crucial dichlorophenyl moiety to the rest of the drug structure.
Synthesis of Aripiprazole
The final step in the synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[10][12] This reaction couples the two key fragments to form the final active pharmaceutical ingredient (API).
-
Reaction Setup: To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add powdered anhydrous sodium carbonate (2.0 eq) as the base.
-
Reaction: Heat the mixture to reflux for approximately 12 hours, monitoring for completion by HPLC.
-
Isolation: After the reaction is complete, cool the mixture and filter the resulting solid.
-
Purification: The crude solid is taken up in fresh ethanol, refluxed briefly, cooled, and filtered again to yield Aripiprazole of high purity.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in medicinal chemistry, providing direct access to privileged heterocyclic cores like indoles and pyrazoles. However, its true value in modern drug discovery is most profoundly demonstrated through the 1-(2,3-dichlorophenyl)piperazine intermediate. The strategic incorporation of the (2,3-dichlorophenyl) moiety has been a key factor in the success of blockbuster drugs such as Aripiprazole and Cariprazine, validating its importance for achieving the desired pharmacokinetic and pharmacodynamic profiles for complex CNS targets.
As drug discovery continues to evolve, the demand for well-designed, functionalized building blocks will only increase. The principles demonstrated here—the strategic use of halogenation to control metabolic stability, lipophilicity, and receptor affinity—will remain central to the design of next-generation therapeutics. The (2,3-dichlorophenyl) scaffold, whether deployed via the hydrazine or its piperazine derivative, is poised to remain a highly valuable tool in the arsenal of medicinal chemists for the foreseeable future.
References
-
Aripiprazole Synthesis Process: A Detailed Guide. (2025). Chemisky. Available at: [Link]
-
Application of 2,3-dichlorophenylhydrazine hydrochloride. (2024). Lookchem. Available at: [Link]
-
Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride. (n.d.). Patsnap Eureka. Available at: [Link]
-
Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 219. Available at: [Link]
-
Kowalski, P., Nitek, W., & Jaskowska, J. (2010). Optimization of Aripiprazole Synthesis. Acta Poloniae Pharmaceutica, 67(2), 151-157. Available at: [Link]
-
Synthesis method for cariprazine. (2021). Justia Patents. Available at: [Link]
-
Cariprazine. (n.d.). New Drug Approvals. Available at: [Link]
- Industrial process for the preparation of cariprazine. (2018). Google Patents.
- Manufacturing method of cariprazine. (2018). Google Patents.
-
Nevis, K. N., & O'Donnell, J. (2021). Classics in Chemical Neuroscience: Aripiprazole. ACS chemical neuroscience, 12(15), 2686–2696. Available at: [Link]
-
Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 3(1). Available at: [Link]
-
2,3-Dichlorophenylpiperazine. (n.d.). Wikipedia. Available at: [Link]
-
1-(2,3-Dichlorophenyl)piperazine. (n.d.). PubChem. Available at: [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Available at: [Link]
-
Exploring 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: A Key Aripiprazole Intermediate. (n.d.). Autech Industry. Available at: [Link]
Sources
- 1. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 2. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. innospk.com [innospk.com]
- 9. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 15. patents.justia.com [patents.justia.com]
The Advent of Substituted Phenylhydrazines: A Technical Guide to their Discovery, Synthesis, and Enduring Legacy in Chemical Innovation
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of substituted phenylhydrazines, a class of compounds that has played a pivotal role in the advancement of organic chemistry and drug development. From Hermann Emil Fischer's seminal discovery in the late 19th century to their modern applications in pharmaceuticals and chemical synthesis, this document delves into the foundational chemistry, key reactions, and practical methodologies that underscore their significance. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, detailed experimental protocols, and a historical perspective on these remarkable molecules.
The Genesis of a New Reagent: Hermann Emil Fischer and the Dawn of Hydrazine Chemistry
The story of phenylhydrazine is inextricably linked to the brilliant German chemist, Hermann Emil Fischer. In 1875, while working at the University of Strasbourg, Fischer reported the synthesis of the first hydrazine derivative, phenylhydrazine. This discovery was not a mere curiosity but a foundational moment that would unlock new frontiers in the study of carbonyl compounds and carbohydrates. Fischer's initial preparation involved the reduction of a phenyl diazonium salt with sulfite salts, a method that laid the groundwork for future synthetic approaches.
The scientific environment of the late 19th century was ripe for such a discovery. Organic chemistry was rapidly evolving from a descriptive science to one grounded in structural theory. Fischer's work was a testament to this shift, as he ingeniously applied his new reagent to unravel the complex structures of sugars. His use of phenylhydrazine to form crystalline derivatives, known as phenylhydrazones and osazones, allowed for the separation and characterization of monosaccharides with unprecedented precision. This work was so profound that it earned him the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses.
The Synthesis of Substituted Phenylhydrazines: From Fischer's Method to Modern Industrial Processes
The classical and still widely practiced method for synthesizing phenylhydrazine and its substituted analogues is a two-step process starting from the corresponding aniline. This process, rooted in Fischer's original work, involves diazotization followed by reduction.
Step 1: Diazotization of Anilines
The first step is the conversion of a primary aromatic amine (aniline or a substituted aniline) into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
The reactive species in this reaction is the nitrosonium ion (NO⁺), which is generated from nitrous acid (formed in situ from sodium nitrite and the strong acid). The amine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which then undergoes tautomerization and dehydration to yield the diazonium ion.
Step 2: Reduction of the Diazonium Salt
The resulting diazonium salt is then reduced to the corresponding phenylhydrazine. Several reducing agents can be employed for this transformation.
-
Sulfite Reduction (Fischer's Method): Fischer's original method utilized sodium sulfite (Na₂SO₃) as the reducing agent. The diazonium salt solution is added to a cooled solution of sodium sulfite. This is followed by acidification to yield the phenylhydrazine salt.
-
Stannous Chloride Reduction: A common laboratory-scale method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. This method is known for its high yields.
-
Industrial Production: On an industrial scale, continuous flow processes have been developed for the synthesis of phenylhydrazine and its derivatives. These methods offer improved safety, efficiency, and scalability. Modern industrial processes often still rely on the fundamental diazotization and reduction sequence, but with optimized reaction conditions and engineering controls.
Below is a generalized workflow for the laboratory synthesis of a substituted phenylhydrazine.
Figure 1: Generalized workflow for the synthesis of substituted phenylhydrazines.
Detailed Experimental Protocol: Synthesis of Phenylhydrazine Hydrochloride
The following protocol is a representative example of a laboratory-scale synthesis of phenylhydrazine hydrochloride using the stannous chloride reduction method.
Materials:
-
Aniline (freshly distilled)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Stannous Chloride
-
Ice
-
Sodium Carbonate solution
-
Ether
-
Potassium Hydroxide
Procedure:
-
Diazotization:
-
In a flask, dissolve 10 g of freshly distilled aniline in a solution of 30 g of concentrated hydrochloric acid in 75 ml of water.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of 8 g of sodium nitrite in 30 ml of water, keeping the temperature below 5 °C.
-
After the addition is complete, add 30 g of common salt and cool the mixture further in a freezing mixture.
-
-
Reduction:
-
Prepare a solution of 60 g of stannous chloride in 25 g of concentrated hydrochloric acid.
-
Slowly add the stannous chloride solution to the cooled diazonium salt solution.
-
Allow the mixture to stand for several hours, during which the phenylhydrazine hydrochloride will precipitate.
-
-
Isolation and Purification:
-
Filter the precipitated phenylhydrazine hydrochloride and wash it with a small amount of saturated salt solution.
-
To obtain the free base, treat the hydrochloride salt with an excess of sodium carbonate solution.
-
Extract the liberated phenylhydrazine base with ether.
-
Dry the ethereal solution with potassium hydroxide.
-
Evaporate the ether to obtain phenylhydrazine. The product can be further purified by distillation under vacuum or by freezing.
-
Yield: Approximately 90% theoretical yield (10 g).
The Enduring Impact of Substituted Phenylhydrazines in Science and Industry
The discovery of substituted phenylhydrazines has had a lasting impact on various scientific disciplines and industries, a testament to their versatility as chemical reagents and building blocks.
Revolutionizing Carbohydrate Chemistry: The Osazone Test
As previously mentioned, Fischer's most immediate and groundbreaking application of phenylhydrazine was in the field of carbohydrate chemistry. The reaction of reducing sugars with an excess of phenylhydrazine at boiling temperatures leads to the formation of highly colored, crystalline derivatives called osazones.
The formation of osazones involves both condensation and oxidation reactions at the C1 and C2 positions of the sugar. A key aspect of this reaction is that different epimeric sugars, such as glucose, fructose, and mannose, yield the same osazone. This is because the stereochemistry at C2 is lost during the reaction. The characteristic crystal shapes of different osazones provided a powerful tool for the identification and differentiation of monosaccharides in an era before modern spectroscopic techniques.
| Sugar | Osazone Crystal Shape |
| Glucose | Needle-shaped or broomstick-like crystals |
| Fructose | Needle-shaped or broomstick-like crystals |
| Mannose | Needle-shaped or broomstick-like crystals |
| Galactose | Rhombic-plate shaped crystals |
| Lactose | Powder puff-shaped crystals |
| Maltose | Petal-shaped crystals |
Table 1: Characteristic Crystal Shapes of Osazones from Common Sugars.
The Fischer Indole Synthesis: A Gateway to Heterocyclic Chemistry
In 1883, Fischer discovered another landmark reaction: the synthesis of indoles from the reaction of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst. This reaction, now known as the Fischer indole synthesis, remains one of the most important methods for constructing the indole ring system, a privileged scaffold in medicinal chemistry.
The mechanism of the Fischer indole synthesis is a fascinating cascade of reactions involving the formation of a phenylhydrazone, tautomerization to an enamine, a-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to form the aromatic indole ring.
Figure 2: Simplified mechanism of the Fischer Indole Synthesis.
Applications in the Pharmaceutical Industry
The versatility of substituted phenylhydrazines as synthetic intermediates has made them invaluable in the pharmaceutical industry. Their ability to participate in the Fischer indole synthesis and other cyclization reactions has been exploited in the synthesis of a wide range of therapeutic agents. Phenylhydrazone derivatives themselves have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Antimigraine Drugs: The triptan class of drugs, used for the treatment of migraines, are often synthesized using the Fischer indole synthesis, with substituted phenylhydrazines as key starting materials.
-
Anticancer Agents: Numerous experimental and approved anticancer drugs feature indole or other heterocyclic moieties derived from phenylhydrazine precursors.
-
Antimicrobial Agents: Phenylhydrazone derivatives have been extensively investigated for their antibacterial and antifungal activities.
Role in the Dye Industry
Substituted phenylhydrazines are important intermediates in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The diazotization of substituted anilines, the first step in phenylhydrazine synthesis, is also a key step in the production of diazonium salts used in azo coupling reactions to create a vast palette of colors.
Analytical Characterization and Safety Considerations
The analysis and safe handling of substituted phenylhydrazines are of paramount importance in research and industrial settings.
Analytical Methods
A variety of analytical techniques are employed for the identification and quantification of phenylhydrazines and their derivatives:
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Provides detailed structural information about the molecule. Studies have been conducted on the substituent effects on the ¹⁵N NMR chemical shifts of substituted phenylhydrazines.
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as N-H and C=N stretching vibrations.
-
UV-Vis Spectroscopy: Phenylhydrazines and their derivatives exhibit characteristic UV absorption spectra, which can be used for quantification.
-
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of phenylhydrazines, often involving pre-column derivatization to enhance detection.
-
Gas Chromatography (GC): Suitable for the analysis of volatile phenylhydrazine derivatives.
-
Safety and Handling
Phenylhydrazine and many of its derivatives are toxic and should be handled with appropriate safety precautions.
-
Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin. Phenylhydrazine is a suspected carcinogen and mutagen.
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from light, air, and oxidizing agents.
Conclusion
The discovery of substituted phenylhydrazines by Hermann Emil Fischer was a landmark achievement in organic chemistry. What began as a novel reagent for the characterization of sugars has evolved into a cornerstone of synthetic chemistry, with profound implications for drug discovery, materials science, and the dye industry. The enduring legacy of phenylhydrazine lies not only in the foundational reactions it enabled, such as the osazone test and the Fischer indole synthesis, but also in the continued exploration of its derivatives as versatile building blocks for creating complex and biologically active molecules. As we look to the future of chemical synthesis, the principles established through the study of these remarkable compounds will undoubtedly continue to inspire innovation and discovery.
References
-
Hermann Emil Fischer – The most outstanding chemist in history. (2016). Comptes Rendus Chimie. [Link]
-
Osazone. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Osazones and their Role in Carbohydrate Chemistry. (n.d.). Algor Cards. [Link]
-
Nagendrappa, G. (2012). Hermann Emil Fischer: Life and Achievements. Resonance, 17(8), 753-767. [Link]
-
Emil Fischer. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Phenylhydrazine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mechanism of osazone formation of fructose. (n.d.). Study.com. [Link]
-
Emil Fischer – Facts. (n.d.). NobelPrize.org. [Link]
- Simple sugars undergo reaction with phenylhydrazine...
A Senior Application Scientist's Guide to the Procurement and Application of (2,3-Dichlorophenyl)hydrazine
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the strategic sourcing, procurement, and application of (2,3-Dichlorophenyl)hydrazine. As a critical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry, a comprehensive understanding of this compound is paramount for successful research and development. This document moves beyond a simple list of suppliers to offer a validated workflow, from initial supplier qualification to a detailed experimental protocol, ensuring scientific integrity and operational efficiency.
Part 1: Core Chemical Profile and Strategic Considerations
This compound is an organic compound whose significance lies in its reactive hydrazine functional group, making it a valuable building block in organic synthesis.[1] Its most notable application is as a key precursor in the manufacturing of Aripiprazole, an important atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[2][3][4][5] Understanding its fundamental properties is the first step in its effective utilization.
The compound is most commonly supplied and handled as its hydrochloride salt, which offers greater stability and ease of storage compared to the free base.[6] The presence of the hydrochloride form is a critical consideration for experimental design, as it may require neutralization depending on the reaction conditions.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 13147-14-3[1][6] | 21938-47-6[6][7] |
| Molecular Formula | C₆H₆Cl₂N₂[1] | C₆H₆Cl₂N₂·HCl (or C₆H₇Cl₃N₂)[8] |
| Molecular Weight | 177.03 g/mol [1] | 213.49 g/mol [8] |
| Appearance | - | White to light yellow/orange powder or crystal[6] |
| Purity (Typical) | - | >97.0% (HPLC) |
| Storage Conditions | - | Room temperature, recommended <15°C in a cool, dark, dry place under inert gas. |
| Sensitivities | - | Air sensitive, hygroscopic |
Part 2: Supplier Qualification and Sourcing Strategy
The procurement of high-quality starting materials is a non-negotiable prerequisite for reproducible and reliable experimental outcomes. A systematic approach to supplier evaluation is essential. The process should not be based solely on cost but on a holistic assessment of quality, documentation, and reliability.
The following workflow diagram illustrates a robust process for qualifying and selecting a chemical supplier.
Caption: Logical workflow for the evaluation and selection of a chemical supplier.
Table 2: Representative Suppliers of this compound Hydrochloride
| Supplier | Common Purity | Available Forms | Key Documentation |
| TCI Chemicals | >97.0% (HPLC) | Solid (Powder/Crystal) | Specifications, SDS, HPLC Data |
| Sigma-Aldrich | Technical Grade, 90-98%[9][10][11] | Solid | Certificate of Analysis, SDS |
| Thermo Scientific | 97%[12] | Solid[12] | Specification Sheet, SDS[12] |
| Pharmaffiliates | - | Solid[6] | Certificate of Analysis, MSDS[6] |
Part 3: The Procurement and Incoming Quality Control Workflow
A formalized purchasing process minimizes risk and ensures compliance with institutional and regulatory standards.[13][14] Before any purchase, a thorough risk assessment based on the Safety Data Sheet (SDS) is mandatory.[14]
The following diagram outlines the key steps from internal request to final release for laboratory use.
Caption: Step-by-step process for chemical procurement and incoming quality control.
Upon receipt, the material should be visually inspected for any signs of damage or contamination. The container label must be cross-referenced with the purchase order and the supplier's Certificate of Analysis (CoA). For GMP or other highly regulated workflows, independent analytical verification of identity and purity may be required.
Part 4: Application Protocol: A Case Study in Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful chemical reaction that exemplifies the utility of arylhydrazines.[15][16] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form an indole.[16][17][18] This process is fundamental in the synthesis of numerous pharmaceutical agents and natural products.
This protocol details the synthesis of 6,7-dichloro-1,2,3,4-tetrahydrocarbazole from this compound hydrochloride and cyclohexanone.
Rationale for Experimental Choices:
-
Solvent (Ethanol): A common, effective solvent for both reactants that facilitates the initial condensation to the hydrazone.
-
Catalyst (Polyphosphoric Acid - PPA): A strong Brønsted and Lewis acid that serves as both the catalyst and a dehydrating agent, effectively driving the cyclization step.[15][17] Other acids like ZnCl₂ or H₂SO₄ can also be used.[16]
-
Reactants: Cyclohexanone is a simple, symmetric ketone that avoids the formation of regioisomers, making it ideal for a demonstrative protocol.
Experimental Protocol:
Step 1: Formation of (2,3-Dichlorophenyl)hydrazone of Cyclohexanone
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride (2.13 g, 10 mmol).
-
Add ethanol (30 mL) and cyclohexanone (1.08 g, 11 mmol, 1.1 equivalents).
-
Add sodium acetate (0.90 g, 11 mmol, 1.1 equivalents) to neutralize the hydrochloride, freeing the hydrazine for reaction.
-
Heat the mixture to reflux and stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The hydrazone may precipitate. Cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Acid-Catalyzed Cyclization (Fischer Indolization)
-
Caution: This step should be performed in a well-ventilated fume hood. Polyphosphoric acid is corrosive and viscous.
-
Gently warm polyphosphoric acid (PPA) (approx. 20 g) in a 100 mL beaker to ~60-70°C to reduce its viscosity.
-
In a separate 100 mL round-bottom flask, place the dried hydrazone from Step 1.
-
Carefully add the warm PPA to the flask containing the hydrazone.
-
Heat the stirred mixture to 100-120°C for 1-2 hours. The color of the mixture will darken. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Allow the mixture to cool to approximately 80°C.
Step 3: Workup and Purification
-
Caution: This step involves quenching a strong acid and can be exothermic.
-
Carefully and slowly pour the warm reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring.
-
The crude indole product will precipitate as a solid. Continue stirring until all the ice has melted.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dry the purified 6,7-dichloro-1,2,3,4-tetrahydrocarbazole product under vacuum. Confirm identity and purity using analytical methods such as NMR, HPLC, and Mass Spectrometry.[19][20]
Part 5: Safety, Handling, and Storage
This compound hydrochloride is a hazardous chemical and must be handled with appropriate precautions.[1] A thorough review of the Safety Data Sheet (SDS) is mandatory before beginning any work.[21][22]
Table 3: GHS Hazard and Precautionary Information
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[23] |
| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23] |
| Acute Toxicity, Dermal/Inhalation | Toxic in contact with skin or if inhaled.[22][23] | P261: Avoid breathing dust.[23] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[21] If dusts are generated, a NIOSH-approved respirator may be necessary.[22]
Storage & Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[23]
-
As the compound is hygroscopic and air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Avoid creating dust. Use appropriate engineering controls to minimize exposure.
Conclusion
The successful use of this compound in a research or drug development setting is contingent upon a methodical and informed approach. This guide has outlined a comprehensive strategy that begins with diligent supplier selection and rigorous procurement procedures, and culminates in a well-understood and safely executed laboratory application. By integrating these principles of chemical sourcing, quality control, and experimental design, researchers can ensure the integrity of their work and the reliability of their results.
References
-
This compound,hydrochloride. GlobalChemMall. [Link]
-
Simple synthesis of aripiprazole API in desired polymorphk form. ResearchGate. [Link]
-
CAS No : 21938-47-6 | Product Name : 2,3-Dichlorophenylhydrazine Hydrochloride. Pharmaffiliates. [Link]
-
2,3-Dichlorophenylhydrazine hydrochloride, CasNo.21938-47-6. EAST CHEMSOURCES LIMITED. [Link]
-
Aripiprazole Synthesis Process: A Detailed Guide. Autechaux.com. [Link]
-
Creation and evaluation of total synthesis scheme for Aripiprazole. issuu.com. [Link]
-
CAS#:21938-47-6 | 2,3-Dichlorophenylhydrazine hydrochloride. Chemsrc. [Link]
-
2,3-Dichlorophenylhydrazine Hydrochloride, 25g, Each. CP Lab Safety. [Link]
-
OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
This compound hydrochloride. CRS Laboratories. [Link]
- New synthesis method of aripiprazole.
-
A three-component Fischer indole synthesis. PubMed. [Link]
-
Chemical Purchasing and Procurement: Procedure, Policy & Best Practices. Datacor, Inc.[Link]
-
Procedure for Purchase of chemicals – Staff. Uppsala University. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Ordering Guidelines for Research Chemicals and Controlled Substances. National Institute on Drug Abuse (NIDA). [Link]
-
1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer. ExportersIndia.com. [Link]
-
Procurement categories for chemical manufacturers: A brief guide. LightSource. [Link]
-
2,4-Dichlorophenylhydrazine hydrochloride, 98%. SLS Ireland. [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal. [Link]
-
2,3-Dichlorophenylhydrazine HCl. PubChem. [Link]
-
ANALYTICAL METHODS for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Hydrazine, (2,5-dichlorophenyl)-. NIST WebBook. [Link]
Sources
- 1. Buy this compound | 13147-14-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. globalchemmall.com [globalchemmall.com]
- 8. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. 3,4-ジクロロフェニルヒドラジン 塩酸塩 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3,4-Dichlorophenylhydrazine technical grade, 90 19763-90-7 [sigmaaldrich.com]
- 12. A10717.14 [thermofisher.com]
- 13. datacor.com [datacor.com]
- 14. Procedure for Purchase of chemicals – Staff – Uppsala University [uu.se]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of Dichlorinated Indoles Using (2,3-Dichlorophenyl)hydrazine
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its versatile scaffold allows for a wide range of biological activities, making it a privileged structure in drug discovery.[3] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and widely utilized methods for constructing this crucial heterocyclic system.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone to produce the corresponding indole.[6][7]
This guide provides an in-depth exploration of the Fischer indole synthesis with a specific focus on the use of (2,3-Dichlorophenyl)hydrazine. The resulting 7,8-dichloroindoles are of significant interest due to the influence of the halogen substituents on the molecule's electronic and lipophilic properties. Dichlorinated indole derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors in oncology, where the chlorine atoms can form specific halogen bonds with the target protein, enhancing potency and selectivity.[8]
Reaction Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key intermediates.[7][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process, initiated by an acid catalyst (either Brønsted or Lewis acid), can be broken down into the following stages[5][6]:
-
Hydrazone Formation: The reaction begins with the condensation of this compound with a carbonyl compound (an aldehyde or ketone) to form the corresponding (2,3-Dichlorophenyl)hydrazone.[10]
-
Tautomerization: The hydrazone then tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[4][6]
-
[6][6]-Sigmatropic Rearrangement: This is the rate-determining and key bond-forming step.[5] The protonated enamine undergoes a[6][6]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.[6][9] This step disrupts the aromaticity of the benzene ring.
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes. The resulting amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring, creating a cyclic aminoacetal (or aminal).[4][9]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[7] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[4]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Detailed Experimental Protocol: Synthesis of 7,8-Dichloro-2,3-dimethyl-1H-indole
This protocol describes the synthesis of a model 7,8-dichloroindole from this compound and butan-2-one (methyl ethyl ketone).
Materials and Reagents:
| Reagent | Formula | CAS No. | Supplier |
| This compound HCl | C₆H₆Cl₂N₂ · HCl | 21938-47-6 | Major suppliers |
| Butan-2-one (Methyl Ethyl Ketone) | C₄H₈O | 78-93-3 | Major suppliers |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | 8017-16-1 | Major suppliers |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | Major suppliers |
| Ethanol (95%) | C₂H₅OH | 64-17-5 | Major suppliers |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Major suppliers |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 144-55-8 | Prepared in-house |
| Brine (Saturated NaCl Solution) | NaCl (aq) | 7647-14-5 | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Major suppliers |
Safety and Handling Precautions:
-
This compound hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11] Always handle this compound in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Polyphosphoric acid is corrosive. Handle with care and avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive and has a strong odor. Handle in a fume hood.
-
Organic solvents are flammable. Keep away from ignition sources.
Step-by-Step Procedure:
Part A: Hydrazone Formation (One-Pot Approach)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (2.13 g, 10 mmol).
-
Add glacial acetic acid (30 mL) to the flask and stir to dissolve the hydrazine salt.
-
Add butan-2-one (0.80 g, 11 mmol, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 1 hour to ensure the complete formation of the hydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
Part B: Indolization
-
After 1 hour, carefully add polyphosphoric acid (15 g) to the reaction mixture. Note: The addition may be exothermic.
-
Increase the temperature of the oil bath to 120°C and continue stirring vigorously.
-
Maintain the reaction at this temperature for 2-4 hours. Monitor the disappearance of the hydrazone intermediate and the formation of the indole product by TLC.
Part C: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture into a beaker containing 200 mL of ice-cold water while stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7,8-dichloro-2,3-dimethyl-1H-indole.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
Experimental Workflow and Data Summary
Caption: Workflow for the synthesis of 7,8-dichloro-2,3-dimethyl-1H-indole.
Summary of Reaction Parameters:
| Parameter | Condition | Rationale |
| Arylhydrazine | This compound HCl | Starting material for the synthesis of 7,8-dichloroindoles. |
| Carbonyl Partner | Butan-2-one | An unsymmetrical ketone that will lead to the formation of a single regioisomer in this specific case. |
| Catalyst | Polyphosphoric Acid (PPA) | A strong Brønsted acid that effectively promotes the cyclization step.[6][7] |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a mild acid catalyst for the initial hydrazone formation.[6] |
| Temperature | 80°C (Hydrazone), 120°C (Indolization) | Elevated temperatures are required to overcome the activation energy of the rearrangement step.[14] |
| Reaction Time | 3-5 hours total | Sufficient time for the reaction to proceed to completion, monitored by TLC. |
| Expected Yield | 60-80% (Post-purification) | Typical yields for Fischer indole syntheses can vary; this is an estimated range. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete hydrazone formation. | Ensure the carbonyl compound is of high purity and use a slight excess. Increase the reaction time for the initial condensation step. |
| Inactive catalyst or insufficient acid strength. | Use freshly opened polyphosphoric acid. Alternatively, other strong acids like zinc chloride (a Lewis acid) or Eaton's reagent can be trialed.[7][9] | |
| Decomposition of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. The reaction should be carefully monitored by TLC. | |
| Formation of Side Products | Use of an unsymmetrical ketone leading to isomers. | For ketones like RCH₂COCH₂R', a mixture of products can form.[6] The choice of ketone is critical for regioselectivity. In the case of butan-2-one, only one enamine can form, avoiding this issue. |
| Oxidation of the final indole product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is found to be sensitive to air. | |
| Difficult Purification | Incomplete removal of the acidic catalyst. | Ensure thorough neutralization and washing during the work-up. A wash with a dilute HCl solution before neutralization can sometimes help remove zinc salts if ZnCl₂ is used.[10] |
Conclusion and Future Outlook
The Fischer indole synthesis provides a robust and versatile route to substituted indoles. By employing this compound, researchers can access 7,8-dichloroindoles, a class of compounds with demonstrated potential in medicinal chemistry.[8] The protocol detailed herein offers a reliable method for synthesizing these valuable scaffolds, which can serve as key building blocks for the development of novel therapeutic agents.[15] The continued exploration of indole derivatives underscores the lasting importance of this heterocyclic system in the quest for new medicines.[3]
References
- Benchchem. Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.
-
Wikipedia. Fischer indole synthesis. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Online] Available at: [Link]
-
chemeurope.com. Fischer indole synthesis. [Online] Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Online] Available at: [Link]
-
PubChem. 2,3-Dichlorophenylhydrazine HCl. [Online] Available at: [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Online] Available at: [Link]
-
Ghafouri, H., & Mahdavi, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecular vision, 16, 585–590. [Online] Available at: [Link]
-
Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Online] Available at: [Link]
-
Dalton Transactions. One-pot synthesis of an indole-substituted 7,8-dicarba-nido-dodecahydroundecaborate(−1). [Online] Available at: [Link]
-
SciSpace. Synthesis of Polychloromethyl-Containing Indolines via Metal-Free Radical Arylpolychloromethylation of Unactivated Alkenes. [Online] Available at: [Link]
-
Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. [Online] Available at: [Link]
-
Al-Shamari, M. M., Al-Zikri, M. M., Al-Warhi, T., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 4770. [Online] Available at: [Link]
-
MDPI. Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. [Online] Available at: [Link]
-
Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Online] Available at: [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer_indole_synthesis [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. news-medical.net [news-medical.net]
Application Notes & Protocols: Strategic Synthesis Utilizing (2,3-Dichlorophenyl)hydrazine with Ketones and Aldehydes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of (2,3-dichlorophenyl)hydrazine with ketones and aldehydes. The primary focus is on the Fischer indole synthesis, a cornerstone reaction for creating substituted indole scaffolds, which are privileged structures in medicinal chemistry. This guide elucidates the underlying reaction mechanism, provides detailed, field-tested protocols, discusses critical experimental parameters, and outlines safety and handling procedures. By explaining the causality behind methodological choices, this note serves as both a practical protocol and an educational resource for leveraging this versatile reaction in complex molecule synthesis.
Introduction: The Strategic Importance of the Arylhydrazine-Carbonyl Reaction
The reaction between an arylhydrazine and a carbonyl compound (ketone or aldehyde) is a fundamental transformation in organic synthesis. The initial condensation rapidly forms a hydrazone intermediate, which can serve as a precursor for several powerful synthetic routes. With this compound, the resulting products incorporate the 2,3-dichlorophenyl moiety, a key structural feature in various pharmacologically active molecules, most notably the atypical antipsychotic, Aripiprazole.[1][2]
While the direct synthesis of Aripiprazole involves coupling 1-(2,3-dichlorophenyl)piperazine with a quinolinone side chain,[3][4] the foundational reactions of the parent hydrazine are critical for accessing a diverse range of other indole-based drug candidates. The most prominent and powerful application of the (2,3-dichlorophenyl)hydrazone intermediate is the Fischer indole synthesis , which provides a direct route to 4,5-dichloro-substituted indoles.[5][6] This guide will focus primarily on this application, with additional notes on alternative synthetic pathways.
The Fischer Indole Synthesis: Mechanism and Key Parameters
Discovered in 1883 by Hermann Emil Fischer, this reaction remains one of the most reliable and widely used methods for constructing the indole nucleus.[5][7] It involves the acid-catalyzed intramolecular cyclization of an arylhydrazone.
The Reaction Mechanism
The accepted mechanism, first proposed by Robinson, proceeds through several distinct steps.[7] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
-
Hydrazone Formation: The reaction begins with a reversible acid-catalyzed condensation between this compound and a ketone or aldehyde to form the corresponding (2,3-dichlorophenyl)hydrazone.[8][9]
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer (an 'ene-hydrazine'). This step is often crucial and can be influenced by the choice of acid catalyst and solvent.[5][8]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted[5][5]-sigmatropic rearrangement, which forms a new carbon-carbon bond and is typically the rate-determining step.[7][8] This step creates a di-imine intermediate.
-
Cyclization & Aromatization: The resulting intermediate undergoes rearomatization and a subsequent acid-catalyzed cyclization to form an aminal (a cyclic aminoacetal).[5]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions, driven by the formation of the highly stable aromatic indole ring, yields the final product.[5][7] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting hydrazine is incorporated into the final indole ring.[5]
Figure 1: Simplified workflow of the Fischer Indole Synthesis mechanism.
Critical Experimental Parameters: A Causal Explanation
The success of the Fischer indole synthesis is highly dependent on the careful selection of reaction conditions.
| Parameter | Choice & Rationale |
| Acid Catalyst | Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH, Acetic Acid) are commonly used and effective for many substrates.[5] Acetic acid can often serve as both a catalyst and a solvent.[7] Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃) are also powerful catalysts and may be required for less reactive substrates.[10] Rationale: The acid protonates the hydrazone, facilitating both the tautomerization to the critical ene-hydrazine intermediate and the final ammonia elimination step. The choice of acid can influence regioselectivity if an unsymmetrical ketone is used.[8] |
| Solvent | Polar aprotic solvents (e.g., DMSO, AcOH) are often employed.[6][8] High-boiling point alcohols or even neat conditions (no solvent) can also be used, especially for higher-temperature reactions. Rationale: The solvent must be stable to the acidic conditions and capable of solubilizing the starting materials. For in-situ hydrazone formation and cyclization, a solvent like acetic acid is ideal as it facilitates both steps.[8] |
| Temperature | Reaction temperatures can range from room temperature to reflux (>150 °C).[7] Rationale: The[5][5]-sigmatropic rearrangement is often the rate-limiting step and typically requires thermal energy. More stable hydrazones or less reactive carbonyl partners will necessitate higher temperatures to drive the reaction to completion. |
| Atmosphere | Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. Rationale: Hydrazines are susceptible to oxidation, which can lead to side products and reduced yields. An inert atmosphere protects the integrity of the starting material and intermediates. |
General Protocol: Fischer Indole Synthesis with this compound
This protocol provides a general, robust procedure for the synthesis of 4,5-dichloroindole derivatives.
Safety First: this compound and its salts are toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[11][12] Always handle this compound in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[13]
Materials and Reagents
-
This compound hydrochloride
-
Aldehyde or Ketone of interest
-
Acid Catalyst (e.g., Glacial Acetic Acid, Polyphosphoric Acid, or Zinc Chloride)
-
Solvent (e.g., Glacial Acetic Acid, Ethanol, or Toluene)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates for reaction monitoring
Step-by-Step Experimental Procedure
Figure 2: A typical workflow for the synthesis and isolation of indole derivatives.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound hydrochloride (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq).
-
Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, ~5-10 mL per gram of hydrazine).
-
Scientist's Note: If not using an acidic solvent, a separate acid catalyst must be added. If using the hydrochloride salt of the hydrazine, the in-situ generated HCl may be sufficient to catalyze the reaction, though adding more acid is common.
-
-
Reaction Initiation: Begin stirring the mixture. If the reaction is to be run under inert gas, flush the system with nitrogen or argon.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C for acetic acid). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Cooling and Quenching: Once complete, allow the reaction to cool to room temperature. Slowly pour the mixture into a beaker of ice water or a cold, saturated solution of sodium bicarbonate to neutralize the acid.
-
Scientist's Note: This neutralization should be done carefully and slowly in a fume hood, as CO₂ gas will evolve. The goal is to reach a pH of ~7-8.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, hexanes/ethyl acetate).
-
Characterization: Characterize the purified indole derivative using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm its structure and purity.
Alternative Fates of the Hydrazone Intermediate
While the Fischer indole synthesis is the most common application, the initially formed hydrazone can be directed toward other synthetic outcomes.
Stable Hydrazone Formation
If the goal is simply to form the hydrazone without subsequent cyclization, the reaction can be run under milder, often neutral or slightly acidic conditions at room temperature.[14] The hydrazone can then be isolated as a stable product. These derivatives are useful in their own right, for example, in the preparation of N-acylhydrazones which have shown biological activity.[15]
The Wolff-Kishner Reduction
The Wolff-Kishner reduction provides a method to completely deoxygenate the carbonyl group to a methylene group (-C=O → -CH₂-).[16] After forming the hydrazone, subjecting it to strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures (typically in a high-boiling solvent like ethylene glycol) will lead to the elimination of N₂ gas and the formation of the corresponding alkane.[17][18] This reaction is synthetically complementary to the Clemmensen reduction, which achieves the same transformation under strongly acidic conditions.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently acidic conditions. 2. Reaction temperature is too low. 3. Sterically hindered ketone/aldehyde. | 1. Use a stronger acid catalyst (e.g., switch from acetic acid to PPA or add ZnCl₂). 2. Increase the reaction temperature and/or reaction time. 3. For hindered substrates, higher temperatures and stronger Lewis acids may be necessary. |
| Multiple Products/Side Reactions | 1. Oxidation of the hydrazine starting material. 2. Use of an unsymmetrical ketone leading to regioisomers. 3. Polymerization or decomposition under harsh conditions. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 2. The regiochemical outcome can be difficult to control; separation by chromatography is often required. Sometimes, the choice of acid can influence the ratio. 3. Lower the reaction temperature and monitor carefully to avoid over-heating. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel. 2. Presence of unreacted hydrazine. | 1. Try a different eluent system for chromatography, or use an alternative purification method like recrystallization. 2. Ensure the work-up includes a thorough wash with a dilute acid (e.g., 1M HCl) to remove basic hydrazine, followed by a bicarbonate wash to neutralize. |
References
-
Simple synthesis of aripiprazole API in desired polymorphk form. (n.d.). ResearchGate. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Institutes of Health (NIH). [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
Maurya, R. K., Patel, O. P. S., Anand, D., & Yadav, P. P. (2018). Substrate selective synthesis of indole, tetrahydroquinoline and quinoline derivatives via intramolecular addition of hydrazones and imines. Royal Society of Chemistry. [Link]
-
Aripiprazole Synthesis Process: A Detailed Guide. (2025). Autechaux.com. [Link]
-
OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. (2010). Acta Poloniae Pharmaceutica. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2018). National Institutes of Health (NIH). [Link]
-
Optimization of aripiprazole synthesis. (2020). ResearchGate. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. [Link]
-
N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. (2017). National Institutes of Health (NIH). [Link]
-
Creation and evaluation of total synthesis scheme for Aripiprazole. (n.d.). The University of British Columbia. [Link]
-
Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. (2021). ACS Publications. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Publishing. [Link]
-
Preparation of Indoles by Cyclization of Hydrazones. (n.d.). Open-i. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]
-
Reaction mechanism of phenylhydrazine with carbonyl. (2021). Chemistry Stack Exchange. [Link]
-
Wolff–Kishner reduction. (n.d.). Wikipedia. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. (n.d.). Fiveable. [Link]
-
Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. (2013). YouTube. [Link]
-
Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. (2020). YouTube. [Link]
-
Wolff-Kishner reduction. (n.d.). Lumen Learning. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Substrate selective synthesis of indole, tetrahydroquinoline and quinoline derivatives via intramolecular addition of hydrazones and imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. youtube.com [youtube.com]
- 15. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 18. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
The Strategic Synthesis of Dichloro-Substituted Heterocycles from (2,3-Dichlorophenyl)hydrazine: Application Notes and Protocols
Introduction: The Versatility of (2,3-Dichlorophenyl)hydrazine in Heterocyclic Chemistry
This compound hydrochloride is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. The strategic placement of two chlorine atoms on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, offering a pathway to novel scaffolds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atoms can modulate the nucleophilicity of the hydrazine moiety and impact the stability of reaction intermediates, providing both challenges and opportunities for the synthetic chemist. This guide provides detailed application notes and protocols for the synthesis of three major classes of heterocyclic compounds from this compound: indoles, pyrazoles, and pyridazinones. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and the practical aspects of each synthesis.
Fischer Indole Synthesis: Crafting Dichloro-Substituted Indoles and Carbazoles
The Fischer indole synthesis is a robust and historic reaction for the formation of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] The reaction proceeds through the formation of a hydrazone, followed by a[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[1][4] The use of this compound in this reaction leads to the formation of 7,8-dichloroindoles, a substitution pattern that can profoundly influence the biological activity of the resulting molecule.
Mechanistic Considerations:
The key step in the Fischer indole synthesis is the acid-catalyzed[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone. The electron-withdrawing chloro substituents on the phenyl ring can disfavor this rearrangement by reducing the electron density of the aromatic ring.[4] Consequently, more forcing conditions, such as higher temperatures or stronger acids, may be required compared to reactions with electron-rich phenylhydrazines. Common acid catalysts include Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride and polyphosphoric acid (PPA).[1][5]
Experimental Protocol: Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol details the synthesis of a carbazole derivative, which is a tricyclic indole structure, from this compound and cyclohexanone.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of ethanol.
-
Add glacial acetic acid (catalytic amount, ~5-10 mol%).
-
To this solution, add cyclohexanone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
-
Indolization (Cyclization):
-
Cool the reaction mixture to room temperature.
-
Slowly add polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid. Caution: This step is exothermic.
-
Heat the mixture to 80-100 °C for 2-4 hours. The color of the reaction mixture will typically darken. Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst(s) | Solvent | Temp. (°C) | Time (h) | Product |
| This compound HCl | Cyclohexanone | Acetic Acid (cat.), H₂SO₄ or PPA | Acetic Acid | 80-100 | 2-4 | 7,8-Dichloro-1,2,3,4-tetrahydrocarbazole |
Visualization of Workflow:
Fischer Indole Synthesis Workflow
Knorr Pyrazole Synthesis: Accessing Dichloro-Substituted Pyrazoles
The Knorr pyrazole synthesis is a classical method for the preparation of pyrazoles by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring.[8] The reaction of this compound with unsymmetrical 1,3-dicarbonyl compounds can potentially lead to a mixture of regioisomers. However, the electronic and steric effects of the substituents on both reactants can often favor the formation of a single isomer.
Causality in Experimental Design:
The choice of the 1,3-dicarbonyl compound is critical in determining the substitution pattern of the final pyrazole. For instance, the reaction with acetylacetone (a symmetrical diketone) will yield a single pyrazole product. The use of a catalytic amount of a mineral acid or glacial acetic acid is generally sufficient to promote the reaction.[9] The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the proton transfer steps in the mechanism.
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a pyrazole derivative from this compound and acetylacetone.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Absolute Ethanol
-
Sodium Carbonate (10% aqueous solution)
-
Brine
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound hydrochloride (1.0 eq) in absolute ethanol.
-
Add acetylacetone (1.05 eq) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution with a 10% aqueous solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Product |
| This compound HCl | Acetylacetone | Glacial Acetic Acid | Absolute Ethanol | Reflux | 3-5 | 1-(2,3-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole |
Visualization of Mechanism:
Knorr Pyrazole Synthesis Mechanism
Pyridazinone Synthesis: Constructing Dichloro-Substituted Pyridazinones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the condensation of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound.[10][11] The reaction typically proceeds via the formation of a hydrazone at the ketone functionality, followed by intramolecular cyclization via amide formation with the carboxylic acid, and subsequent dehydration.
Rationale for Precursor Selection:
The choice of the γ-ketoacid determines the substitution pattern at the 6-position of the resulting pyridazinone ring. For example, levulinic acid (4-oxopentanoic acid) is a common and readily available starting material that yields a 6-methyl-substituted pyridazinone. The reaction is usually carried out in a protic solvent such as ethanol or acetic acid under reflux conditions.
Experimental Protocol: Synthesis of 6-Methyl-2-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a dihydropyridazinone from this compound and levulinic acid.
Materials:
-
This compound hydrochloride
-
Levulinic acid
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask fitted with a reflux condenser, dissolve levulinic acid (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Add this compound hydrochloride (1.0 eq) to the solution.
-
-
Cyclization:
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
A precipitate may form, which can be collected by filtration. If no precipitate forms, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or another suitable solvent.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent(s) | Temp. (°C) | Time (h) | Product |
| This compound HCl | Levulinic Acid | Ethanol, Glacial Acetic Acid | Reflux | 4-6 | 6-Methyl-2-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one |
Visualization of Workflow:
Pyridazinone Synthesis Workflow
Conclusion and Future Perspectives
This compound serves as a valuable and versatile building block for the synthesis of a range of dichloro-substituted heterocyclic compounds. The protocols outlined in this guide for the Fischer indole, Knorr pyrazole, and pyridazinone syntheses provide a solid foundation for researchers to explore the chemical space of these important scaffolds. The presence of the dichloro-substituents not only presents unique synthetic challenges but also offers opportunities to fine-tune the physicochemical and biological properties of the resulting molecules. Further exploration of these synthetic routes with a wider variety of carbonyl precursors and the development of more efficient, catalytic, and environmentally benign reaction conditions will undoubtedly continue to be an active area of research in the field of heterocyclic chemistry.
References
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(18), 4231. doi:10.3390/molecules25184231
-
Knorr Pyrazole Synthesis (M. Pharm). (2016). SlideShare. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). doi:10.1080/14756366.2023.2239234
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1083–1119. doi:10.3762/bjoc.20.97
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and chemistry of pyridazin-3(2H)-ones. (2018). In Advances in Heterocyclic Chemistry (Vol. 126, pp. 1-105). Elsevier.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). Authorea. doi:10.22541/au.161419082.94639575/v1
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 515-555. doi:10.3390/reactions4030029
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Retrieved from [Link]
-
Fischer Indole Synthesis. (2021, August 5). [Video]. YouTube. Retrieved from [Link]
-
Fischer Indole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). doi:10.1080/14756366.2023.2239234
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). International Journal of Medical, Pharmaceutical Science and Engineering, 8(9), 564-567.
- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012). Google Patents.
- An efficient synthesis of neuroleptic drugs under microwave irradiation. (2010). Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
- Processes for making hydrazides. (2007). Google Patents.
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (2007). Google Patents.
-
Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. (2015). Biomedical and Pharmacology Journal. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: (2,3-Dichlorophenyl)hydrazine as a Versatile Precursor for Pharmaceutical Intermediates
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (2,3-dichlorophenyl)hydrazine as a key precursor in the synthesis of valuable pharmaceutical intermediates. This document emphasizes not only the procedural steps but also the underlying chemical principles and rationale to empower users to confidently and effectively utilize this versatile reagent.
Introduction: The Strategic Importance of this compound
This compound, typically available as its hydrochloride salt for enhanced stability, is an aromatic hydrazine derivative of significant interest in medicinal chemistry.[1] Its molecular structure, featuring a hydrazine moiety attached to a dichlorinated phenyl ring, makes it a potent nucleophile and a valuable building block for a variety of heterocyclic compounds.[1] The presence and positioning of the two chlorine atoms on the phenyl ring are not merely incidental; these electron-withdrawing groups modulate the reactivity of the hydrazine and introduce functionalities that can be crucial for the biological activity of the final pharmaceutical product.
This guide will delve into two primary applications of this compound in pharmaceutical synthesis:
-
The Fischer Indole Synthesis: A classic and powerful method for constructing indole scaffolds, which are central to a vast array of pharmaceuticals.
-
Synthesis of Arylpiperazines: Specifically, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a key intermediate for the atypical antipsychotic drug Aripiprazole.
Application I: The Fischer Indole Synthesis of Dichlorinated Carbazoles
The Fischer indole synthesis is a robust acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone.[2] This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to yield the indole nucleus after the elimination of ammonia.[2] The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[4]
When this compound reacts with a cyclic ketone like cyclohexanone, the resulting product is a tetrahydrocarbazole, a tricyclic structure found in many biologically active compounds.[5]
Mechanistic Insight: The Role of Dichloro-Substitution
The two electron-withdrawing chlorine atoms on the phenyl ring of this compound have a notable impact on the Fischer indole synthesis. They decrease the electron density of the aromatic ring, which can hinder the[3][3]-sigmatropic rearrangement step—often the rate-determining step of the reaction.[6] Consequently, harsher reaction conditions, such as higher temperatures or stronger acid catalysts, may be required compared to reactions with electron-rich phenylhydrazines.[6]
However, this substitution also offers advantages. The resulting 7,8-dichloro-1,2,3,4-tetrahydrocarbazole possesses a unique substitution pattern that can be exploited for further functionalization in drug design. The chlorine atoms can also influence the lipophilicity and metabolic stability of the final molecule.
Workflow for the Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydrocarbazole
Caption: Workflow for the Fischer Indole Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydrocarbazole.
Detailed Protocol: Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from established procedures for the Fischer indole synthesis of tetrahydrocarbazoles.[5][7]
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol or Methanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound hydrochloride (1.0 equivalent).
-
Addition of Reactants: Add glacial acetic acid to the flask to act as both the solvent and the acid catalyst. Begin stirring and add cyclohexanone (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or methanol to obtain the purified 7,8-dichloro-1,2,3,4-tetrahydrocarbazole.
-
Characterization: Dry the purified product and characterize it using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Data and Characterization
| Parameter | Expected Value |
| Appearance | Off-white to light brown crystalline solid |
| Purity (by HPLC) | >98% after recrystallization |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the tetrahydrocarbazole structure. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the tetrahydrocarbazole structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 7,8-dichloro-1,2,3,4-tetrahydrocarbazole. |
Application II: Synthesis of 1-(2,3-Dichlorophenyl)piperazine - A Key Aripiprazole Intermediate
Aripiprazole is a widely prescribed atypical antipsychotic medication.[10] A key intermediate in its synthesis is 1-(2,3-dichlorophenyl)piperazine.[10] This intermediate can be synthesized from 2,3-dichloroaniline, which is a derivative of this compound through diazotization and reduction, or more directly from other 2,3-dichlorophenyl precursors. A common industrial method involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[11]
Mechanistic Considerations: C-N Bond Formation
The synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,3-dichloroaniline and bis(2-chloroethyl)amine involves a double N-alkylation to form the piperazine ring. This reaction is typically carried out at high temperatures.[11]
Alternatively, modern synthetic methods like the Buchwald-Hartwig amination can be employed to form the C-N bond between an aryl halide (e.g., 1-bromo-2,3-dichlorobenzene) and piperazine.[12] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to N-aryl piperazines.[12]
Workflow for the Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
Caption: Workflow for the Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
Detailed Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
This protocol is based on a patented industrial synthesis method.[11]
Materials:
-
2,3-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
n-Butanol (for work-up)
-
Methanol (for refining)
-
High-temperature reactor with overhead stirring
Procedure:
-
Charging the Reactor: In a suitable high-temperature reactor, charge 2,3-dichloroaniline (1.0 part by mass).
-
Heating and Addition: Begin stirring and heat the 2,3-dichloroaniline to 100 °C. In portions, add bis(2-chloroethyl)amine hydrochloride (1.1 to 1.65 parts by mass).
-
Reaction: After the addition is complete, continue to heat the reaction mixture to 120-160 °C and maintain this temperature for 12-34 hours.
-
Work-up: After the reaction, stop heating and cool the mixture. Add n-butanol and stir at reflux for 1 hour.
-
Crystallization and Isolation: Cool the mixture to induce crystallization. Isolate the crude product by centrifugation or filtration.
-
Refining: Refine the crude product by recrystallization from methanol or a mixture of methanol and water.
-
Drying and Characterization: Dry the purified 1-(2,3-dichlorophenyl)piperazine hydrochloride and confirm its purity (expected >99.5%) by HPLC.
Data Summary for Industrial Synthesis
| Parameter | Embodiment 1[11] | Embodiment 2[11] |
| 2,3-Dichloroaniline (mass) | 100 kg | 100 kg |
| Bis(2-chloroethyl)amine HCl (mass) | 110 kg | 165 kg |
| Reaction Temperature | 120 °C | 160 °C |
| Reaction Time | 34 hours | 12 hours |
| Yield | 59.5% | 64.0% |
| Purity (HPLC) | 99.62% | 99.58% |
Safety and Handling
This compound and its derivatives are hazardous compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of important pharmaceutical intermediates. Its application in the Fischer indole synthesis allows for the creation of unique dichlorinated carbazole scaffolds. Furthermore, its derivatives are crucial for the industrial production of key intermediates for major pharmaceuticals like Aripiprazole. The protocols and insights provided in this document are intended to serve as a comprehensive resource for chemists in the pharmaceutical industry, enabling the efficient and informed use of this important chemical building block.
References
- Chen, C.-yi., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36.
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.). Google Patents.
- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. (1968). Canadian Journal of Chemistry, 46(11), 1881–1889.
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2017). Organic Letters, 19(21), 5844–5847.
- WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof. (n.d.). Google Patents.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
-
1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664. (n.d.). PubChem. Retrieved from [Link]
- Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles. (2010). Letters in Organic Chemistry, 7(2), 148–154.
- US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the preparation of the same. (n.d.). Google Patents.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). Journal of the Indian Chemical Society, 99(1), 100279.
-
Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Pharmaffiliates. Retrieved from [Link]
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
- Process development of the synthesis of 2,3-dichlorophenylpiperazine. (2007). Journal of Beijing University of Chemical Technology, 34(4), 425–427.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2019).
- An efficient synthesis of neuroleptic drugs under microwave irradiation. (2010). Journal of Chemical and Pharmaceutical Research, 2(5), 506–517.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2017). Organic Letters, 19(21), 5844–5847.
-
The Synthesis of 1,2,3,4-Tetrahydrocarbazole. (2020, May 20). YouTube. Retrieved from [Link]
- The Fischer Indole Synthesis. (1949).
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]
- Creation and evaluation of total synthesis scheme for Aripiprazole. (2016). Utrecht University.
-
Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (2004). Indian Journal of Chemistry - Section B, 43B(10), 2205–2209.
-
1H-Carbazole, 2,3,4,9-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. Buy this compound | 13147-14-3 [smolecule.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of 1-(2,3-Dichlorophenyl)-Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazoles, a class of five-membered heterocyclic compounds, represent a cornerstone in modern drug discovery and development. Their unique structural features and versatile chemical reactivity have led to their incorporation into a wide array of pharmacologically active agents.[1][2][3] The pyrazole nucleus is a key pharmacophore in numerous commercially successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1][2] The broad spectrum of biological activities associated with pyrazole derivatives—spanning anti-inflammatory, anticancer, antibacterial, antifungal, and anticonvulsant properties—underscores their continued relevance in the pursuit of novel therapeutics.[3][4][5]
This application note provides a detailed protocol for the synthesis of pyrazole derivatives utilizing (2,3-dichlorophenyl)hydrazine as a key building block. The strategic incorporation of the 2,3-dichlorophenyl moiety can significantly influence the physicochemical and pharmacological properties of the resulting pyrazole analogues, offering a valuable tool for lead optimization in drug discovery programs.
Mechanistic Foundation: The Knorr Pyrazole Synthesis
The most prevalent and reliable method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][6][7][8] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8][9] The reaction typically proceeds under acidic catalysis and is known for its efficiency and high yields, driven by the formation of a stable aromatic pyrazole ring.[6][10]
The mechanism commences with the acid-catalyzed formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[6][7][11] Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to the formation of a diimine intermediate.[6][11] This intermediate then undergoes deprotonation to regenerate the acid catalyst and yield the final pyrazole product.[6][11] When an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of two regioisomers can be formed.[8][12]
Experimental Workflow Overview
The synthesis of 1-(2,3-dichlorophenyl)-substituted pyrazoles can be efficiently achieved through a one-pot, two-step sequence involving the initial formation of a 1,3-dicarbonyl compound followed by cyclocondensation with this compound. This approach offers a streamlined and convergent route to a diverse range of pyrazole derivatives.[8][9][13]
Caption: General workflow for the synthesis of 1-(2,3-dichlorophenyl)-substituted pyrazole derivatives.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 1-(2,3-dichlorophenyl)-3,5-disubstituted pyrazole derivative.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound hydrochloride | ≥98% | Commercially Available | Handle with care, toxic.[14][15][16] |
| Substituted Acetophenone | Reagent | Commercially Available | |
| Substituted Acid Chloride | Reagent | Commercially Available | |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Catalyst |
| Ethanol (or other suitable solvent) | Anhydrous | Commercially Available | |
| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house | For neutralization |
| Brine | Saturated Aqueous Solution | Prepared in-house | For washing |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent | Commercially Available | For drying |
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography |
| Hexanes | HPLC Grade | Commercially Available | For chromatography |
| Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) | NMR Grade | Commercially Available | For NMR analysis |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted acetophenone (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol, 5-10 mL per mmol of acetophenone).
-
Formation of 1,3-Diketone (In Situ): To the stirred solution, add the substituted acid chloride (1.1 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting acetophenone.
-
Cyclocondensation: After cooling the reaction mixture to room temperature, add this compound hydrochloride (1.2 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Progression: The reaction mixture is then heated to reflux and monitored by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) until the 1,3-diketone intermediate is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final pyrazole derivative should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[17][18][19][20]
Expected Results and Characterization
The successful synthesis will yield the desired 1-(2,3-dichlorophenyl)-substituted pyrazole derivative. The expected yield can vary depending on the specific substrates used but is generally in the range of 60-90%.
Table of Expected Spectroscopic Data for a Representative Product:
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons of the dichlorophenyl ring (typically in the range of δ 7.2-7.6 ppm). Protons of the substituents on the pyrazole ring. A singlet for the C4-H of the pyrazole ring (if unsubstituted at this position, typically δ 6.0-7.0 ppm). |
| ¹³C NMR | Carbon signals for the dichlorophenyl ring and the pyrazole ring. Signals for the substituents. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for two chlorine atoms will be observable. |
| IR | Characteristic C=N and C=C stretching frequencies of the pyrazole ring. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction of the starting materials. Side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Consider using a different solvent or catalyst. |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-diketone. | Separation of isomers by column chromatography. Modification of reaction conditions to favor one isomer. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the work-up procedure. Employ a different purification technique (e.g., preparative HPLC). |
| Broad or Absent N-H Signal in ¹H NMR (for N-unsubstituted pyrazoles) | Proton exchange with residual water or solvent. | Use a dry deuterated solvent.[21] |
Safety Precautions
-
This compound and its hydrochloride salt are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15][16] All manipulations should be performed in a well-ventilated fume hood.[14][15][22]
-
Acid chlorides are corrosive and react violently with water. They should be handled with care in a fume hood.
-
Solvents used in this protocol are flammable. Keep away from open flames and other ignition sources.
-
In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[14][15][16] If inhaled, move to fresh air.[14][15] If swallowed, seek immediate medical attention.[14][15]
-
Dispose of all chemical waste according to institutional and local regulations.[14][15]
Conclusion
The Knorr pyrazole synthesis provides a robust and versatile platform for the preparation of 1-(2,3-dichlorophenyl)-substituted pyrazole derivatives. The protocol outlined in this application note offers a reliable and efficient method for accessing these valuable compounds, which hold significant potential for applications in drug discovery and medicinal chemistry. By leveraging this synthetic strategy, researchers can generate diverse libraries of pyrazole analogues for biological screening and the development of novel therapeutic agents.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Karrouchi, K. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6463. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Ok, S., Şen, E., & Kasımoğulları, R. (2016). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 519-532. [Link]
-
ResearchGate. (2015). Pharmacological Significance of Pyrazole and its Derivatives. [Link]
-
Müller, T. J. J. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2896–2939. [Link]
-
Götzinger, A. C., Theßeling, F. A., Hoppe, C., & Müller, T. J. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7835–7846. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426. [Link]
-
ResearchGate. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]
-
Scilit. (2021). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-M%C3%BCller/1c5f8e5b4c1a9c3d9a1f5e8b4c9b9f9e9d8e8c8c]([Link]
-
National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
ScienceDirect. (2017). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). [Link]
-
National Institutes of Health. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. royal-chem.com [royal-chem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. connectjournals.com [connectjournals.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2,3-Dichlorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of (2,3-Dichlorophenyl)hydrazine
This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its substituted phenylhydrazine core is a key pharmacophore in a variety of bioactive molecules. Notably, it serves as a crucial building block in the synthesis of important pharmaceuticals, including analogues of the atypical antipsychotic drug aripiprazole.[3][4][5] The presence of two chlorine atoms on the aromatic ring offers synthetic handles for diversification through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[3][4][5]
This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings—to the this compound scaffold. We will delve into the mechanistic underpinnings of these transformations, discuss the critical issue of regioselectivity, and provide detailed, adaptable protocols to empower researchers in their synthetic endeavors.
The Critical Question of Regioselectivity: C2 vs. C3
A primary consideration when employing this compound in cross-coupling reactions is the regioselectivity of the carbon-chlorine (C-Cl) bond activation. The relative reactivity of the chlorine atoms at the C2 and C3 positions is dictated by a combination of steric and electronic factors.
-
Steric Hindrance: The C2-Cl bond is situated ortho to the hydrazine moiety, subjecting it to greater steric hindrance compared to the C3-Cl bond. This steric congestion can disfavor the approach of the bulky palladium catalyst to the C2 position for oxidative addition, the initial step in most cross-coupling catalytic cycles.
-
Electronic Effects: The hydrazine group (-NHNH2) is an ortho, para-directing activating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring. This increases the electron density at the ortho (C2 and C6) and para (C4) positions. Conversely, the chlorine atoms are deactivating due to their inductive electron-withdrawing effect, but ortho, para-directing due to resonance. The interplay of these effects modulates the electron density at the C2 and C3 positions, influencing their susceptibility to oxidative addition. In many cases, the steric hindrance at the C2 position is the dominant factor, leading to a general preference for reaction at the less hindered C3 position. However, the choice of palladium catalyst, and particularly the ancillary ligands, can significantly influence and even reverse this inherent selectivity.[6] Bulky, electron-rich phosphine ligands can promote reaction at more sterically hindered positions by stabilizing the monoligated palladium species that is often more reactive in oxidative addition.[3]
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.[7]
dot digraph "Catalytic Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L_n)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-R(L_n)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Ar-Pd(II)-X(L_n)" [label=" Oxidative Addition \n (Ar-X) "]; "Ar-Pd(II)-X(L_n)" -> "Ar-Pd(II)-R(L_n)" [label=" Transmetalation \n (R-M) "]; "Ar-Pd(II)-R(L_n)" -> "Ar-R" [label=" Reductive \n Elimination "]; "Ar-Pd(II)-R(L_n)" -> "Pd(0)L_n" [style=dashed]; } caption [label="Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling", fontname="Arial", fontsize=10];
Application Notes and Protocols
The following protocols are designed as robust starting points for the palladium-catalyzed functionalization of this compound. Researchers should note that optimization of reaction parameters, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Protocol: Synthesis of 3-Aryl-(2-chlorophenyl)hydrazine
| Parameter | Condition | Justification |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) | An excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand | Pd(PPh₃)₄ is a common and effective catalyst. A combination of a Pd(II) precatalyst and a ligand allows for greater tunability. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich biarylphosphine ligands are highly effective for coupling with aryl chlorides. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | An aqueous solution of an inorganic base is crucial for the transmetalation step. K₃PO₄ is often more effective for less reactive chlorides. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A biphasic solvent system facilitates the interaction of the organic-soluble reactants and the aqueous-soluble base. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to promote the oxidative addition of aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) active catalyst is sensitive to oxidation by air. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and ligand (if using a separate precatalyst and ligand).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
dot digraph "Suzuki_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Reaction Setup"; bgcolor="#F1F3F4"; "Reactants" [label="Add this compound, \n Arylboronic acid, Base"]; "Inert" [label="Evacuate and backfill \n with N₂/Ar"]; "Catalyst" [label="Add Pd catalyst \n and Ligand"]; "Solvent" [label="Add degassed \n solvent"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#F1F3F4"; "Heat" [label="Heat to 80-110 °C \n with stirring"]; "Monitor" [label="Monitor by \n TLC/LC-MS"]; }
subgraph "cluster_workup" { label="Workup and Purification"; bgcolor="#F1F3F4"; "Cool" [label="Cool to RT, \n dilute with EtOAc"]; "Wash" [label="Wash with H₂O \n and brine"]; "Dry" [label="Dry over Na₂SO₄"]; "Purify" [label="Concentrate and purify \n by chromatography"]; }
"Reactants" -> "Inert" -> "Catalyst" -> "Solvent" -> "Heat" -> "Monitor" -> "Cool" -> "Wash" -> "Dry" -> "Purify"; } caption [label="Experimental Workflow for Suzuki-Miyaura Coupling", fontname="Arial", fontsize=10];
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines and their derivatives.[3][10][11] This reaction is particularly relevant for modifying the hydrazine moiety or for introducing new nitrogen-containing substituents onto the aromatic ring.
Protocol: Synthesis of N-Aryl-(2,3-dichlorophenyl)hydrazine
| Parameter | Condition | Justification |
| Reactants | This compound (1.0 equiv.), Amine (1.1-1.2 equiv.) | A slight excess of the amine is generally sufficient. |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) | These are common and effective palladium precatalysts. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-6 mol%) | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation with aryl chlorides. |
| Base | NaOt-Bu or LHMDS (1.5-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary for this reaction. |
| Temperature | 80-120 °C | Higher temperatures are often needed to overcome the activation barrier for C-Cl bond cleavage. |
| Atmosphere | Inert (Nitrogen or Argon) | Strict exclusion of air and moisture is critical for catalyst stability and activity. |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography.
dot digraph "Buchwald_Hartwig_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Pd(0)L" [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L)" [label="Ar-Pd(II)-Cl(L)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-NHR'(L)" [label="Ar-Pd(II)-NR'R''(L)", fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-NHR'" [label="Ar-NR'R''", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L" -> "Ar-Pd(II)-X(L)" [label=" Oxidative Addition \n (Ar-Cl) "]; "Ar-Pd(II)-X(L)" -> "Ar-Pd(II)-NHR'(L)" [label=" Amine Coordination \n & Deprotonation \n (R'R''NH, Base) "]; "Ar-Pd(II)-NHR'(L)" -> "Ar-NHR'" [label=" Reductive \n Elimination "]; "Ar-Pd(II)-NHR'(L)" -> "Pd(0)L" [style=dashed]; } caption [label="Catalytic Cycle for Buchwald-Hartwig Amination", fontname="Arial", fontsize=10];
Heck Reaction: Olefination of Aryl Halides
The Heck reaction provides a means to form carbon-carbon bonds by coupling an aryl halide with an alkene.[7][12][13] This reaction is valuable for the synthesis of substituted styrenes and other vinylarenes.
Protocol: Synthesis of 3-Vinyl-(2-chlorophenyl)hydrazine
| Parameter | Condition | Justification |
| Reactants | This compound (1.0 equiv.), Alkene (1.5-2.0 equiv.) | An excess of the alkene is used to favor the desired coupling over side reactions. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A simple and robust palladium(II) precatalyst. |
| Ligand | P(o-tol)₃ or PPh₃ (4-10 mol%) | Triarylphosphines are commonly used ligands for the Heck reaction. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equiv.) | A base is required to regenerate the active Pd(0) catalyst in the final step of the cycle. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used for the Heck reaction. |
| Temperature | 100-140 °C | High temperatures are generally necessary to promote the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst deactivation. |
Step-by-Step Methodology:
-
Combine this compound, the alkene, the palladium catalyst, the ligand, and the base in a pressure tube.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture with stirring to the desired temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[14][15]
Protocol: Synthesis of 3-Alkynyl-(2-chlorophenyl)hydrazine
| Parameter | Condition | Justification |
| Reactants | This compound (1.0 equiv.), Terminal Alkyne (1.2-1.5 equiv.) | A slight excess of the alkyne is typically used. |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A common and effective palladium precatalyst for Sonogashira couplings. |
| Co-catalyst | CuI (2-5 mol%) | The copper(I) co-catalyst is crucial for the activation of the alkyne. |
| Base | Et₃N or Diisopropylamine (2.0-3.0 equiv.) | An amine base is required to deprotonate the alkyne and neutralize the HX formed. |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 80 °C | The reaction temperature depends on the reactivity of the aryl chloride. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst/ligand loading, using a more active ligand (e.g., a bulky biarylphosphine for aryl chlorides), or increasing the reaction temperature and time. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of the chlorine with hydrogen) can be a competing side reaction. Using a less hindered base or a more active catalyst system can sometimes mitigate this. In Sonogashira couplings, homocoupling of the alkyne can occur; ensuring a strictly oxygen-free environment is crucial to minimize this.
-
Regioselectivity Issues: If a mixture of C2 and C3 coupled products is obtained, the regioselectivity may be influenced by the choice of ligand. For preferential coupling at the more sterically hindered C2 position, consider using a very bulky ligand such as t-BuXPhos. Conversely, a smaller ligand may favor reaction at the C3 position.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of its C-Cl bonds. By understanding the interplay of steric and electronic effects that govern regioselectivity and by carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively unlock the synthetic potential of this important intermediate for applications in drug discovery and materials science. The protocols provided herein serve as a comprehensive guide and a solid foundation for further exploration and optimization.
References
- Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-56). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Industrial Additives. (2024, January 9). application of 2,3-dichlorophenylhydrazine hydrochloride. Retrieved from [Link]
- de K Lewis, A. K., Caddick, S., Cloke, F. G. N., Billingham, N. C., Hitchcock, P. B., & Leonard, J. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. Journal of the American Chemical Society, 125(33), 10066–10073.
-
PubChem. (n.d.). Aripiprazole. Retrieved from [Link]
-
ResearchGate. (2020, May 28). Optimization of aripiprazole synthesis. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Heck reaction. Retrieved from [Link]
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
- Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Heck reaction. Retrieved from [Link]
- Google Patents. (2014, May 14). New synthesis method of aripiprazole.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, December 28). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
National Institutes of Health. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Retrieved from [Link]
-
PubMed. (2008, March 20). The First Palladium-Catalyzed Desulfitative Sonogashira-type Cross-Coupling of (Hetero)aryl Thioethers With Terminal Alkynes. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2015, November 23). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Retrieved from [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Rasayan J. Chem. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved from [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]
-
YouTube. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
YouTube. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. kirj.ee [kirj.ee]
- 6. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: One-Pot Synthesis of 4,5-Dichloroindoles via Fischer Indolization with (2,3-Dichlorophenyl)hydrazine
Abstract: This document provides a comprehensive technical guide for the one-pot synthesis of substituted indoles utilizing (2,3-Dichlorophenyl)hydrazine. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The Fischer indole synthesis remains a paramount and versatile method for constructing this heterocyclic system.[4][5] This guide details an efficient one-pot protocol that streamlines the classic Fischer synthesis, enhancing operational simplicity and minimizing waste by integrating the formation of the hydrazone intermediate and its subsequent acid-catalyzed cyclization into a single, continuous process.[6][7] The use of this compound as the key starting material yields 4,5-dichloroindoles, which are highly valuable synthons in drug discovery due to the presence of halogen atoms that serve as versatile handles for further molecular elaboration through cross-coupling reactions.
Scientific Principles and Mechanistic Overview
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust chemical reaction that produces the aromatic indole heterocycle from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][8] The one-pot approach enhances the efficiency of this classic transformation.
The Reaction Mechanism
The reaction proceeds through a well-established sequence of acid-catalyzed steps. Understanding this mechanism is critical for troubleshooting and optimizing the reaction conditions.
-
Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound to form the corresponding phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial for enabling the subsequent rearrangement.[4][9]
-
[10][10]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the enamine undergoes a concerted, pericyclic[10][10]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the key bond-forming step, breaking the weak N-N bond and forming a new C-C bond, which establishes the core structure of the indole.[4][5][8]
-
Cyclization & Aromatization: The resulting di-imine intermediate undergoes rearomatization and subsequent intramolecular cyclization to form an aminoacetal (or aminal).[9]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring system.[4][5]
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is incorporated into the final indole ring.[4][5]
Rationale for Experimental Design
The success of a one-pot Fischer indole synthesis relies on the judicious selection of reagents and conditions.
-
Arylhydrazine Selection: this compound is chosen specifically to introduce a 4,5-dichloro substitution pattern on the resulting indole. These chlorine atoms are electron-withdrawing, influencing the electronic properties of the indole ring, and serve as crucial handles for post-synthesis modifications via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular libraries.
-
Carbonyl Partner: The choice of the ketone or aldehyde directly dictates the substitution pattern at the C2 and C3 positions of the indole. For instance, using cyclohexanone results in a tetracyclic carbazole structure, while a simple ketone like acetone yields a 2,3-dimethylindole.
-
Catalyst and Solvent: A Brønsted acid is typically employed as the catalyst.[5][8] Glacial acetic acid is an excellent choice as it can function as both a protic solvent and the acid catalyst, simplifying the reaction setup.[11] Other catalysts like polyphosphoric acid (PPA) or Lewis acids such as zinc chloride (ZnCl₂) can also be effective, particularly for less reactive substrates.[4][5][9] The choice of catalyst is critical and must be tailored to the reactivity of the specific substrates.[8]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of 6,7-dichloro-1,2,3,4-tetrahydro-9H-carbazole from this compound hydrochloride and cyclohexanone. This protocol is a representative example and can be adapted for other enolizable ketones or aldehydes.
Materials and Equipment
Reagents:
-
This compound hydrochloride (or free base)
-
Cyclohexanone (or other suitable ketone/aldehyde)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and UV lamp
One-Pot Synthesis Workflow
Sources
- 1. testbook.com [testbook.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer_indole_synthesis [chemeurope.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. One-Pot Reactions Involving the Fischer Indole Synthesis and Friedel–Crafts Reactions | springerprofessional.de [springerprofessional.de]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: A Comprehensive Guide to the Diazotization and Reductive Deamination of 2,3-Dichloroaniline
Abstract
This technical guide provides a detailed experimental protocol for the synthesis of 1,2-dichlorobenzene from 2,3-dichloroaniline. The two-step, one-pot procedure involves the initial diazotization of the primary aromatic amine followed by a reductive deamination of the resulting diazonium salt using hypophosphorous acid. This transformation is a cornerstone in synthetic organic chemistry, often employed to strategically remove an amino group that was previously used to direct substitution patterns on an aromatic ring. This document offers an in-depth discussion of the reaction mechanisms, a step-by-step laboratory protocol, critical safety considerations for handling hazardous intermediates, and methods for product isolation and characterization. The content is designed for researchers in organic synthesis, process chemistry, and drug development.
Introduction and Significance
Aromatic amines are versatile precursors in organic synthesis. The amino group strongly activates the aromatic ring and is a powerful ortho-, para-director for electrophilic substitution.[1] However, in a multi-step synthesis, it is often necessary to remove this directing group after it has served its purpose. The conversion of an aromatic amine to a diazonium salt (Ar-NH₂ → Ar-N₂⁺) is one of the most useful transformations in aromatic chemistry, opening a gateway to a vast array of functional groups.[2][3]
The resulting diazonium group is an excellent leaving group due to the thermodynamic stability of the dinitrogen molecule (N₂) that is liberated.[3] This allows for its displacement by a wide range of nucleophiles. While reactions like the Sandmeyer reaction can replace the diazonium group with halides or cyanides,[4][5][6] reductive deamination replaces it with a hydrogen atom. This is typically achieved using a mild reducing agent like hypophosphorous acid (H₃PO₂).[7][8][9]
This application note focuses on the diazotization of 2,3-dichloroaniline, followed by its reduction to 1,2-dichlorobenzene. This specific sequence showcases a reliable method for removing an exocyclic amine from a substituted arene, a critical tool for synthetic strategists.
Reaction Scheme and Mechanism
The overall transformation is a two-step process performed sequentially in a single reaction vessel.
Step 1: Diazotization of 2,3-Dichloroaniline The reaction is initiated by generating nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[10][11] The reaction must be maintained at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[2][12] The electrophilic nitrosonium ion (NO⁺) is formed, which is then attacked by the nucleophilic amino group of 2,3-dichloroaniline. A series of proton transfers and the elimination of a water molecule yield the 2,3-dichlorobenzenediazonium chloride salt.[10]
Step 2: Reduction of the Diazonium Salt The diazonium salt is subsequently reduced to the corresponding arene (1,2-dichlorobenzene) using hypophosphorous acid (H₃PO₂).[2][8] This reduction is understood to proceed through a free-radical mechanism, initiated by a single-electron transfer.[1][3] The diazonium cation is reduced to an aryl radical with the concurrent loss of nitrogen gas, and this radical then abstracts a hydrogen atom from the hypophosphorous acid to form the final product.[3]
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dichloroaniline | 98% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific | Corrosive |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | VWR | Oxidizer, Toxic |
| Hypophosphorous Acid (H₃PO₂) | 50% wt. in H₂O | Sigma-Aldrich | Corrosive |
| Diethyl Ether | ACS Grade | Fisher Scientific | Flammable |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | |
| Starch-Iodide Paper | VWR | For testing | |
| Deionized Water | In-house | ||
| Ice | In-house |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Step-by-Step Procedure
Part A: Diazotization of 2,3-Dichloroaniline
-
Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and an internal thermometer in a well-ventilated fume hood.
-
Amine Salt Formation: To the flask, add 2,3-dichloroaniline (8.1 g, 0.05 mol). With stirring, slowly add concentrated hydrochloric acid (15 mL) followed by 25 mL of water. Stir the mixture until the aniline salt has completely dissolved.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C. Maintain this temperature (0–5 °C) throughout the addition of sodium nitrite.[2][13] Low temperature is critical to prevent the premature decomposition of the diazonium salt to the corresponding phenol.[9]
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (3.6 g, 0.052 mol, 1.04 eq) in 15 mL of cold deionized water. Transfer this solution to the dropping funnel.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 30 minutes. The rate of addition should be carefully controlled to ensure the temperature does not rise above 5 °C.[14][15]
-
Completion Check: After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper; an immediate blue-black color indicates a slight excess of HNO₂, which ensures the reaction is complete.[12][15] If the test is negative, add a small amount of the nitrite solution until a positive test is achieved.
Part B: Reduction and Work-up
-
Addition of Reducing Agent: While still in the ice bath, slowly add hypophosphorous acid (50% solution, 20 mL, ~0.2 mol) to the cold diazonium salt solution. The addition should be cautious as gas evolution (N₂) will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction is complete when the vigorous bubbling of nitrogen gas ceases.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (2 x 40 mL) to neutralize any remaining acid, and then with brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dichlorobenzene as an oil.
-
Purification (Optional): If necessary, the crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 180-183 °C.
.dot graph TD { A[Start: Setup 3-neck flask in fume hood] --> B{Dissolve 2,3-dichloroaniline in HCl/H₂O}; B --> C{Cool solution to 0-5 °C in ice bath}; C --> D{Slowly add NaNO₂(aq) solution}; D --> E{Maintain T < 5 °C}; E --> F{Stir 15 min after addition}; F --> G{Test for excess HNO₂ with starch-iodide paper}; G --> H[Diazotization Complete]; H --> I{Slowly add H₃PO₂ to cold solution}; I --> J{Allow to warm to RT and stir for 1-2h}; J --> K{Extract with Diethyl Ether}; K --> L{Wash organic layer with NaHCO₃ and Brine}; L --> M{Dry with Na₂SO₄}; M --> N{Concentrate via Rotary Evaporation}; N --> O[End: Crude 1,2-Dichlorobenzene]; } .enddot Caption: Experimental workflow diagram.
Safety and Hazard Management
The diazotization reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates.
-
Explosion Hazard: Arenediazonium salts are thermally unstable and can decompose explosively when isolated in a dry, solid state.[12][14][16] This protocol is designed to use the diazonium salt in situ, avoiding its isolation. Never allow the reaction mixture containing the diazonium salt to warm up uncontrollably or to evaporate to dryness.[16]
-
Toxic Reagents: 2,3-dichloroaniline and sodium nitrite are toxic. Handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations must be conducted in a well-ventilated chemical fume hood.[17]
-
Corrosive Acids: Concentrated hydrochloric acid and hypophosphorous acid are highly corrosive. Handle with extreme care to avoid skin and eye contact.
-
Gas Evolution: The reaction releases nitrogen gas, and potentially toxic nitrogen oxides (NOx). Ensure adequate ventilation to prevent accumulation.[13]
-
Quenching: Before disposal, any residual diazonium salt in the aqueous layer should be quenched. This can be done by adding a reducing agent like sodium sulfite or by warming the solution gently (behind a blast shield) to decompose it into the corresponding phenol.
The 12 Cardinal Rules for Handling Diazonium Salts: A summary of best practices includes using stoichiometric reagents, keeping the temperature below 5 °C, never allowing the salt to precipitate or dry out, and quenching any residual diazo compounds before workup or disposal.[12][14][16]
Characterization
The identity and purity of the synthesized 1,2-dichlorobenzene can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 146 for C₆H₄Cl₂) and assess purity.
-
¹H NMR (CDCl₃): Expected to show a complex multiplet in the aromatic region (~7.0-7.4 ppm).
-
¹³C NMR (CDCl₃): Expected to show four distinct signals in the aromatic region.
-
Infrared (IR) Spectroscopy: To confirm the presence of C-Cl and aromatic C-H stretches and the absence of N-H stretches from the starting material.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]
-
Vedantu. (n.d.). When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions of Aryl Diazonium Salts. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
-
Anderson, T. S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
Chemistry LibreTexts. (2015). Arenediazonium Salts. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Principles of Organic Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. YouTube. [Link]
-
Organic Syntheses. (n.d.). Diazoaminobenzene. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]
-
NRO Chemistry. (2020). Sandmeyer Reaction. YouTube. [Link]
-
ResearchGate. (n.d.). The diazotization process. [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2,3-trichlorobenzene. [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Defence Science Journal. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
- Google Patents. (2016).
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. [Link]
-
Reddit. (2018). Synthesis of 1,2,3 trichlorobenzene. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. [Link]
- Google Patents. (2021). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 3. idc-online.com [idc-online.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE [vedantu.com]
- 9. Diazonium compound - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Revolutionizing Phenylhydrazine Synthesis: A Continuous Flow Approach
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Safer and More Efficient Hydrazine Synthesis
Substituted phenylhydrazines are indispensable building blocks in the pharmaceutical and agrochemical industries, forming the core scaffold of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory drugs like Celecoxib, as well as various dyes and other fine chemicals.[1][2] Traditionally, their synthesis is performed in batch reactors, a process fraught with significant safety hazards and operational inefficiencies. The cornerstone of this synthesis is the diazotization of an aromatic amine, which generates a thermally unstable and potentially explosive diazonium salt intermediate.[1][3] Accumulation of this intermediate in a large batch reactor poses a substantial risk. Furthermore, the subsequent reduction and hydrolysis steps often require long reaction times and high temperatures, leading to low production efficiency and high energy consumption.[1]
Continuous flow chemistry offers a transformative solution to these challenges.[3] By conducting reactions in a continuously flowing stream through a microreactor or a tubular reactor, this technology provides superior control over reaction parameters such as temperature, pressure, and residence time.[4] The small reactor volume drastically minimizes the accumulation of hazardous intermediates, thereby significantly enhancing process safety.[5] Moreover, the high surface-area-to-volume ratio of flow reactors facilitates exceptional heat and mass transfer, leading to accelerated reaction rates, improved yields, and higher product purity.[4][6] This application note provides a detailed protocol and in-depth technical guidance for the continuous flow synthesis of substituted phenylhydrazines, empowering researchers and drug development professionals to leverage this powerful technology for safer, more efficient, and scalable production.
The Core Chemistry: A Two-Step Transformation in Flow
The synthesis of substituted phenylhydrazines from anilines is a well-established two-step process:
-
Diazotization: An aromatic amine is reacted with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), to form a diazonium salt. This reaction is highly exothermic and requires strict temperature control, typically between 0-5 °C, as diazonium salts are prone to decomposition at higher temperatures.[7]
-
Reduction: The diazonium salt is then reduced to the corresponding phenylhydrazine. Common reducing agents include sodium sulfite (Na₂SO₃), stannous chloride (SnCl₂), and sodium bisulfite (NaHSO₃).[3][8][9] The choice of reducing agent can influence the reaction conditions and work-up procedure.
Causality Behind Experimental Choices in a Continuous Flow Setup
A continuous flow setup for this synthesis typically involves two or more streams of reagents being pumped and mixed in a controlled manner. The rationale behind the key experimental choices is as follows:
-
Reactor Choice and Configuration: Microreactors or coiled tube reactors made of inert materials like PFA or stainless steel are commonly used. The small channel dimensions ensure rapid mixing and efficient heat exchange. A multi-stage reactor setup is often employed, with the first stage dedicated to the rapid and exothermic diazotization reaction, and a subsequent stage for the reduction reaction.
-
Temperature Control: Precise temperature control is paramount. The diazotization stage is typically cooled using a cryostat to maintain the 0-5 °C range, preventing the degradation of the diazonium intermediate. The reduction step may be performed at a controlled, sometimes elevated, temperature to ensure complete conversion within a short residence time. For instance, in the synthesis of 2-ethylphenylhydrazine hydrochloride, a temperature-programmed reduction is employed.[6]
-
Stoichiometry and Concentration: The molar ratios of the reactants are precisely controlled by the relative flow rates of the pumps. A slight excess of the nitrosating agent is often used to ensure complete conversion of the aniline. The concentration of the reagents is optimized to prevent precipitation and clogging of the reactor, a common challenge in flow chemistry.[10][11]
-
Choice of Reducing Agent:
-
Sodium Sulfite (Na₂SO₃): This is a cost-effective and common reducing agent. The reaction mechanism is thought to involve the formation of an azo-sulfite intermediate, which is then further reduced and hydrolyzed to the hydrazine.[8] It is often used in the presence of sodium hydroxide.[2]
-
Stannous Chloride (SnCl₂): A powerful reducing agent that is effective for a wide range of substituted anilines, including those with electron-withdrawing groups.[1] The tin(IV) chloride byproduct is typically removed during work-up.[12]
-
Ascorbic Acid (Vitamin C): A greener and milder reducing agent that can be used for some substrates, minimizing metal waste streams.
-
-
Solvent System: The choice of solvent is critical for ensuring the solubility of all reactants, intermediates, and the final product salt to prevent clogging.[13][14] Aqueous systems are common, but co-solvents may be necessary depending on the substrate.[15] For example, in the synthesis of 4-cyanophenylhydrazine hydrochloride, a mixture of concentrated hydrochloric acid and water is used.[16]
Experimental Workflow and Protocol
The following section details a general protocol for the continuous flow synthesis of a substituted phenylhydrazine hydrochloride, using a generic substituted aniline as the starting material. This protocol can be adapted and optimized for specific substrates.
Equipment and Reagents
-
Pumps: Three high-pressure liquid chromatography (HPLC) pumps or syringe pumps capable of delivering precise and pulseless flow.
-
Reactors:
-
Reactor 1 (Diazotization): PFA or stainless steel coiled tube reactor (e.g., 10 mL volume) immersed in a cooling bath.
-
Reactor 2 (Reduction): PFA or stainless steel coiled tube reactor (e.g., 20 mL volume) in a temperature-controlled module.
-
-
T-Mixers: For combining reagent streams.
-
Back-Pressure Regulator (BPR): To maintain a constant pressure in the system, preventing outgassing and ensuring stable flow.
-
Collection Vessel: Placed in an ice bath.
-
Reagents:
-
Substituted Aniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Deionized Water
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Sodium Bicarbonate (for neutralization)
-
Solution Preparation
-
Stream A (Aniline Solution): Prepare a solution of the substituted aniline in aqueous hydrochloric acid. The concentration should be optimized to ensure solubility.
-
Stream B (Nitrite Solution): Prepare an aqueous solution of sodium nitrite.
-
Stream C (Reductant Solution): Prepare an aqueous solution of the chosen reducing agent (e.g., sodium sulfite or stannous chloride in hydrochloric acid).
Experimental Setup Diagram
Caption: Experimental workflow for the continuous synthesis of substituted phenylhydrazines.
Step-by-Step Protocol
-
System Priming: Prime all pumps and the reactor system with the corresponding solvents to remove any air bubbles and ensure a stable flow.
-
Initiate Flow: Start the pumps at the desired flow rates to achieve the target stoichiometry and residence time. A typical starting point would be a 1:1.1 molar ratio of aniline to sodium nitrite.
-
Diazotization: The aniline solution (Stream A) and the nitrite solution (Stream B) are combined in T-Mixer 1 and enter Reactor 1, which is maintained at 0-5 °C. The residence time in this reactor is typically short (1-5 minutes) due to the rapid nature of the reaction.
-
Reduction: The output from Reactor 1, containing the in situ generated diazonium salt, is then mixed with the reductant solution (Stream C) in T-Mixer 2. This mixture flows into Reactor 2, where the reduction takes place. The temperature and residence time (typically 10-30 minutes) in this reactor are optimized for the specific substrate and reducing agent.
-
Product Collection: The reaction mixture exits Reactor 2, passes through the back-pressure regulator, and is collected in a flask cooled in an ice bath. The product, typically the hydrochloride salt, may precipitate out of the solution.
-
Work-up and Isolation: The collected product slurry can be filtered, washed with a cold solvent, and dried. Alternatively, the reaction mixture can be neutralized with a base (e.g., sodium bicarbonate solution) and the free phenylhydrazine extracted with an organic solvent. The hydrochloride salt can then be reformed by adding HCl to the organic extract.
-
Steady State: Allow the system to reach a steady state before collecting the product for yield determination. This can be monitored using in-line analytical techniques such as FTIR or UV-Vis spectroscopy.[17]
Data Presentation: Representative Examples
The following table summarizes reaction conditions for the continuous flow synthesis of various substituted phenylhydrazines, demonstrating the versatility of this methodology.
| Starting Aniline | Reductant | Diazotization Temp. (°C) | Reduction Temp. (°C) | Residence Time (min) | Yield (%) | Reference |
| 2-Ethylaniline | Na₂SO₃ | 4 | Programmed | < 31 | 94 | [6] |
| 4-Sulfamoylaniline | Ascorbic Acid | 10 | N/A (coupled) | ~34 | High Purity | [16] |
| 4-Bromoaniline | Ascorbic Acid | 10 | N/A (coupled) | ~34 | 94 | [16] |
| 4-Chloroaniline | SnCl₂ | < 5 | N/A | < 20 | > 75 | [1] |
| 4-Trifluoromethylaniline | SnCl₂ | < 5 | N/A | < 20 | > 75 | [1] |
Troubleshooting Common Issues
Continuous flow synthesis, while powerful, can present unique challenges. Here are some common issues and their solutions:
-
Clogging: This is the most common issue, often caused by the precipitation of the product salt or intermediates.[10][11]
-
Low Yield:
-
Cause: Incomplete reaction, decomposition of the diazonium salt, or side reactions.
-
Solution: Optimize residence time and temperature for both reaction stages. Ensure the diazotization temperature is strictly maintained below 5 °C.[7] Verify the stoichiometry of the reagents.
-
-
Inconsistent Flow/Pressure Fluctuations:
-
Cause: Air bubbles in the pump lines, leaks in the system, or partial clogging.
-
Solution: Thoroughly degas solvents and prime the pumps. Check all connections for leaks. If partial clogging is suspected, flush the system with a suitable solvent.
-
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in continuous flow synthesis.
Conclusion
The continuous flow synthesis of substituted phenylhydrazines represents a significant advancement over traditional batch methods, offering enhanced safety, efficiency, and scalability. By leveraging the precise control over reaction parameters afforded by flow chemistry, researchers and drug development professionals can mitigate the risks associated with unstable diazonium intermediates and achieve higher yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for implementing this powerful technology, paving the way for the development of safer and more sustainable manufacturing processes for vital pharmaceutical and chemical products.
References
- "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Inform
- Hodgson, H. H., Nicholson, D. E., & Turner, G. (1942). 441. Decomposition of the Diazonium Salts of 4-Nitro-l-naphthylamine, etc. 15. 8. Decomposition of the Diazonium Salts of 4-Nitro-1 -naphthylamine by Sodium. Sulphite and Xodiurn Acetate. Preparation of 4 : 4'-Dinitro-l : 1 '-amnaphthalene. Journal of the Chemical Society (Resumed), 748.
- "Aromatic Diazonium Salts". (n.d.). NPTEL Archive.
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (2019).
- Ötvös, S. B., & Kappe, C. O. (2022). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Expert Opinion on Drug Discovery, 17(10), 1119-1135.
- Broguiere, T., et al. (2020). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering, 5(6), 1015-1033.
- "1,1-Diphenylhydrazine hydrochloride". (n.d.). Solubility of Things.
- Gemo, M., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 7(1), 10-15.
- Solving Gas–Liquid Mixing-Induced Clogging in Continuous-Flow Hydrogenation Synthesis of an API Intermediate. (2024). Organic Process Research & Development.
- Noël, T. (2011). Unclogging the problems of flow chemistry. Chemistry World.
- "Reactions of Aryl Diazonium Salts". (2023). Chemistry LibreTexts.
- Yu, Z., et al. (2015). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development, 19(7), 892-896.
- "Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents". (n.d.). Benchchem.
- "Sodium Hydrosulfite, Sodium Dithionite". (n.d.). Organic Chemistry Portal.
- "Phenylhydrazine". (n.d.). Wikipedia.
- "Phenylhydrazine". (n.d.). PubChem.
- Petursson, S. (2004). New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with diazodiphenylmethane in 1,2-dimethoxyethane.
- Challis, B. C., & Ridd, J. H. (1962). Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions. Journal of the Chemical Society B: Physical Organic, 5208-5217.
- "Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride". (n.d.). Scite.
- "Does this reduction mechanism of an diazonium via stannic chloride sense?". (2016). Chemistry Stack Exchange.
- Teci, M., et al. (2016). Using Anilines as Masked Cross-Coupling Partners: Design of a Telescoped Three-Step Flow Diazotization, Iododediazotization, Cross-Coupling Process. Chemistry – A European Journal, 22(48), 17407-17415.
- Brehm, T., et al. (2016). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(1), 236-241.
- Demerson, C. A., & Humber, L. G. (1986). U.S. Patent No. 4,585,877. Washington, DC: U.S.
- "Reactions of Diazonium Salts: Sandmeyer and Related Reactions". (2018). Master Organic Chemistry.
- Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid form
- McQuade, D. T., & Seeberger, P. H. (2013). Multi-step continuous-flow synthesis. Journal of Organic Chemistry, 78(13), 6384-6389.
- "Why does aniline give diazotization reaction but aliph
- da Silva, J. G., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society, 32(8), 1667-1674.
- Method for reducing stannic chloride. (2013).
- Goti, A., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7009.
- "Tin(II) chloride". (n.d.). Wikipedia.
- Continuous Flow Chemistry with Solids: A Review. (2023). Organic Process Research & Development.
- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).
- Chambers, R. D., et al. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1026-1033.
- Deadman, B. J., et al. (2016). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Green Chemistry, 18(16), 4473-4479.
- Overview of Phenylhydrazine‐Based Organic Transform
- "Beginner's Guide to Flow Chemistry". (2024). H.E.L Group.
- Nambiar, A. M., et al. (2023). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering, 11(41), 15306-15315.
Sources
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. helgroup.com [helgroup.com]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 6. scite.ai [scite.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN102910670A - Method for reducing stannic chloride - Google Patents [patents.google.com]
- 13. chemiis.com [chemiis.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Using Anilines as Masked Cross-Coupling Partners: Design of a Telescoped Three-Step Flow Diazotization, Iododediazotization, Cross-Coupling Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. hybrid-chem.com [hybrid-chem.com]
- 19. Unclogging the problems of flow chemistry | News | Chemistry World [chemistryworld.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis with Substituted Hydrazines
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful reaction, particularly when employing substituted hydrazines. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the insights needed to troubleshoot common issues and rationally optimize your synthesis for higher yields.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when running the Fischer indole synthesis with substituted starting materials.
Q1: My Fischer indole synthesis is failing or resulting in a very low yield. What are the primary factors I should investigate?
Low yields in the Fischer indole synthesis can often be traced back to a few critical factors. The reaction is notoriously sensitive to the electronic properties of your substrates and the reaction conditions.[1][2] Key areas to investigate include:
-
Substituent Effects: The electronic nature of the groups on both the phenylhydrazine and the carbonyl partner is paramount. Electron-donating groups on the carbonyl component can sometimes over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[1][3]
-
Acid Catalyst Choice and Concentration: The selection of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) and its concentration are crucial and often require empirical optimization.[1][4]
-
Temperature and Reaction Time: The reaction is highly sensitive to temperature. Insufficient heat may prevent the key[3][3]-sigmatropic rearrangement, while excessive heat can lead to degradation and side product formation.[1][5]
-
Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compounds can introduce unwanted side reactions.[1] Arylhydrazines, in particular, can be prone to degradation over time.[6]
Q2: How do electron-donating and electron-withdrawing groups on the phenylhydrazine affect the reaction yield?
The substituents on the phenylhydrazine ring play a significant role in modulating the reaction's success.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring. This generally accelerates the rate of the crucial[3][3]-sigmatropic rearrangement.[7][8][9] However, be aware that strong EDGs can also favor the undesired N-N bond cleavage, potentially lowering the overall yield of the indole product.[5]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring. This can slow down the desired rearrangement, often necessitating harsher reaction conditions (higher temperatures or stronger acids) to proceed effectively.[5][7][8] The silver lining is that EWGs generally suppress the competing N-N bond cleavage pathway.[5]
Q3: Why is the synthesis of 3-aminoindoles via the Fischer method notoriously difficult?
The direct synthesis of 3-aminoindoles using the classic Fischer indole synthesis is a well-known challenge and frequently fails.[3][7] The core of the problem lies in the powerful electron-donating nature of the amino group in the ene-hydrazine intermediate. This strong electron donation excessively stabilizes the pathway leading to heterolytic cleavage of the N-N bond, which becomes the dominant reaction pathway over the desired[3][3]-sigmatropic rearrangement.[3][7] While Lewis acids like ZnCl₂ have shown some success in similar cyclizations, protic acids typically yield poor results for these specific substrates.[3]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Low or No Product Formation, Starting Material Recovered
If you are recovering your starting materials, it's likely the reaction has not overcome the activation energy for the key steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions with low conversion.
Detailed Steps & Explanations:
-
Verify Purity of Reactants: Impurities can inhibit the reaction.[5] Ensure your arylhydrazine and carbonyl compounds are pure. Some phenylhydrazones are unstable and may degrade upon storage; in such cases, forming the hydrazone in situ is a good strategy.[5]
-
Increase Temperature: The[3][3]-sigmatropic rearrangement often requires significant thermal energy.[5] Cautiously increase the reaction temperature in increments. Microwave-assisted synthesis has also been shown to accelerate this reaction significantly.[10]
-
Increase Acid Strength: The reaction is acid-catalyzed.[11][12] If you are using a weaker acid like acetic acid, consider switching to a stronger Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂).[5]
-
Consider In Situ Formation: For unstable hydrazones, combining the phenylhydrazine and the ketone/aldehyde directly in the acidic reaction medium can be more effective than pre-forming and isolating the hydrazone.[5]
Issue 2: Significant Side Product Formation (e.g., Anilines)
The formation of anilines is a tell-tale sign of N-N bond cleavage, a major competing side reaction.
The Competing Pathways
Caption: Competing reaction pathways in the Fischer indole synthesis.
Mitigation Strategies:
-
Substituent Choice: This side reaction is particularly prevalent when the carbonyl compound bears strong electron-donating groups, or when the phenylhydrazine has strong electron-donating substituents.[3][5] If possible, modifying the electronic nature of the substrates can steer the reaction towards the desired pathway.
-
Catalyst Modification: While protic acids can promote N-N bond cleavage, switching to a Lewis acid catalyst (e.g., ZnCl₂, BF₃) may sometimes favor the cyclization pathway.[3][13]
-
Temperature Control: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can favor fragmentation pathways.
Issue 3: Formation of Regioisomers with Unsymmetrical Ketones
When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.
Factors Influencing Regioselectivity:
| Factor | General Trend | Rationale |
| Acid Strength | Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product.[5] | The reaction conditions can influence the equilibrium between the possible enamine intermediates. |
| Steric Hindrance | Bulky substituents on the ketone or hydrazine can direct the reaction towards the less sterically hindered enamine.[1] | The[3][3]-sigmatropic rearrangement is sensitive to steric crowding. |
Optimization Approach:
A systematic screening of acid catalysts (both Brønsted and Lewis acids) and their concentrations is the most effective way to optimize the yield of the desired regioisomer.[6]
Experimental Protocols
The following is a general protocol for the Fischer indole synthesis. Remember that optimal conditions are substrate-dependent and may require adjustment.
Step 1: Phenylhydrazone Formation (Can be performed separately or in situ)
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the ketone or aldehyde (1.0-1.1 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle warming for 1-2 hours. The formation of a precipitate often indicates hydrazone formation.
-
If isolating, the product can be collected by filtration, washed with a cold solvent, and dried.[14]
Step 2: Cyclization to the Indole
-
Place the phenylhydrazone (1.0 eq.) in a round-bottom flask.
-
Add the acid catalyst. This can be a solution (e.g., ethanolic HCl) or a solid/liquid catalyst that also serves as the solvent (e.g., polyphosphoric acid). Common catalysts include ZnCl₂, PPA, H₂SO₄, and p-toluenesulfonic acid.[11]
-
Heat the reaction mixture to the required temperature (often between 80°C and 200°C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench carefully, typically by pouring it into ice-water.
-
Work up the product by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.[14]
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]
-
ACS Publications. Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry. [Link]
-
Targhi, Z., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Link]
-
Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
PubMed. A three-component Fischer indole synthesis. [Link]
-
RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
ResearchGate. General Fischer indole synthesis (pathway a) and its interrupted... [Link]
-
University of California, Irvine. Indoles. [Link]
-
American Journal of Medical Science and Chemical Research. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testbook.com [testbook.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude (2,3-Dichlorophenyl)hydrazine by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the purification of crude (2,3-Dichlorophenyl)hydrazine via recrystallization. It addresses common challenges and provides scientifically grounded solutions to ensure high purity and yield.
I. Understanding the Recrystallization of this compound
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. For this compound, which is often synthesized via diazotization and reduction of 2,3-dichloroaniline, common impurities may include unreacted starting materials, side-reaction products, and residual salts.[1][2] The hydrochloride salt of this compound is a common form of this compound.[1][3]
The ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling. Impurities should either remain soluble in the cold solvent or be insoluble in the hot solvent.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Logical Flow for Troubleshooting Recrystallization
Caption: A flowchart for troubleshooting common recrystallization problems.
Question: My this compound is not crystallizing out of the solution upon cooling. What should I do?
Answer:
This is a common issue, often caused by either using too much solvent or the solution being super-saturated.[4]
-
Initial Steps to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[4]
-
Further Cooling: Cool the solution in an ice-water bath to further decrease the solubility of your compound.[5]
-
-
If Crystals Still Do Not Form: You have likely used an excess of solvent.[4] To remedy this, gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals begin to form. Once you have reached a point of saturation where crystals do form upon cooling, proceed with the slow cooling process.
Question: I have a very low yield after recrystallization. How can I improve it?
Answer:
A low yield, typically considered less than 80% recovery, can be due to several factors.[6]
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[7] To recover more product, you can concentrate the filtrate (mother liquor) by evaporation and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If the product crystallizes too early during a hot filtration step, you will lose a significant portion of your compound. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible.[5]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for the solution to cool and for the crystals to form. Cooling in an ice bath for an extended period can maximize crystal formation.
Question: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[5] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly. The resulting oil often traps impurities.
-
Solution 1: Slow Down the Cooling: Reheat the solution until the oil redissolves completely. You may need to add a small amount of extra solvent.[7] Then, allow the flask to cool much more slowly. Insulating the flask can help with this. Slow cooling encourages the formation of a stable crystal lattice.[4]
-
Solution 2: Adjust the Solvent System: "Oiling out" can also be a sign that the solvent is not ideal. If slowing the cooling rate doesn't work, you may need to use a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" (or anti-solvent) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.[6]
Question: The crystals I obtained are colored, but the pure compound should be colorless or off-white. What went wrong?
Answer:
Colored impurities are a common issue.
-
Activated Charcoal Treatment: If the colored impurities are soluble, they can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The colored impurities adsorb onto the surface of the charcoal.
-
Caution: Add charcoal to a slightly cooled solution, not a boiling one, to avoid violent frothing. After adding the charcoal, gently reheat the solution to boiling and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Toluene is a commonly used and effective solvent for the recrystallization of this compound.[1] Other potential solvents for dichlorophenylhydrazines include ethanol, methanol, and dichloromethane.[8] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. It is always best to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific crude material.
Q2: How do I choose a suitable recrystallization solvent?
A2: A good recrystallization solvent should:
-
Not react with the compound being purified.
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Either not dissolve the impurities at all or dissolve them very well (so they remain in the mother liquor).
-
Have a boiling point below the melting point of the compound to prevent oiling out.
-
Be volatile enough to be easily removed from the crystals after filtration.
Q3: What safety precautions should I take when working with this compound?
A3: this compound and its analogs are hazardous compounds and should be handled with care.[1][9] Hydrazines, in general, can be toxic if ingested, inhaled, or absorbed through the skin.[1][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[1][9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][12]
-
Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.[9]
Q4: My crude this compound is in its hydrochloride salt form. Does this affect the recrystallization process?
A4: Yes, the salt form can affect solubility. The hydrochloride salt of an amine is generally more soluble in polar solvents like water or ethanol than the free base.[3] When choosing a recrystallization solvent, you must consider the solubility of the salt, not the free base. Toluene, being less polar, might be more suitable for the free base, while an alcohol/water mixture might be better for the hydrochloride salt. It's also possible to neutralize the hydrochloride with a base to precipitate the free base, which can then be recrystallized from a non-polar solvent.
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.
Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization process.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., toluene). Heat the mixture gently while stirring. Continue adding the solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Press the crystals as dry as possible on the filter paper. Then, transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Solvent Volume | Minimal amount to dissolve at high T | Maximizes yield by minimizing product loss to the mother liquor.[7] |
| Cooling Rate | Slow (e.g., 30-60 min to RT) | Promotes the formation of large, pure crystals and prevents oiling out.[7] |
| Final Cooling Temp. | 0-5 °C (Ice Bath) | Decreases the solubility of the product to maximize the yield. |
| Expected Yield | >80% | A good recrystallization should result in minimal loss of the desired compound.[6] |
V. References
-
Organic Syntheses Procedure. (2013). Organic Syntheses, 90, 287-300. Retrieved from [Link]
-
Troubleshooting - Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents. Retrieved from
-
Process development of the synthesis of 2, 3-dichlorophenylpiperazine. (2007, July). ResearchGate. Retrieved from [Link]
-
(2,5-Dichlorophenyl)hydrazine - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique. (2015, January 17). ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization pointers. (2022, April 29). Reddit. Retrieved from [Link]
-
Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol. (2021, October 8). Reddit. Retrieved from [Link]
-
Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? (2024, April 30). ResearchGate. Retrieved from [Link]
-
Coping with crystallization problems. (2009, August). ResearchGate. Retrieved from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
Sources
- 1. Buy this compound | 13147-14-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation
Welcome to the Technical Support Center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing hydrazone synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experimental conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation, and why is it so critical?
A1: The optimal pH for hydrazone formation is typically mildly acidic, generally between 4.5 and 6.[1][2][3] This is a critical parameter because the reaction mechanism involves a delicate balance.[1] An acid catalyst is required to protonate the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][4] However, if the pH is too low (highly acidic), the hydrazine nucleophile becomes protonated, rendering it non-nucleophilic and thus unreactive.[1][2][3][4] Conversely, at neutral or basic pH, the final dehydration step to form the C=N double bond is often very slow.[3][5] This results in a characteristic bell-shaped curve for the reaction rate versus pH profile.[1]
Q2: I'm seeing low to no yield. What are the most common culprits?
A2: Low yields in hydrazone synthesis can often be traced back to a few key factors:
-
Suboptimal pH: As discussed above, the wrong pH can halt the reaction. Ensure your reaction medium is buffered or contains a catalytic amount of a weak acid like acetic acid.[3][6][7]
-
Incomplete Reaction: Hydrazone formation can sometimes be slow, especially with less reactive ketones.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1][7]
-
Product Hydrolysis: Hydrazones are susceptible to hydrolysis, which is the reverse of the formation reaction and is also acid-catalyzed.[7][8][9][10] If the reaction is run under strongly acidic conditions or for an extended period, the product may revert to the starting materials.[7]
-
Poor Reagent Quality: Hydrazine derivatives can degrade over time, especially if exposed to air and moisture.[3][7] Use fresh, high-purity reagents for best results.
Q3: How do I choose between an aldehyde and a ketone for my reaction?
A3: Aldehydes are generally more reactive than ketones in hydrazone formation.[1] This is due to two main reasons:
-
Steric Hindrance: Aldehydes have a smaller hydrogen atom attached to the carbonyl carbon, presenting less steric bulk compared to the two larger alkyl or aryl groups on a ketone.[1] This makes the nucleophilic attack by the hydrazine easier.
-
Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the positive character (electrophilicity) of the carbonyl carbon, making it less attractive to the incoming nucleophile.[1]
Q4: What is an azine, and how can I avoid its formation?
A4: Azine formation (R₂C=N-N=CR₂) is a common side reaction that occurs when a hydrazone formed from unsubstituted hydrazine (H₂N-NH₂) reacts with a second molecule of the aldehyde or ketone.[7][8] This is particularly problematic when there is an excess of the carbonyl compound. To minimize azine formation, it is recommended to use a slight excess (e.g., 1.1 to 1.2 equivalents) of the hydrazine reagent.[7]
Q5: My hydrazone is unstable and degrades during workup or storage. What can I do?
A5: Hydrazone stability can be a concern. They are susceptible to hydrolysis, especially in the presence of acid.[7][8][9][10][11] Additionally, hydrazones with an N-H bond can be prone to oxidation.[7] To improve stability:
-
During Workup: Neutralize any acid catalyst with a mild base wash, such as a saturated aqueous solution of sodium bicarbonate.[7]
-
For Storage: Store the purified hydrazone in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and air.[7] Ensure the product is thoroughly dry, as moisture can facilitate hydrolysis.[12]
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during hydrazone formation.
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Formation | Incorrect pH | Verify the pH of the reaction mixture. If unbuffered, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[6][7] If using a buffer, ensure it is in the optimal range of 4.5-6.[1][2][3] |
| Low Reactivity of Starting Materials | Ketones and sterically hindered aldehydes react more slowly.[1] Increase the reaction time and monitor by TLC.[1] Gentle heating (e.g., 40-60°C) can also increase the reaction rate, but be cautious as this can also promote side reactions.[3] | |
| Protonated Hydrazine | If the solution is too acidic (pH < 3), the hydrazine will be protonated and non-nucleophilic.[2] Re-adjust the pH to the mildly acidic range. | |
| Multiple Spots on TLC / Impure Product | Azine Formation | This occurs when using hydrazine (H₂N-NH₂) and an excess of the carbonyl compound.[7][8] Use a slight excess of hydrazine (1.1-1.2 eq) or add the carbonyl compound slowly to the hydrazine solution.[7] |
| Hydrolysis of Product | The hydrazone is reverting to starting materials.[7][8][9][10] This is acid-catalyzed. Avoid strongly acidic conditions and prolonged reaction times.[7] During workup, neutralize the acid catalyst promptly.[7] | |
| Side Reactions | Depending on the substrates, other side reactions can occur. High concentrations of phosphate buffer have been noted to promote the Cannizzaro reaction in some aldehydes.[2] | |
| Difficulty in Product Purification | Product is an Oil | Oily products can be challenging to purify. If column chromatography is not effective, consider triturating the oil with a non-polar solvent like n-hexane and cooling to induce solidification.[13] |
| Decomposition on Silica Gel | Some free hydrazones (with an N-H bond) can be unstable on silica gel.[14] Consider using a different stationary phase like alumina or treating the silica gel with a small amount of a base like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[14] | |
| Finding a Recrystallization Solvent | A good recrystallization solvent is one in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[6] Common solvents to screen include ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.[6] |
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in hydrazone synthesis.
The Role of Catalysis
While acid catalysis is standard, reaction rates at neutral pH, often required for biological applications, can be very slow.[2][5] In these cases, nucleophilic catalysts can dramatically accelerate the reaction.[2][15]
-
Aniline and its Derivatives: Aniline is a commonly used nucleophilic catalyst.[2][15] It works by first forming a highly reactive protonated Schiff base with the carbonyl compound, which then readily undergoes transimination with the hydrazine.[15] Water-soluble aniline derivatives like anthranilic acids have been shown to be even more effective, enhancing rates by up to two orders of magnitude compared to aniline.[16]
-
Bifunctional Catalysts: Certain amine buffers, such as 2-(aminomethyl)imidazoles, can act as bifunctional catalysts, controlling the pH while also participating in the catalysis, leading to significant rate enhancements.[17]
-
Amino Acids: The amino acid arginine has been shown to catalyze hydrazone formation at neutral pH, with its guanidinium side chain playing a key role.[18]
Mechanism of Aniline Catalysis
Caption: Aniline accelerates hydrazone formation via a reactive Schiff base intermediate.
Experimental Protocols
General Protocol for Hydrazone Formation
-
Dissolution: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).[6][19]
-
Addition of Reagents: Add the hydrazine derivative (1.0-1.2 equivalents).[7]
-
Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[6][19]
-
Reaction: Stir the mixture at room temperature or heat under reflux, depending on the reactivity of the substrates.[6]
-
Monitoring: Monitor the reaction progress by TLC until the starting carbonyl compound is consumed.[1][6]
-
Workup:
-
If the product precipitates upon completion, cool the mixture and collect the solid by filtration.[6]
-
If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7]
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.[6][7]
Protocol for Monitoring Reaction by TLC
-
Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spotting: Using separate capillaries, spot the starting aldehyde/ketone, the hydrazine, and the reaction mixture on the baseline.
-
Elution: Place the plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Analysis: The disappearance of the starting material spots and the appearance of a new spot indicate product formation. The reaction is complete when the limiting reagent spot is no longer visible.
Data Summary Table
Relative Reactivity and Stability
| Factor | Higher Reactivity / Lower Stability | Lower Reactivity / Higher Stability | Rationale |
| Carbonyl Type | Aliphatic Aldehydes > Aromatic Aldehydes > Ketones | Ketones | Steric hindrance and electronic effects reduce the electrophilicity of the carbonyl carbon in ketones.[1][2] |
| Substituents | Electron-withdrawing groups on the carbonyl compound | Electron-donating groups on the carbonyl compound | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more prone to attack and the resulting hydrazone more susceptible to hydrolysis.[11] |
| pH Environment | Acidic pH (promotes hydrolysis) | Neutral pH | The hydrazone linkage is generally more stable at neutral pH but is labile in acidic conditions which catalyze hydrolysis.[8][11] |
This guide provides a comprehensive framework for understanding and optimizing hydrazone formation. By applying these principles and troubleshooting strategies, you can enhance the efficiency and success of your synthetic efforts.
References
- Wikipedia. (n.d.). Hydrazone.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 468–469.
- Pisani, M., et al. (2015). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 6(12), 7056–7061.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- BenchChem. (2025).
- Sattler, R. M., & Kool, E. T. (2016). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Organic & Biomolecular Chemistry, 14(20), 4676–4682.
- BenchChem. (2025). Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages.
- Denizot, N., et al. (2018). Catalysis of hydrazone and oxime peptide ligation by arginine. Chemical Science, 9(34), 6987–6993.
- Química Organica.org. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones.
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
- Dirksen, A., et al. (2006). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 128(49), 15602–15603.
- Day, D. A., et al. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. The Journal of Physical Chemistry A, 108(51), 11357–11365.
- ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- ResearchGate. (2020).
- LJMU Research Online. (2020).
- ResearchG
- Health Sciences Authority. (2025). Hydrazones in hydrolysis: Significance and symbolism.
- BenchChem. (2025).
- ScienceDirect. (2025).
- BenchChem. (2025). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Journal of the Chemical Society, Perkin Transactions 2. (1981).
- Reddit. (2021).
- ResearchGate. (2014). Optimization of reaction conditions for the addition of hydra- zone to cinnamaldehyde.
- Alcrut group. (n.d.).
- PubMed Central. (2018). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- Google Patents. (1985).
- Wikipedia. (n.d.). Hydrazine.
- Reddit. (2025). Help with Low Yield Synthesis.
- Organic Syntheses. (n.d.). Acetone hydrazone.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. alcrut.com [alcrut.com]
Stability of (2,3-Dichlorophenyl)hydrazine under different storage conditions
Welcome to our dedicated technical support center for (2,3-Dichlorophenyl)hydrazine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use in experimental settings. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your research by maintaining the stability of this compound.
I. Understanding the Stability of this compound: An Overview
This compound is a reactive chemical entity, and its stability is paramount for the success of synthetic reactions and the purity of final products. Like many substituted hydrazines, it is susceptible to degradation under various environmental conditions. The primary degradation pathways for hydrazines, in general, include oxidation and hydrolysis.[1][2][3][4] For this compound, exposure to air (oxygen), light, elevated temperatures, and humidity can lead to the formation of impurities that may compromise downstream applications.[5]
This guide provides a structured approach to understanding and mitigating these stability concerns. We will delve into recommended storage conditions, troubleshooting unexpected experimental outcomes that may be linked to compound degradation, and provide protocols for assessing the stability of your material.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere such as argon or nitrogen, and in a cool, dark, and dry place.[5] A refrigerator (2-8 °C) is a suitable location. Exposure to air and moisture should be minimized.[5]
Q2: I observed a change in the color of my this compound powder. What does this indicate?
A change in color, often to a yellowish or brownish hue, is a common visual indicator of degradation. This is frequently due to oxidation from exposure to air. While a slight color change may not significantly impact every application, it warrants investigation into the purity of the material, especially for sensitive reactions.
Q3: My reaction yield is lower than expected. Could the stability of this compound be a factor?
Absolutely. If the this compound has degraded, its effective concentration is reduced, which will directly impact the stoichiometry of your reaction and lead to lower yields. The presence of degradation products could also potentially interfere with the reaction mechanism.
Q4: How can I check the purity of my this compound?
The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7] A stability-indicating HPLC method is the most robust approach as it can separate the intact compound from its degradation products.
Q5: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on general hydrazine chemistry, likely degradation pathways include:
-
Oxidation: This can lead to the formation of diazenes and further decomposition to other aromatic compounds.
-
Hydrolysis: The hydrazine moiety can be susceptible to hydrolysis, particularly at non-neutral pH, which could lead to the formation of 2,3-dichloroaniline and hydrazine.[8]
III. Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues that may arise from the instability of this compound.
Issue 1: Inconsistent Reaction Results
-
Symptom: Variable reaction yields, or the appearance of unexpected side products.
-
Potential Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Assess Purity: Analyze the stored this compound using a validated analytical method like HPLC to determine its purity.
-
Use a Fresh Batch: If possible, repeat the reaction with a fresh, unopened batch of this compound.
-
Improve Handling: When dispensing the reagent, do so under an inert atmosphere and minimize its exposure to ambient conditions.
-
Issue 2: Poor Solubility or a Change in Physical Appearance
-
Symptom: The compound appears clumpy, discolored, or does not dissolve as expected.
-
Potential Cause: Absorption of moisture and subsequent degradation.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the compound is stored in a desiccator or a dry, inert environment.
-
Drying: If moisture absorption is suspected, the material can be carefully dried under vacuum, though this should be done with caution as heat can also promote degradation.
-
Purity Check: A purity analysis is recommended to confirm the identity and integrity of the compound.
-
IV. Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation.[9][10][11]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
V. Visualizations
Troubleshooting Flowchart for this compound Stability Issues
Caption: A flowchart to guide troubleshooting of inconsistent experimental results.
Conceptual Degradation Pathway of this compound
Caption: A conceptual diagram illustrating potential degradation pathways.
VI. References
-
Sanjay Kumar Sharma, et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem. [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Jain, D., et al. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Utah State University. (2001). EFFECT OF WATER pH ON THE CHEMICAL STABILITY OF PESTICIDES. [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]
-
Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
-
Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2,6-Dichlorophenylhydrazine hydrochloride. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. [Link]
-
CRS Laboratories. (n.d.). 2,3-Dichlorophenyl)hydrazine hydrochloride. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. [Link]
-
Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. atticusllc.com [atticusllc.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. helixchrom.com [helixchrom.com]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Amination of Aryl Halides
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in the Buchwald-Hartwig amination of aryl and heteroaryl halides. As a self-validating system, this document provides not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Initial Diagnosis & First Response
Encountering a low or zero yield in a Buchwald-Hartwig reaction can be frustrating. These reactions are notoriously sensitive to a range of parameters, and failure is often due to an easily overlooked detail rather than a fundamental flaw in the chosen methodology.[1][2] Before embarking on a complex re-optimization, it is critical to perform a systematic initial diagnosis.
The first step is to determine the fate of your starting materials. A quick analysis of the crude reaction mixture by TLC, GC-MS, or LC-MS will guide your troubleshooting strategy.
Caption: Initial decision tree for troubleshooting Buchwald-Hartwig amination.
Part 2: Deep Dive into Reaction Parameters
Once you have an initial diagnosis, a more detailed examination of each reaction component is necessary. The interplay between the ligand, base, solvent, and catalyst precursor is crucial for success.[3]
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting aryl halide. What is the most common cause?
A1: The most frequent culprit for a complete lack of reactivity is an issue with catalyst activation or stability. This can stem from several sources:
-
Poor Reagent Quality: The reaction is highly sensitive to oxygen and water. Solvents must be anhydrous and thoroughly deoxygenated.[3] Bases, especially hygroscopic ones like potassium tert-butoxide, should be handled in a glovebox.
-
Catalyst Poisoning: Certain functional groups (e.g., azo groups, some sulfur-containing moieties) can poison the palladium catalyst.[1][4] Additionally, using chlorinated solvents or acetonitrile can inhibit the catalyst.[1]
-
Failed Catalyst Activation: The active catalyst is a Pd(0)-ligand complex.[5] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This reduction can be unreliable.[2] Using a commercially available, air-stable palladacycle pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts) is highly recommended as they rapidly and cleanly generate the active Pd(0) species upon exposure to a base.[5][6]
Q2: How do I select the right phosphine ligand for my specific substrates?
A2: Ligand choice is paramount and depends heavily on the steric and electronic nature of your coupling partners. The ligand's primary roles are to stabilize the palladium center, facilitate both the oxidative addition and the final reductive elimination steps, and prevent catalyst decomposition.[7][8]
-
Mechanism Insight: Bulky, electron-rich monophosphine ligands (e.g., dialkylbiaryl phosphines) are the modern standard.[9] The bulkiness promotes the formation of a highly reactive, monoligated L-Pd(0) species, which accelerates the oxidative addition of the aryl halide. This steric hindrance also facilitates the final C-N bond-forming reductive elimination.[10][11]
-
General Guidance: For challenging substrates like electron-rich or sterically hindered aryl chlorides, more electron-rich and bulky phosphine ligands are required to promote the difficult oxidative addition step.[1][12]
| Substrate Class | Recommended Ligand Families | Rationale |
| Primary Amines | BrettPhos, tBuBrettPhos[4] | Optimized for promoting coupling with less hindered primary amines. |
| Secondary Amines | RuPhos[4] | Specifically designed to accommodate the increased steric bulk of secondary amines. |
| Sterically Hindered Ar-X or Amine | XPhos, tBuXantphos | The significant steric bulk accelerates reductive elimination, which can be the rate-limiting step for hindered substrates.[10] |
| Aryl Chlorides (General) | Biaryl Phosphines (Buchwald Ligands) | These ligands possess the high electron density and steric bulk needed to facilitate the challenging oxidative addition of the C-Cl bond.[1][8] |
| Heterocyclic Amines | AlPhos, KPhos[13][14] | Can be effective for weakly binding amines where catalyst inhibition by the substrate is a concern.[14][15] |
Q3: My base seems to be insoluble. How critical is this, and what are my options?
A3: Poor solubility of the base is a very common and often underestimated reason for low yield.[1][5] If the base cannot participate effectively in the catalytic cycle—specifically in the deprotonation of the amine coordinated to the palladium center—the reaction will stall.[16][17]
-
Strong, Soluble Bases: Sodium tert-butoxide (NaOtBu) is widely used because of its high basicity and reasonable solubility in common solvents like toluene and THF.[1] However, its high reactivity can cause decomposition of substrates with sensitive functional groups (e.g., esters, nitro groups).[1][4]
-
Weaker, Inorganic Bases: For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent alternatives.[1][18] However, their solubility in organic solvents is very low, and vigorous stirring is essential.
-
Solvent and Base Pairing: The choice of base and solvent are intrinsically linked. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[16][17][19] In more polar solvents, different reaction pathways can be accessed, but the base may also complex with the palladium, creating a stable, inactive resting state.[17][19][20]
Q4: I see consumption of my aryl halide, but my desired product yield is low. What are the likely side reactions?
A4: The formation of byproducts indicates your catalyst is active but that an unproductive pathway is competing with the desired C-N reductive elimination.
-
Hydrodehalogenation (HDH): This is the replacement of the halide on your starting material with a hydrogen atom. It often becomes significant when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from amido complexes.[3][21]
-
Aryl Ether Formation: If using an alkoxide base (like NaOtBu) at high temperatures, C-O coupling can compete with C-N coupling to form an aryl ether. This is especially true if the amine is a poor nucleophile.
-
Hydroxylation: In the presence of water or hydroxide ions, the formation of phenols can be a major side reaction.[13][22][23] This is a significant challenge when using aqueous ammonia or hydroxide bases, requiring specialized ligands to suppress this pathway.[13][22][23][24]
Caption: The Buchwald-Hartwig catalytic cycle and common off-cycle pathways.
Part 3: Protocols & Methodologies
Adherence to rigorous experimental technique is essential for reproducibility and success.
Experimental Protocol: General Procedure for Reaction Setup under Inert Atmosphere
This protocol ensures the anhydrous and deoxygenated conditions critical for success.
-
Vessel Preparation: Add the aryl halide (1.0 equiv), palladium pre-catalyst (0.5–2 mol%), and phosphine ligand (1.1–2.2 eq relative to Pd) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Inerting: Seal the vessel with a rubber septum. Evacuate the vessel under high vacuum for 5-10 minutes, then backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (1.2–2.0 equiv). If the amine is a liquid, add it now via syringe (1.1–1.5 equiv). If the amine is a solid, add it in step 1.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula to achieve the desired concentration (typically 0.1–0.5 M).
-
Execution: Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously for the specified time.
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS.[1] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts. Dry the organic layer, filter, and concentrate. Purify as needed via column chromatography.[1]
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed.[Link]
-
Role of the Base in Buchwald–Hartwig Amination. American Chemical Society.[Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.[Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed.[Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.[Link]
-
Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Request PDF - ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]
-
The Role of the Base in Buchwald-Hartwig Amination. Request PDF - ResearchGate.[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.[Link]
-
New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate.[Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.[Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.[Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Request PDF - ResearchGate.[Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.[Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†. Request PDF - ResearchGate.[Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF - ResearchGate.[Link]
-
CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd.[Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH.[Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.[Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. catsci.com [catsci.com]
- 7. youtube.com [youtube.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. escholarship.org [escholarship.org]
Technical Support Center: Strategies for Controlling Positional Isomer Formation in Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of controlling positional isomer formation during chemical synthesis. Unwanted isomers can complicate purification, reduce yields, and impact the biological activity of the target molecule. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate and overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My electrophilic aromatic substitution is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Answer:
The formation of multiple isomers in electrophilic aromatic substitution (EAS) is a common problem governed by the directing effects of the substituents already present on the aromatic ring.[1][2] To enhance the desired regioselectivity, consider the following strategies:
1. Understanding Directing Groups:
Substituents on a benzene ring are classified as either ortho, para-directing or meta-directing.[3]
-
Ortho, Para-Directors: These groups donate electron density to the aromatic ring, activating it towards electrophilic attack and stabilizing the carbocation intermediates (arenium ions) at the ortho and para positions.[4][5] Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH2) groups.[3]
-
Meta-Directors: These groups withdraw electron density from the ring, deactivating it and directing incoming electrophiles to the meta position, which is the least deactivated site.[1][3] Examples include nitro (-NO2), carbonyl (-CHO, -COR), and cyano (-CN) groups.[3]
Troubleshooting Steps:
-
Analyze Your Starting Material: Identify the directing group(s) on your substrate. This will predict the inherent regiochemical preference of your reaction.
-
Modify Existing Substituents: If the directing effect of your current substituent is not ideal, consider chemically modifying it. For example, an activating amino group can be protonated in acidic conditions to form a deactivating and meta-directing ammonium group (-NH3+).[6]
-
Leverage Steric Hindrance: Bulky directing groups can disfavor substitution at the adjacent ortho positions, thereby increasing the proportion of the para isomer. For instance, using a tert-butyl group instead of a methyl group can significantly enhance para selectivity.[7]
2. Reaction Condition Optimization (Kinetic vs. Thermodynamic Control):
The ratio of positional isomers can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control.[8]
-
Kinetic Control: Favors the product that is formed fastest, which often corresponds to the reaction pathway with the lowest activation energy.[8][9] This is typically achieved at lower temperatures and shorter reaction times.[8][10]
-
Thermodynamic Control: Favors the most stable product.[8][9] This is achieved at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[10]
Troubleshooting Steps:
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature, and elevated temperatures) to determine the effect on the isomer ratio.
-
Time Course Study: Analyze aliquots of the reaction mixture over time to see if the isomer ratio changes, which would indicate a shift from kinetic to thermodynamic control.[8]
Question 2: I need to synthesize a specific positional isomer that is disfavored by the directing groups on my starting material. What strategies can I employ?
Answer:
Synthesizing a thermodynamically or kinetically disfavored isomer requires a more strategic approach. The use of protecting and blocking groups is a powerful technique in these situations.
1. Utilizing Protecting Groups:
A protecting group temporarily masks a functional group, altering its electronic and steric properties to prevent unwanted reactions.[11][12]
Example Workflow: Selective Synthesis of p-nitroaniline
Direct nitration of aniline yields a mixture of isomers and side products due to the strong activation by the amino group and its reaction with the acidic nitrating mixture.[6] To selectively obtain the para isomer:
-
Protection: The highly activating amino group is first protected as an acetanilide by reacting aniline with acetic anhydride. The resulting amide group is still an ortho, para-director but is less activating and more sterically hindered.
-
Electrophilic Aromatic Substitution: Nitration of the acetanilide predominantly yields the para-nitroacetanilide due to the steric hindrance of the acetyl group at the ortho positions.
-
Deprotection: The acetyl group is then removed by hydrolysis to yield the desired p-nitroaniline.
2. Employing Blocking Groups:
A blocking group is a reversible substituent that can be introduced to occupy a specific position, forcing subsequent substitution to occur at other available sites.
Example Workflow: Selective Ortho-Bromination
If you want to synthesize o-bromotoluene from toluene, direct bromination will yield a mixture of ortho and para isomers, with the para isomer often being the major product. To favor the ortho isomer:
-
Blocking the Para Position: The para position can be blocked by sulfonation. Reacting toluene with fuming sulfuric acid will predominantly form p-toluenesulfonic acid.
-
Targeted Substitution: Bromination of p-toluenesulfonic acid will now occur at the available ortho position.
-
Removal of the Blocking Group: The sulfonic acid group can be removed by steam distillation or treatment with dilute acid to yield the desired o-bromotoluene.[13]
Frequently Asked Questions (FAQs)
Q1: What is the difference between regioselectivity and regiospecificity?
A1: A reaction is regioselective if it preferentially forms one constitutional isomer over others.[14] For example, the nitration of toluene produces more ortho and para isomers than the meta isomer. A reaction is regiospecific if only one of the possible isomers is formed exclusively.[14]
Q2: How can I effectively separate a mixture of positional isomers once they have formed?
A2: Separating positional isomers can be challenging due to their similar physical properties.[15] Common techniques include:
-
Column Chromatography: This is the most common method. The choice of stationary phase is critical. For aromatic isomers, columns with phenyl-based stationary phases can exploit π-π interactions to improve separation.[16][17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution. Different column chemistries, such as those with phenyl or PFP (pentafluorophenyl) ligands, can provide the necessary selectivity for aromatic positional isomers.[18]
-
Gas Chromatography (GC): For volatile isomers, GC with specialized capillary columns, such as those containing cyclodextrin derivatives, can achieve separation based on shape selectivity.[19]
-
Crystallization: In some cases, fractional crystallization can be used if the isomers have sufficiently different solubilities in a particular solvent system.
Q3: Can computational chemistry help in predicting the formation of positional isomers?
A3: Yes, computational chemistry can be a valuable predictive tool. By calculating the energies of the reaction intermediates (e.g., arenium ions in EAS), you can predict the relative stability of the pathways leading to different isomers. This can help in designing experiments and choosing appropriate reaction conditions to favor the desired product.
Q4: Are there any alternatives to using protecting or blocking groups to control regioselectivity?
A4: Yes, other strategies exist. Directed ortho metalation (DoM) is a powerful technique where a substituent with a lone pair of electrons (the directed metalation group or DMG) coordinates to an organolithium reagent, directing deprotonation and subsequent electrophilic substitution to the ortho position.[4] This method provides excellent control for synthesizing specific ortho-substituted aromatics.
Visualizing Synthetic Strategies
Diagram 1: Influence of Directing Groups in Electrophilic Aromatic Substitution
Caption: Directing groups on a benzene ring control the position of subsequent electrophilic substitution.
Diagram 2: General Workflow for Isomer Separation by Column Chromatography
Caption: A typical workflow for the separation of positional isomers using column chromatography.
Experimental Protocols
Protocol 1: Selective Synthesis of p-Nitroaniline via Protection-Nitration-Deprotection
Objective: To synthesize p-nitroaniline with high regioselectivity by protecting the amine functionality of aniline.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ethanol
-
Sodium hydroxide
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Protection (Acetanilide Formation)
-
In a fume hood, add 10 mL of aniline to a 250 mL flask.
-
Slowly add 12 mL of acetic anhydride to the aniline with constant stirring.
-
Heat the mixture gently for 10-15 minutes until the reaction is complete (monitor by TLC).
-
Pour the warm mixture into 200 mL of cold water to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide
-
In a flask cooled in an ice bath, slowly add the dried acetanilide to 20 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding 7 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto 200 g of crushed ice to precipitate the p-nitroacetanilide.
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove acid, and dry.
Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)
-
Reflux the crude p-nitroacetanilide with 20 mL of 10% aqueous sodium hydroxide for 30 minutes.
-
Cool the mixture in an ice bath to precipitate the p-nitroaniline.
-
Collect the yellow crystals of p-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to purify.
References
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
University of Calgary. Directing Groups in SE Ar. [Link]
-
ChemTalk. (2022). Directing Effects. [Link]
-
Rojas, D. (2024). Directing Groups in Aromatic Substitution Reactions! [YouTube video]. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42. [Link]
-
Wikipedia. Protecting group. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
- Lin, K.-C. (1987). Understanding product optimization: Kinetic versus thermodynamic control.
-
Westin, J. Protecting Groups - Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 17.13: Kinetic versus Thermodynamic Control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
chemeurope.com. Thermodynamic versus kinetic reaction control. [Link]
-
Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Chemistry Stack Exchange. (2020). Prevention of Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
University of California, Irvine. (2020). Overcoming regioselectivity and accessibility challenges in aryne methodology. [Link]
-
Chemistry-For-Everyone. (2025). What Are Common Mistakes In Chemistry Synthesis Reactions? [YouTube video]. [Link]
-
Dalal Institute. Regio- and Chemoselectivity: Orientation and Reactivity. [Link]
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
Master Organic Chemistry. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]
-
Durgapur Government College. Module 1 Regioselective, Regio-specific and Chemoselective reactions. [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 15. waters.com [waters.com]
- 16. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 17. mtc-usa.com [mtc-usa.com]
- 18. welch-us.com [welch-us.com]
- 19. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling up the synthesis of (2,3-Dichlorophenyl)hydrazine for industrial production
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Validation & Comparative
A Comparative Analysis of Dichlorophenylhydrazine Isomer Reactivity in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, substituted phenylhydrazines are indispensable building blocks. Their utility is most prominently showcased in the Fischer indole synthesis, a cornerstone for the construction of the indole nucleus prevalent in a vast array of pharmaceuticals and biologically active compounds. The reactivity of these reagents, however, is profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides an in-depth comparison of the reactivity of dichlorophenylhydrazine isomers, offering insights into how the positioning of two chlorine atoms dictates their synthetic utility.
The nucleophilic character of the hydrazine moiety is central to its reactivity, governing key reaction steps such as the initial formation of a hydrazone with a carbonyl compound. The electronic and steric environment around the hydrazine group, as modulated by the chlorine substituents, therefore, becomes the primary determinant of reaction rates and yields.
The Decisive Role of Electronic and Steric Effects
The reactivity of dichlorophenylhydrazine isomers is a tale of two competing influences: electronic effects and steric hindrance. Chlorine, being an electronegative atom, exerts a significant electron-withdrawing inductive effect (-I), which deactivates the phenyl ring and reduces the nucleophilicity of the hydrazine nitrogen atoms. This effect is generally expected to decrease the rate of reactions where the hydrazine acts as a nucleophile.
Simultaneously, the position of the chlorine atoms can introduce steric hindrance, particularly when located at the ortho positions (2- and 6-positions) relative to the hydrazine group. This steric bulk can impede the approach of reactants and raise the energy of transition states, thereby slowing down the reaction.[1]
A nuanced understanding of the interplay between these two factors is crucial for predicting the reactivity of a given isomer.
Isomer-by-Isomer Reactivity Profile
Let's dissect the expected reactivity of the common dichlorophenylhydrazine isomers based on these principles.
High Reactivity:
-
3,4-Dichlorophenylhydrazine & 3,5-Dichlorophenylhydrazine: In these isomers, the chlorine atoms are situated at the meta and para positions, minimizing steric hindrance around the hydrazine group. While the electron-withdrawing nature of the chlorines does decrease the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine, the absence of significant steric impediment allows for relatively facile reaction. The inductive effect of the two chlorine atoms reduces the electron density on the nitrogen atoms, making them less potent nucleophiles.
Moderate to Low Reactivity:
-
2,4-Dichlorophenylhydrazine & 2,5-Dichlorophenylhydrazine: The presence of a chlorine atom at the 2-position (ortho) introduces a degree of steric hindrance. This can slow down the initial attack of the hydrazine on a carbonyl carbon to form the tetrahedral intermediate in hydrazone formation.[2] The combined electron-withdrawing effects of the two chlorine atoms further reduce the nucleophilicity of the hydrazine.
Low Reactivity:
-
2,6-Dichlorophenylhydrazine: This isomer is anticipated to be the least reactive. The two bulky chlorine atoms flanking the hydrazine group create significant steric hindrance, severely impeding the approach to the reaction center. This steric shield makes it difficult for the hydrazine to participate in nucleophilic attack. Furthermore, the strong combined inductive effect of the two ortho-chlorine atoms significantly diminishes the nucleophilicity of the hydrazine nitrogens. Studies on the Fischer indole synthesis have noted that blocking the 2- and 6-positions on the phenylhydrazine can be employed to influence the course of the reaction, highlighting the impact of these ortho substituents.[3]
-
2,3-Dichlorophenylhydrazine: Similar to the 2,6-isomer, the presence of a chlorine atom at the 2-position introduces steric hindrance. While less sterically encumbered than the 2,6-isomer, the combination of steric hindrance and the electron-withdrawing effects of two adjacent chlorine atoms is expected to result in low reactivity.
Table 1: Predicted Relative Reactivity of Dichlorophenylhydrazine Isomers
| Isomer | Chlorine Positions | Predicted Relative Reactivity | Primary Influencing Factors |
| 3,4-Dichlorophenylhydrazine | meta, para | High | Minimal steric hindrance |
| 3,5-Dichlorophenylhydrazine | meta, meta | High | Minimal steric hindrance |
| 2,4-Dichlorophenylhydrazine | ortho, para | Moderate | Steric hindrance from one ortho-chlorine |
| 2,5-Dichlorophenylhydrazine | ortho, meta | Moderate to Low | Steric hindrance from one ortho-chlorine |
| 2,3-Dichlorophenylhydrazine | ortho, meta | Low | Steric hindrance and adjacent electron withdrawal |
| 2,6-Dichlorophenylhydrazine | ortho, ortho | Very Low | Significant steric hindrance from two ortho-chlorines |
Experimental Validation: A Comparative Study of Hydrazone Formation
To empirically validate these predictions, a comparative study on the rate of hydrazone formation with a model ketone, such as cyclohexanone, can be conducted. The progress of the reaction can be monitored by techniques like HPLC or NMR spectroscopy.
Experimental Protocol: Comparative Hydrazone Formation Kinetics
-
Preparation of Reactant Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of each dichlorophenylhydrazine isomer in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a solution of cyclohexanone of the same concentration in the same solvent.
-
-
Reaction Setup:
-
In separate reaction vessels, mix equal volumes of a dichlorophenylhydrazine isomer solution and the cyclohexanone solution.
-
Add a catalytic amount of a weak acid, such as acetic acid, to each reaction mixture to facilitate the reaction.[4]
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction by dilution with a suitable solvent.
-
Analyze the composition of the aliquot using HPLC to determine the concentration of the formed hydrazone and the remaining reactants.
-
-
Data Analysis:
-
Plot the concentration of the hydrazone product as a function of time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.
-
Compare the initial reaction rates to establish the relative reactivity of the isomers.
-
Caption: Workflow for comparing hydrazone formation kinetics.
Application in Fischer Indole Synthesis
The differences in reactivity directly translate to the efficiency of the Fischer indole synthesis.[5] Isomers with higher reactivity in hydrazone formation will generally proceed more readily through the subsequent steps of the Fischer indole synthesis, which involve the formation of an enamine intermediate followed by a[2][2]-sigmatropic rearrangement and cyclization.[6]
Experimental Protocol: Comparative Fischer Indole Synthesis Yields
-
Hydrazone Formation:
-
In separate flasks, react each dichlorophenylhydrazine isomer with an equimolar amount of a suitable ketone (e.g., cyclohexanone or acetophenone) in ethanol with a catalytic amount of acetic acid.
-
Heat the mixture to reflux for a set period (e.g., 1 hour) to ensure the formation of the respective hydrazones.
-
-
Indolization:
-
To each reaction mixture, add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.[2]
-
Heat the mixture to a higher temperature (e.g., 100-150 °C) for a specified duration to effect the cyclization.
-
-
Work-up and Isolation:
-
Cool the reaction mixtures and pour them into ice water.
-
Neutralize the excess acid with a base (e.g., sodium bicarbonate).
-
Extract the indole product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
-
-
Yield Determination:
-
Determine the mass of the purified indole product for each isomer and calculate the percentage yield.
-
Compare the yields to assess the relative efficiency of each dichlorophenylhydrazine isomer in the Fischer indole synthesis.
-
Caption: General workflow for the Fischer indole synthesis.
Conclusion
The reactivity of dichlorophenylhydrazine isomers is a direct consequence of the interplay between the electron-withdrawing inductive effects of the chlorine atoms and the steric hindrance they impose. Isomers with chlorine atoms at the meta and para positions (3,4- and 3,5-dichloro) are generally the most reactive due to minimal steric hindrance. Conversely, the 2,6-dichloro isomer is the least reactive due to significant steric shielding of the hydrazine moiety. The remaining isomers (2,3-, 2,4-, and 2,5-dichloro) exhibit intermediate reactivity.
For researchers and drug development professionals, a judicious choice of dichlorophenylhydrazine isomer is paramount for optimizing reaction conditions and maximizing yields in the synthesis of indole-containing target molecules. This guide provides a framework for predicting the relative reactivity of these isomers, enabling more efficient and rational synthetic planning.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-652. [Link]
-
Jencks, W. P. Mechanism and Catalysis of Simple Carbonyl Group Reactions. Prog. Phys. Org. Chem.1964 , 2, 63-128. [Link]
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Kinetics studies with structurally varied aldehydes and ketones in aqueous buffer at pH 7.4 reveal that carbonyl compounds with neighboring acid/base groups form hydrazones at accelerated rates. PLoS One2012 , 7, e44561. [Link]
-
Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59, 96-103. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Pareek, A. K.; Joseph, P. E.; Seth, D. S. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomed. Pharmacol. J.2010 , 3, 1. [Link]
-
Bajwa, G. S.; Brown, R. K. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Can. J. Chem.1968 , 46, 1927-1933. [Link]
-
PubChem. (3,5-Dichlorophenyl)hydrazine monohydrochloride. [Link]
-
An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. Molecules2022 , 27, 749. [Link]
-
Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry2024 , 13, 1. [Link]
-
SpectraBase. 2,5-Dichlorophenylhydrazine. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Wikipedia. Steric effects. [Link]
-
Summerfield, C. J. E.; Pattison, G. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chem. Sci.2026 . [Link]
-
PubChem. (2,3-Dichlorophenyl)hydrazine. [Link]
-
PubChem. (3,4-Dichlorophenyl)hydrazine. [Link]
-
PubChem. (2,6-Dichlorophenyl)hydrazine monohydrochloride. [Link]
Sources
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. global.oup.com [global.oup.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Spectroscopic Comparison of Starting Materials and Final Products
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a transformation from starting materials to the desired final product is paramount. This guide provides an in-depth comparison of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as indispensable tools for this purpose. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach. This guide is designed for researchers, scientists, and drug development professionals seeking to apply these techniques with a high degree of scientific integrity.
The Imperative of Spectroscopic Verification
At its core, a chemical reaction is a story of molecular transformation. Spectroscopic analysis allows us to read this story, providing definitive evidence of the disappearance of reactant signatures and the emergence of new signals corresponding to the final product. This verification is not merely a qualitative check; it is a cornerstone of quality control, ensuring the identity, purity, and consistency of a synthesized compound. Adherence to Good Laboratory Practice (GLP) principles is essential for generating reliable and reproducible data that can withstand rigorous scrutiny.[1][2] The validation of analytical procedures, as outlined by the FDA and the International Council for Harmonisation (ICH), provides a framework for ensuring that these methods are fit for their intended purpose.[3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For comparing starting materials and final products, both ¹H and ¹³C NMR are invaluable.
The Rationale Behind NMR in Reaction Monitoring
The power of NMR in this context lies in its ability to provide a holistic view of the molecular changes occurring during a reaction. The disappearance of signals corresponding to the starting materials and the appearance of a new, distinct set of signals for the product offer unequivocal proof of conversion. Furthermore, quantitative NMR (qNMR) can be employed to monitor reaction kinetics and determine the yield of a reaction in situ, often without the need for chromatographic separation.[5][8][9][10][11]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the solid sample or use an equivalent amount of a liquid sample.[12][13]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[12][14] The choice of solvent is critical; it must dissolve the sample completely and not have signals that overlap with regions of interest.[12]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality NMR tube to remove any particulate matter.[13][15]
-
Ensure the sample height in the tube is between 4-5 cm.[12][14]
-
Cap the NMR tube securely.
-
-
Instrumental Analysis :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Visualizing the NMR Workflow
Caption: Workflow for NMR Sample Preparation and Analysis.
Data Comparison: Esterification of Acetic Acid with Ethanol
Let's consider the acid-catalyzed esterification of acetic acid with ethanol to form ethyl acetate.
Table 1: Comparative ¹H NMR Data (Chemical Shift δ in ppm)
| Compound | Structure | δ (ppm) & Multiplicity (Protons) | Rationale for Change |
| Acetic Acid | CH₃COOH | ~2.1 (s, 3H), ~11.5 (s, 1H) | Disappearance of the acidic proton signal (~11.5 ppm) and the singlet for the methyl group adjacent to a carbonyl (~2.1 ppm).[16][17] |
| Ethanol | CH₃CH₂OH | ~1.2 (t, 3H), ~3.7 (q, 2H), ~2.6 (s, 1H) | Disappearance of the triplet-quartet pattern of the ethyl group and the hydroxyl proton signal.[3][4][13][18][19] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | ~1.3 (t, 3H), ~2.0 (s, 3H), ~4.1 (q, 2H) | Appearance of a new singlet for the acetyl methyl group (~2.0 ppm) and a downfield shift of the ethyl group's quartet (~4.1 ppm) due to the deshielding effect of the ester oxygen.[20][21][22][23] |
Table 2: Comparative ¹³C NMR Data (Chemical Shift δ in ppm)
| Compound | Structure | δ (ppm) (Carbon) | Rationale for Change |
| Acetic Acid | CH₃COOH | ~21 (CH₃), ~178 (C=O) | Disappearance of these two signals. |
| Ethanol | CH₃CH₂OH | ~18 (CH₃), ~58 (CH₂OH) | Disappearance of these two signals.[12][24][25][26] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | ~14 (CH₃), ~21 (CH₃), ~61 (CH₂), ~171 (C=O) | Appearance of four distinct signals confirming the new molecular structure. |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending, etc.).
The Rationale Behind IR in Reaction Monitoring
By comparing the IR spectra of the starting materials and the final product, we can track the disappearance and appearance of key functional groups. For instance, in our esterification example, the disappearance of the broad O-H stretch of the carboxylic acid and the alcohol, and the appearance of the characteristic C=O stretch of the ester, provides strong evidence for the reaction's success. In-situ FTIR monitoring allows for real-time tracking of these changes.[2][27][28][29][30]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common and convenient method that requires minimal sample preparation.[31][32]
-
Background Spectrum :
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
For solids, apply pressure using the built-in clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Cleaning :
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Visualizing the ATR-FTIR Workflow
Caption: Workflow for ATR-FTIR Analysis.
Data Comparison: Esterification of Acetic Acid with Ethanol
Table 3: Comparative IR Data (Wavenumber cm⁻¹)
| Compound | Key Functional Group | Characteristic Absorption (cm⁻¹) | Rationale for Change |
| Acetic Acid | O-H (Carboxylic Acid) | ~2500-3300 (very broad) | Disappearance of the extremely broad O-H stretch, a hallmark of a carboxylic acid dimer.[6][7][33][34][35] |
| C=O (Carboxylic Acid) | ~1700-1725 | Shift in the carbonyl absorption frequency. | |
| Ethanol | O-H (Alcohol) | ~3200-3500 (broad) | Disappearance of the broad O-H stretch from the alcohol.[1][3][15][36] |
| Ethyl Acetate | C=O (Ester) | ~1735-1750 | Appearance of a strong C=O stretching band at a higher wavenumber, characteristic of an ester. |
| C-O (Ester) | ~1000-1300 | Appearance of C-O stretching bands. |
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation patterns can also offer structural clues.
The Rationale Behind MS in Reaction Monitoring
The most direct application of MS in this context is the confirmation of the molecular weight of the final product. The disappearance of the molecular ion peaks of the starting materials and the appearance of a new peak corresponding to the product's molecular weight is a powerful indicator of a successful reaction.
Experimental Protocol: Direct Infusion ESI-MS
Direct infusion is a simple method for introducing a liquid sample into the mass spectrometer.[16][24][25][34][37]
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µM.[16]
-
-
Infusion :
-
Load the sample solution into a syringe.
-
Place the syringe in a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer.
-
Infuse the sample at a constant flow rate.
-
-
Data Acquisition :
-
Acquire the mass spectrum in the appropriate mass range.
-
Visualizing the Direct Infusion MS Workflow
Caption: Workflow for Direct Infusion ESI-MS.
Data Comparison: Esterification of Acetic Acid with Ethanol
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | Expected Molecular Ion [M+H]⁺ | Key Fragments (m/z) | Rationale for Change |
| Acetic Acid | 60.05 g/mol | 61.03 | 43, 45 | Disappearance of the molecular ion peak and characteristic fragments. |
| Ethanol | 46.07 g/mol | 47.05 | 31, 45 | Disappearance of the molecular ion peak and characteristic fragments.[37][38][39][40][41] |
| Ethyl Acetate | 88.11 g/mol | 89.08 | 43, 70, 88 (M⁺) | Appearance of a molecular ion peak at m/z 88 (for EI) or 89 (for ESI, [M+H]⁺), confirming the formation of the product with the correct molecular weight.[32][42][43][44] |
UV-Visible (UV-Vis) Spectroscopy: A Tool for Conjugated Systems
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which corresponds to electronic transitions.
The Rationale Behind UV-Vis in Reaction Monitoring
UV-Vis is most useful for reactions involving chromophores, particularly conjugated systems, as these absorb strongly in the UV-Vis range. While our esterification example does not involve significant changes in UV-Vis absorption, this technique is highly effective for monitoring reactions where a conjugated system is formed or consumed. It is a simple and robust method for kinetic studies.[8][19][42][45]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation :
-
Blank Measurement :
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement :
-
Rinse and fill a cuvette with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Visualizing the UV-Vis Workflow
Caption: Workflow for UV-Vis Spectroscopy.
Data Comparison: General Principles
For a hypothetical reaction where a non-conjugated reactant is converted to a conjugated product, the comparison would be as follows:
Table 5: Hypothetical UV-Vis Data Comparison
| Species | Conjugation | λ_max (nm) | Rationale for Change |
| Starting Material | Non-conjugated | < 200 | No significant absorbance in the near-UV or visible range. |
| Final Product | Conjugated | > 200 | Appearance of a new absorption band at a longer wavelength, indicating the formation of a conjugated system. |
Conclusion: An Integrated Approach for Unimpeachable Results
Each spectroscopic technique offers a unique window into the molecular world. While each can provide valuable information on its own, a truly robust and trustworthy confirmation of a chemical transformation is best achieved through an integrated approach. The structural detail from NMR, combined with the functional group information from IR and the molecular weight confirmation from MS, creates a self-validating system that leaves little room for ambiguity. By understanding the principles behind each technique and applying them with meticulous experimental practice, researchers can confidently chart the course of their chemical reactions and ensure the integrity of their final products.
References
- Spectra of ethyl acetate. (n.d.).
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of ethanol.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Proton NMR spectrum of ethanol.
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. Kluedo.
- Martins, P. F., et al. (2019). Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. MDPI.
- Beutner, G. L., et al. (2011).
- LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of ethanol.
- LibreTexts. (2021). Functional Groups.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). C-13 NMR spectrum of ethanol.
- Homework.Study.com. (n.d.).
- RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR.
- UCLA Chemistry. (n.d.). IR: alcohols.
- YouTube. (2021).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum of Acetic Acid (1D, 500 MHz, H2O, experimental).
- YouTube. (2020). Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O).
- Mestrelab Resources. (n.d.).
- Emery Pharma. (n.d.).
- ResearchGate. (n.d.).
- Taylor & Francis Online. (n.d.).
- RSC Publishing. (n.d.). Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum of Ethanol (1D, 600 MHz, H2O, experimental).
- ChemicalBook. (n.d.). Acetic acid(64-19-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). Ethanol(64-17-5) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum of Acetic Acid (1D, D2O, experimental).
- University of Tartu. (n.d.).
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- Homework.Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3)
- NIST WebBook. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). Ethanol(64-17-5) 13C NMR spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum of Ethanol (1D, D2O, experimental).
- VPL. (n.d.). Acetic acid (CH3COOH).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). Acetic acid(64-19-7)IR1.
- SpectraBase. (n.d.). Glacial acetic acid - Optional[1H NMR] - Spectrum.
- Reddit. (2015). Mass spectra of Ethanol.
- ResearchGate. (n.d.).
- Scribd. (n.d.). Mass Spectrometry Experiment.
- ResearchGate. (n.d.). 13C NMR spectrum of ethanol.
- NIST WebBook. (n.d.). Ethanol.
- National Institutes of Health. (2025). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis.
- ResearchGate. (n.d.).
- YouTube. (2016). In Situ FTIR Reaction Monitoring.
- ResearchGate. (2025).
- Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. emerypharma.com [emerypharma.com]
- 12. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. tandfonline.com [tandfonline.com]
- 14. hmdb.ca [hmdb.ca]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Ethanol(64-17-5) 1H NMR spectrum [chemicalbook.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. homework.study.com [homework.study.com]
- 23. Ethyl acetate(141-78-6) 1H NMR spectrum [chemicalbook.com]
- 24. Ethanol(64-17-5) 13C NMR [m.chemicalbook.com]
- 25. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108) [hmdb.ca]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. mt.com [mt.com]
- 31. Ethanol – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 32. Ethyl Acetate [webbook.nist.gov]
- 33. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 34. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 35. Acetic acid(64-19-7) IR Spectrum [m.chemicalbook.com]
- 36. researchgate.net [researchgate.net]
- 37. reddit.com [reddit.com]
- 38. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 39. scribd.com [scribd.com]
- 40. Ethanol [webbook.nist.gov]
- 41. researchgate.net [researchgate.net]
- 42. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 43. Ethyl acetate(141-78-6) MS [m.chemicalbook.com]
- 44. researchgate.net [researchgate.net]
- 45. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalyst Efficacy in the Fischer Indole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] This heterocyclic motif is a privileged scaffold in a multitude of pharmaceuticals, natural products, and agrochemicals, making the optimization of its synthesis a continued priority in chemical research.[1][4] The reaction involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and an enolizable aldehyde or ketone.[2][3][5]
The choice of acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, substrate scope, and in the case of unsymmetrical ketones, its regioselectivity.[6] This guide provides a comparative analysis of the most common classes of catalysts employed in the Fischer indole synthesis, supported by experimental data and detailed protocols to inform catalyst selection and reaction design.
The Core Reaction Mechanism: A Catalyst's Playground
Understanding the mechanism is key to appreciating the role of the catalyst. The reaction proceeds through several key acid-mediated transformations:
-
Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form an arylhydrazone.[5][7]
-
Tautomerization: The hydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').[2][7]
-
[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a decisive[2][2]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond to yield a di-imine intermediate.[1][2][5]
-
Cyclization & Aromatization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal. This aminal then eliminates a molecule of ammonia under acidic conditions to generate the final aromatic indole product.[1][2][5]
The catalyst's primary role is to facilitate these steps, particularly the tautomerization and the energetically demanding[2][2]-sigmatropic rearrangement.
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
Catalyst Classes: A Comparative Overview
Catalysts for the Fischer indole synthesis are broadly categorized as Brønsted acids and Lewis acids.[1][2] More recently, transition metal-based systems have also been developed, offering alternative pathways.[4][8]
Brønsted Acids
Brønsted acids act as proton donors, catalyzing the reaction by protonating the hydrazone to facilitate tautomerization and subsequent rearrangement.[1]
-
Polyphosphoric Acid (PPA): A viscous and powerful dehydrating agent, PPA is one of the most effective catalysts, often serving as both the catalyst and the reaction medium. It is particularly useful for less reactive substrates requiring high temperatures.[5][9]
-
Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): These strong mineral acids are classic choices, though their corrosiveness and potential to cause side reactions or degradation of sensitive substrates can be a drawback.[2][4]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, organic-soluble acid, p-TsOH is often a milder and more convenient alternative to mineral acids, allowing for easier handling and improved compatibility with a wider range of solvents.[4]
-
Acetic Acid (AcOH): While a weaker acid, glacial acetic acid can be an effective catalyst and solvent, particularly for reactive substrates.[4] It is often used for the synthesis of 3H-indoles (indolenines).[10]
Lewis Acids
Lewis acids catalyze the reaction by coordinating with nitrogen or oxygen atoms, thereby increasing the electrophilicity of key intermediates and lowering the activation energy of the rearrangement step.[6]
-
Zinc Chloride (ZnCl₂): This is arguably the most commonly used Lewis acid catalyst for this synthesis.[1][5][6] It is effective, relatively inexpensive, and can be used in molten form or with a co-solvent. However, it is hygroscopic and requires anhydrous conditions for optimal performance.
-
Boron Trifluoride (BF₃): Often used as its diethyl etherate complex (BF₃·OEt₂), BF₃ is a highly effective and versatile Lewis acid for this reaction.[1][4][6]
-
Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃): These are strong Lewis acids that can also effectively promote the cyclization.[1][4] Their high reactivity, however, may lead to undesired side products with certain substrates.
Modern and Specialized Catalysts
-
Transition Metals (e.g., Palladium, Gold, Zinc): Modern methodologies have expanded the scope of the Fischer synthesis. For instance, Buchwald and coworkers developed a palladium-catalyzed method to form N-arylhydrazones from aryl bromides and hydrazones in situ, circumventing the need to isolate potentially unstable arylhydrazine precursors.[2][8] Other metal-catalyzed approaches, such as those using gold or zinc, have also been reported to synthesize protected indoles.[11]
-
Ionic Liquids: Brønsted acidic ionic liquids have been explored as green, reusable catalyst-solvent systems, offering mild reaction conditions and high yields for certain substrates.[12]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-Mordenite) offer advantages in terms of catalyst recovery and purification of the product.[4]
Caption: Classification of common catalysts for the Fischer indole synthesis.
Performance Comparison of Common Catalysts
The selection of a catalyst is highly dependent on the specific substrates involved. The following table summarizes representative data from various sources to illustrate the performance of different catalysts. Direct comparison should be made with caution, as reaction conditions vary.
| Catalyst | Arylhydrazine | Carbonyl Compound | Conditions | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine | Acetophenone | 170 °C, neat | 72-80% | [7] |
| ZnCl₂ | Phenylhydrazine | Cyclohexanone | Reflux in AcOH | 54% | [12] |
| PPA | Phenylhydrazine | Pyruvic acid | Heat | Low | [5] |
| p-TsOH | 4-Chlorophenylhydrazine | 1-Tetralone | Reflux in AcOH | High | [4] |
| AcOH | o-Tolylhydrazine HCl | Isopropyl methyl ketone | Room Temp | High | [10] |
| Brønsted Acidic IL | Phenylhydrazine | Cyclohexanone | Conventional Heat | 92% | [12] |
| Zeolite (H-Mordenite) | Hydrazone of 6,7,8,9-tetrahydro-11H-pyrido-[2,1-b]quinazolin-11-one | N/A | Reflux in AcOH | 82% | [4] |
Experimental Protocol: Synthesis of 2-Phenylindole using Zinc Chloride
This protocol describes a classic and robust procedure for synthesizing 2-phenylindole from acetophenone phenylhydrazone, adapted from established literature methods.[7]
Part A: Preparation of Acetophenone Phenylhydrazone
-
Reactant Mixing: In a suitable flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).
-
Heating: Gently warm the mixture on a steam bath for approximately 1 hour.
-
Dissolution & Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by scratching the inside of the flask or by agitation, then cool the mixture in an ice bath to maximize precipitate formation.
-
Isolation: Collect the crystalline product by vacuum filtration and wash the solid with 25 mL of cold ethanol. The product should be dried before proceeding.
Part B: Indolization to 2-Phenylindole
Caption: Experimental workflow for the ZnCl₂-catalyzed synthesis of 2-phenylindole.
-
Catalyst & Substrate Mixing: In a 1-L beaker, prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and finely powdered, anhydrous zinc chloride (25.0 g).
-
Heating: Immerse the beaker in an oil bath preheated to 170 °C. Stir the mixture vigorously by hand. The solid mass will liquefy within 3-4 minutes, accompanied by the evolution of white fumes.
-
Reaction Completion: Continue heating and stirring for a total of 5 minutes after the initial liquefaction.
-
Workup - Quenching and Acidification: Remove the beaker from the oil bath and pour the hot reaction mixture into a separate beaker containing 400 mL of water. To the reaction beaker, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the remaining zinc salts, then pour this acid solution into the water mixture.
-
Isolation and Purification: Collect the crude 2-phenylindole precipitate by vacuum filtration and wash thoroughly with 200 mL of water. Purify the crude solid by recrystallization from hot 95% ethanol.
-
Final Product: Wash the recrystallized product with a small amount of cold ethanol. The expected yield of pure 2-phenylindole is typically in the range of 72-80%.[7]
Conclusion and Outlook
The Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century due to its reliability and broad scope.[7] The choice of catalyst—from classic Brønsted and Lewis acids like PPA and ZnCl₂ to modern transition-metal systems—is paramount and must be tailored to the specific substrate and desired reaction conditions. While strong acids are effective for robust substrates, milder catalysts like p-TsOH or specialized systems such as acidic ionic liquids and heterogeneous catalysts offer superior performance for sensitive molecules and align with the principles of green chemistry. The continued development of novel catalytic systems promises to further expand the utility and efficiency of this timeless reaction, ensuring its relevance for future challenges in pharmaceutical and materials science.
References
-
Fischer Indole Synthesis. Alfa Chemistry.
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
-
Fischer indole synthesis. Wikipedia.
-
A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Benchchem.
-
Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives. Benchchem.
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.
-
A three-component Fischer indole synthesis. PubMed, National Library of Medicine.
-
The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Prochazka, M. P., & Carlson, R. Acta Chemica Scandinavica.
-
Fischer indole synthesis applied to the total synthesis of natural products. Heravi, M. M., et al. RSC Advances.
-
Fischer Indole Synthesis. Organic Chemistry Portal.
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Wagaw, S., Yang, B. H., & Buchwald, S. L. Journal of the American Chemical Society.
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme Chemistry.
-
Classical Fischer indole synthesis (a) vs. mechanistically related... ResearchGate.
-
Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate.
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses.
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing).
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC, National Library of Medicine.
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Reaction Intermediates in the Synthesis of Triazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The Significance of Triazine Isomers and Their Intermediates
Triazines, a class of six-membered heterocyclic compounds containing three nitrogen atoms, exist as three distinct isomers: 1,2,3-, 1,2,4-, and 1,3,5-triazine.[1][2] These scaffolds are integral to a wide array of biologically active molecules, including anticancer agents, antivirals, herbicides, and fungicides.[1][3] The biological activity and physicochemical properties of these compounds are intrinsically linked to the specific arrangement of nitrogen atoms within the triazine core. Consequently, the selective synthesis of a particular isomer is a critical endeavor in drug discovery and development.
The pathways to these isomers are often complex, involving a series of reactive intermediates that dictate the final product distribution and yield. The direct observation and characterization of these transient molecules are challenging but essential for a comprehensive understanding of the reaction mechanism.[4] This guide will compare the synthetic routes to each triazine isomer, with a special focus on the intermediates that govern these transformations, and the analytical techniques best suited for their detection.
Synthesis and Intermediates of Triazine Isomers: A Comparative Overview
The synthetic strategies for accessing the three triazine isomers are distinct, each proceeding through a unique set of intermediates.
The Symmetric 1,3,5-Triazines: Cyclotrimerization and Beyond
The most common isomer, 1,3,5-triazine, is often synthesized via the cyclotrimerization of nitriles.[2][5] This reaction is typically acid- or base-catalyzed and can be envisioned as a stepwise process involving several key intermediates.
A prominent mechanism involves the initial formation of a nitrilium salt intermediate when a nitrile is treated with an acid or a Lewis acid.[6][7] This electrophilic species then reacts with a second nitrile molecule to form a dimeric intermediate, which subsequently adds a third nitrile to close the triazine ring. Monitoring the reaction mixture using techniques like 1H and 13C NMR spectroscopy can provide evidence for the formation of these intermediates.[6]
Another important route to substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[8] The reactivity of the chlorine atoms decreases with each substitution, allowing for the controlled synthesis of mono-, di-, and tri-substituted triazines.[8] The intermediates in these reactions are the partially substituted triazine species themselves.
Reaction Pathway: Acid-Catalyzed Cyclotrimerization of Nitriles
Caption: Formation of 1,3,5-triazine via a nitrilium salt intermediate.
The Asymmetric 1,2,4-Triazines: Condensation and Cycloaddition Strategies
The synthesis of 1,2,4-triazines typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[2] Another classical approach is the Bamberger triazine synthesis. These reactions proceed through a series of acyclic intermediates that undergo cyclization and dehydration to form the aromatic triazine ring.
A notable reaction of 1,2,4-triazines is their participation in inverse electron demand Diels-Alder reactions with electron-rich dienophiles.[2] This reaction forms a bicyclic intermediate which often extrudes a molecule of nitrogen gas to yield a pyridine ring.[2] The transient bicyclic adduct is a key intermediate in this transformation.
Reaction Pathway: Synthesis of 1,2,4-Triazines from 1,2-Dicarbonyls and Amidrazones
Caption: General scheme for the synthesis of 1,2,4-triazines.
The Vicinal 1,2,3-Triazines: Rearrangements and Cycloadditions
The synthesis of the less common 1,2,3-triazine isomer often relies on more specialized methods. One such method is the thermal rearrangement of 2-azidocyclopropenes.[2] Another approach involves the conversion of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates under mild basic conditions.[9]
The synthesis of pyrazolo[3,4-d][2][6][10]triazines can proceed through the cyclization of a diazonium intermediate formed from the corresponding aminopyrazole.[11][12] The transient and highly reactive nature of diazonium salts makes their direct detection challenging, often requiring indirect methods of characterization.
Reaction Pathway: Synthesis of Pyrazolo[2][6][10]triazines via Diazonium Intermediates
Caption: Formation of a fused 1,2,3-triazine via a diazonium intermediate.
A Comparative Guide to Analytical Techniques for Intermediate Detection
The choice of analytical technique for studying reaction intermediates is dictated by the lifetime and concentration of the transient species. A multi-pronged approach, often combining spectroscopic and spectrometric methods with computational studies, is typically the most effective strategy.
| Analytical Technique | Principle | Advantages | Limitations | Suitability for Triazine Intermediates |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information in solution.[] | Relatively low sensitivity; may not detect very short-lived intermediates.[14] | Excellent for monitoring the formation and consumption of relatively stable intermediates like nitrilium salts in 1,3,5-triazine synthesis.[6] |
| Infrared (IR) and UV-Vis Spectroscopy | Measures the absorption of infrared or ultraviolet-visible light by molecules. | Can be used for in-situ monitoring of reactions; sensitive to changes in functional groups.[] | Provides less detailed structural information compared to NMR.[14] | Useful for tracking the disappearance of starting materials and the appearance of products; can indicate the presence of intermediates with distinct chromophores. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely sensitive for detecting low-abundance species; can provide elemental composition.[14] | Does not provide direct structural information; ionization process can sometimes generate irrelevant ions.[14] | Electrospray ionization (ESI)-MS is particularly powerful for detecting charged intermediates like nitrilium salts and diazonium ions.[10][15][16] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[10][15] |
| Computational Chemistry (e.g., DFT) | Uses quantum mechanics to model molecular structures and energies. | Can predict the structures and relative stabilities of intermediates and transition states; provides a theoretical framework for understanding reaction mechanisms.[] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. | Invaluable for corroborating experimental findings and for studying intermediates that are too reactive to be observed directly.[17] |
| Trapping Agents | A reactive molecule added to the reaction mixture to convert a transient intermediate into a stable, easily characterizable product. | Provides indirect but definitive evidence for the existence of a highly reactive intermediate.[] | The trapping agent must react faster with the intermediate than other reaction components and should not interfere with the main reaction pathway. | Can be used to trap highly reactive species like radicals or carbocations that may be involved in certain triazine syntheses. |
Experimental Protocols: A Practical Approach
Protocol for In-Situ NMR Monitoring of 1,3,5-Triazine Synthesis
Objective: To monitor the formation of a nitrilium salt intermediate in the acid-catalyzed cyclotrimerization of a nitrile.
Materials:
-
Nitrile starting material
-
Deuterated solvent (e.g., CDCl₃)
-
Strong acid catalyst (e.g., triflic acid)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the nitrile in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H and ¹³C NMR spectrum of the starting material.
-
Carefully add a catalytic amount of the strong acid to the NMR tube at low temperature (e.g., 0 °C) to control the reaction rate.
-
Immediately acquire a series of ¹H and ¹³C NMR spectra at regular time intervals.
-
Monitor the appearance of new signals that correspond to the proposed nitrilium salt intermediate. Chemical shifts will be significantly different from the starting nitrile due to the positive charge.
-
Observe the subsequent decrease in the intensity of the intermediate signals as it is converted to the final triazine product.
Causality: The use of a strong acid promotes the formation of the electrophilic nitrilium salt. Low temperature is employed to slow down the reaction, allowing for the accumulation of the intermediate to a detectable concentration by NMR.
Protocol for ESI-MS Detection of Reaction Intermediates
Objective: To detect charged intermediates in a triazine synthesis reaction using electrospray ionization mass spectrometry.
Materials:
-
Reaction mixture at a specific time point
-
High-purity solvent for dilution (e.g., acetonitrile)
-
Syringe and syringe filter
-
Electrospray ionization mass spectrometer
Procedure:
-
At a desired time point in the reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold, high-purity solvent. This prevents further reaction and prepares the sample for analysis.
-
Filter the diluted sample through a syringe filter to remove any particulate matter.
-
Infuse the sample directly into the ESI-MS source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the intermediate.
-
Analyze the resulting spectrum for ions corresponding to the mass-to-charge ratio of the proposed intermediates.
-
For confirmation, perform tandem MS (MS/MS) on the suspected intermediate ion to obtain fragmentation patterns that can help elucidate its structure.
Causality: ESI is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation, making it ideal for the analysis of labile intermediates.[14] Quenching the reaction is crucial to "freeze" the reaction at a particular point in time for analysis.
Conclusion
The synthesis of triazine isomers is a rich field of study with significant implications for drug discovery and materials science. A deep understanding of the reaction mechanisms, particularly the nature of the transient intermediates, is essential for controlling the outcome of these syntheses. This guide has provided a comparative analysis of the synthetic routes to 1,2,3-, 1,2,4-, and 1,3,5-triazines, highlighting the key intermediates involved. Furthermore, a critical evaluation of the analytical techniques available for the detection and characterization of these fleeting species has been presented, along with practical experimental protocols. By integrating spectroscopic, spectrometric, and computational approaches, researchers can gain unprecedented insights into the intricate pathways of triazine formation, paving the way for the development of more efficient and selective synthetic methodologies.
References
-
Ismaili, H., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. Available at: [Link]
-
Triazine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Banoub, J. H., & Kiceniuk, J. W. (1994). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Ismaili, H., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. Available at: [Link]
-
Banoub, J. H., & Kiceniuk, J. W. (1994). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Scilit. Available at: [Link]
-
Flores-Holguín, N., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Available at: [Link]
-
Kushwaha, N., & Sharma, C. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Kushwaha, N., & Sharma, C. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Semantic Scholar. Available at: [Link]
-
Flores-Holguín, N., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. Available at: [Link]
-
Claramunt, R. M., et al. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Flores-Holguín, N., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. Available at: [Link]
-
Can Reaction Intermediates Be Experimentally Detected? (2023, November 30). YouTube. Retrieved January 13, 2026, from [Link]
-
1,3,5-Triazine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Synthesis of 1,2,4-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Flores-Holguín, N., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Available at: [Link]
-
Roithová, J. (2016). Identifying reactive intermediates by mass spectrometry. PubMed Central. Available at: [Link]
-
Shahbaz, M., et al. (1983). Tri-s-triazine: synthesis, chemical behavior, and spectroscopic and theoretical probes of valence orbital structure. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 1,2,3-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Discuss various methods of determining reaction mechanisms. (n.d.). Course Hero. Retrieved January 13, 2026, from [Link]
-
Tibiletti, F., et al. (2011). Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. Chemical Society Reviews. Available at: [Link]
-
Schultheis, M., et al. (2020). Synthesis of new pyrazolo[2][6][10]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
de Fátima, A., et al. (2011). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
Patel, N. B., & Patel, H. R. (2012). Synthesis and Characterization of Novel Triazine Compound and Their Biological Studies. Rasayan Journal of Chemistry. Available at: [Link]
-
Ito, Y., et al. (1998). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate. Available at: [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available at: [Link]
-
Schultheis, M., et al. (2020). Synthesis of new pyrazolo[2][6][10]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Available at: [Link]
-
Sharma, R., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Parrino, B., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Gammal, O. A., et al. (2018). Synthesis, spectroscopic, biological and theoretical studies of some complexes derived from triazine hydrazone. ResearchGate. Available at: [Link]
-
Verma, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Global SciTech Ocean Publishing. Available at: [Link]
-
Zhang, L., et al. (2018). Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide With pH Variation Using Mass Spectrometry. Analytical Chemistry. Available at: [Link]
Sources
- 1. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazine - Wikipedia [en.wikipedia.org]
- 3. globalscitechocean.com [globalscitechocean.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,3-Triazine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 14. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Phenylhydrazines: A Modern Perspective on a Classic Transformation
Substituted phenylhydrazines are indispensable building blocks in modern organic synthesis, finding critical applications in the pharmaceutical and agrochemical industries. Their utility as precursors to a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis, underscores the importance of efficient and safe synthetic methodologies.[1] Historically, the synthesis of these valuable intermediates has been dominated by batch processes involving the diazotization of anilines followed by reduction. While effective, this traditional approach is beset by significant safety concerns and scalability challenges, primarily due to the generation of unstable and potentially explosive diazonium salt intermediates.[2][3]
This guide provides a comprehensive comparison of the traditional batch synthesis of substituted phenylhydrazines with a modern, continuous flow approach. By examining the underlying principles, experimental protocols, and key performance metrics of each method, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic strategy for their needs.
The Traditional Approach: Batch Diazotization and Reduction
The cornerstone of classical phenylhydrazine synthesis is the diazotization of a primary aromatic amine, followed by in situ reduction of the resulting diazonium salt.[4] This two-step, one-pot procedure has been a mainstay in organic chemistry for over a century.
Mechanistic Insights
The reaction proceeds through two key transformations:
-
Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form the diazonium salt. The low temperature is crucial to mitigate the thermal instability of the diazonium species.[2]
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include sodium sulfite (Na₂SO₃) and stannous chloride (SnCl₂).[5][6] The reaction with sodium sulfite is believed to proceed via the formation of a diazosulfonate intermediate, which is subsequently hydrolyzed and reduced.
Experimental Protocol: Batch Synthesis of p-Tolylhydrazine Hydrochloride
The following protocol is a representative example of a traditional batch synthesis.
Reagents:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve p-toluidine in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).
-
-
Reduction:
-
In a separate, larger beaker, prepare a solution of sodium sulfite in water and cool it to 10-15 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature at 15 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
-
Acidification and Isolation:
-
Heat the reaction mixture to 70 °C.
-
Add concentrated HCl to the hot solution to precipitate the p-tolylhydrazine hydrochloride.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The Modern Approach: Continuous Flow Synthesis
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates.[7][8] The synthesis of substituted phenylhydrazines is a prime example where flow chemistry provides a superior alternative to traditional batch methods.[9]
Rationale for a Flow-Based Approach
The primary driver for adopting a flow-based synthesis of phenylhydrazines is the enhanced safety profile. Diazonium salts are notoriously unstable and can decompose exothermically, posing a significant explosion risk in large-scale batch reactions.[3] In a continuous flow reactor, the diazonium salt is generated in situ in a small, well-controlled volume and is immediately consumed in the subsequent reduction step.[2] This "just-in-time" generation and consumption minimizes the accumulation of the hazardous intermediate, thereby dramatically improving the safety of the process.[8] Furthermore, the superior heat and mass transfer characteristics of microreactors allow for precise temperature control and rapid mixing, leading to higher yields and purity of the final product.[10]
Experimental Workflow: Continuous Flow Synthesis of a Substituted Phenylhydrazine
The following describes a typical setup for the continuous flow synthesis of a substituted phenylhydrazine.
System Setup:
-
Pumping System: Multiple syringe pumps or HPLC pumps for precise delivery of reagent solutions.
-
Microreactors/Coil Reactors: Temperature-controlled reactors for the diazotization and reduction steps.
-
Back-Pressure Regulator: To maintain a constant pressure within the system, allowing for heating above the solvent's boiling point.
-
Collection Vessel: To collect the product stream.
Procedure:
-
Reagent Streams:
-
Stream A: A solution of the substituted aniline in an appropriate acidic solvent (e.g., aqueous HCl).
-
Stream B: An aqueous solution of sodium nitrite.
-
Stream C: An aqueous solution of a reducing agent (e.g., sodium sulfite).
-
-
Reaction Execution:
-
Streams A and B are pumped into a T-mixer and then into the first temperature-controlled reactor (e.g., a coiled tube reactor at 0-10 °C) to effect diazotization. The residence time in this reactor is typically very short (on the order of seconds to a few minutes).
-
The output from the first reactor, containing the in situ generated diazonium salt, is then mixed with Stream C in a second T-mixer.
-
This combined stream enters a second temperature-controlled reactor, where the reduction takes place. This step may be performed at an elevated temperature to accelerate the reaction.
-
The product stream exiting the second reactor is passed through a back-pressure regulator and collected.
-
-
Work-up:
-
The collected product stream can be worked up in a batchwise fashion, typically involving extraction and crystallization to isolate the pure phenylhydrazine salt.
-
Performance Comparison: Batch vs. Continuous Flow
The following table provides a comparative analysis of the two synthetic routes, highlighting the key advantages of the continuous flow approach.
| Parameter | Traditional Batch Synthesis | Modern Continuous Flow Synthesis |
| Reaction Time | Several hours | ≤ 20-30 minutes (total residence time)[9][11] |
| Yield | Typically 75-90%[5] | Often >90-95%[3] |
| Safety | High risk due to accumulation of unstable diazonium salts[3] | Significantly enhanced safety due to in situ generation and consumption of hazardous intermediates in small volumes[2][8] |
| Scalability | Challenging due to heat transfer limitations and safety concerns[7] | Readily scalable by extending operation time or using parallel reactors[7] |
| Process Control | Difficult to maintain precise temperature control in large volumes | Precise control over temperature, pressure, and residence time[10] |
| Product Purity | Often requires extensive purification to remove byproducts | High purity, often requiring minimal purification[11] |
| Byproduct Formation | Prone to side reactions (e.g., diazoamino compounds)[11] | Minimized byproduct formation due to rapid mixing and precise control |
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the distinct workflows of the batch and continuous flow syntheses.
Caption: Workflow for the modern continuous flow synthesis of substituted phenylhydrazines.
Conclusion and Future Outlook
While the traditional batch synthesis of substituted phenylhydrazines has served the chemical community for many years, its inherent safety risks and scalability limitations are significant drawbacks, particularly in an industrial setting. The adoption of continuous flow technology offers a demonstrably superior alternative, providing a safer, more efficient, and highly controllable manufacturing platform. [10][12]The ability to handle hazardous intermediates in a controlled manner not only mitigates risk but also opens up new possibilities for process intensification and the development of novel synthetic routes. As the pharmaceutical and fine chemical industries continue to embrace green and sustainable chemistry, the transition from batch to continuous flow for the synthesis of critical intermediates like substituted phenylhydrazines is not just a trend, but a necessary evolution.
References
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Retrieved from [Link]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
-
PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
Advion Interchim Scientific. (n.d.). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Phenylhydrazine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Retrieved from [Link]
-
Syrris. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between batch and flow process; advantages and challenges in the synthesis of APIs. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 2-tolylhydrazine hydrochloride.
-
OUCI. (n.d.). Batch or flow chemistry? – a current industrial opinion on process selection. Retrieved from [Link]
- Google Patents. (n.d.). Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
The Royal Society of Chemistry. (n.d.). Continuous flow synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate with aryl halides. Retrieved from [Link]
-
University College Dublin. (n.d.). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
-
Pharmaceutical Technology. (2017, December 2). Hazardous Chemistry: Choosing Batch or Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between flow and batch process in synthesis of tetrahydroprotoberberine alkaloids 1–4. Retrieved from [Link]
-
National Institutes of Health. (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]
-
DSpace@MIT. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Retrieved from [Link]
Sources
- 1. Batch or flow chemistry? – a current industrial opinion on process selection [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of Phenylhydrazine [erowid.org]
- 12. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Bioactivity of Substituted Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural and synthetic compounds with significant biological activities.[1][2][3] Its versatile structure allows for a wide range of substitutions, leading to a diverse spectrum of pharmacological effects. This guide provides an in-depth comparison of the bioactivity of different substituted indole derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.
I. Anticancer Activity: A Tale of Two Indoles - Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM)
Indole-3-carbinol (I3C), found in cruciferous vegetables, and its acid-catalyzed condensation product, 3,3'-diindolylmethane (DIM), have garnered significant attention for their anticancer properties, particularly in hormone-responsive cancers like breast cancer.[1][3][4][5] While both compounds exhibit anticancer effects, their potency and mechanisms of action show notable differences.
Comparative Cytotoxicity in MCF-7 Breast Cancer Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. In numerous studies, both I3C and DIM have been shown to inhibit the proliferation of MCF-7 human breast cancer cells. Generally, DIM is considered to be a more potent anticancer agent than its precursor, I3C.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carbinol (I3C) | MCF-7 | ~200-490 | [6] |
| 3,3'-Diindolylmethane (DIM) | MCF-7 | ~50 | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and serum concentration.
The lower IC50 value for DIM indicates that a lower concentration is required to inhibit the growth of MCF-7 cells by 50%, highlighting its superior potency compared to I3C.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A key mechanism through which I3C and DIM exert their anticancer effects is by modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[1][3][7] Both indoles have been shown to inhibit the phosphorylation and activation of Akt, a central kinase in this pathway.[1][7] This inhibition leads to the downstream suppression of pro-survival signals and the induction of apoptosis (programmed cell death).
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by I3C and DIM.
II. Antimicrobial Activity: The Power of Halogenation
The substitution of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole ring has been shown to significantly enhance the antimicrobial activity of these derivatives.[2][8] This is attributed to several factors, including increased lipophilicity, which facilitates passage through bacterial cell membranes, and altered electronic properties that can enhance interactions with molecular targets.
Comparative Antimicrobial Efficacy of Halogenated Indoles
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism. Comparative studies have shown that the type and position of the halogen substituent can have a profound impact on the antimicrobial potency. For instance, multi-halogenated indoles often exhibit greater activity than their mono-halogenated counterparts.[2][8][9]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole | S. aureus | >1000 | [8] |
| 5-Iodoindole | S. aureus | Moderate activity | [2] |
| 4-Bromo-6-chloroindole | S. aureus | 20-30 | [8][9] |
| 6-Bromo-4-iodoindole | S. aureus | 20-30 | [8][9] |
| Indole | E. coli | >8 mM | [10] |
| 5-Methylindole | E. coli | 4 mM | [10] |
Note: Direct comparison of MIC values should be made with caution due to variations in experimental conditions.
The data suggests that di-halogenated indoles are significantly more potent against Staphylococcus aureus than the parent indole molecule.
Mechanism of Action: A Multi-pronged Attack
Halogenated indoles appear to exert their antimicrobial effects through multiple mechanisms, making them promising candidates to combat drug-resistant bacteria.[2] These mechanisms include:
-
Membrane Disruption: The increased lipophilicity of halogenated indoles allows them to intercalate into and disrupt the integrity of the bacterial cell membrane.
-
Inhibition of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence gene expression. Halogenated indoles have been shown to interfere with these signaling pathways.[2]
-
Induction of Oxidative Stress: These compounds can promote the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage and cell death.[2]
Caption: Multifaceted antimicrobial mechanism of halogenated indole derivatives.
III. Antioxidant Activity: Scavenging Free Radicals
Many indole derivatives, particularly those with electron-donating substituents, exhibit significant antioxidant activity. They can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Comparative Antioxidant Capacity of Indoleamines
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method for measuring the total antioxidant capacity of a sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of vitamin E. Melatonin and indole-3-propionic acid are two indoleamines known for their potent antioxidant properties.[11][12][13][14]
| Compound | TEAC Value (mM) | Reference |
| Melatonin | High | [15] |
| Indole-3-propionic acid | High | [15] |
| Tryptophan | Moderate | [15] |
Note: TEAC values can vary depending on the specific assay conditions.
Both melatonin and indole-3-propionic acid demonstrate high antioxidant capacity in the ABTS assay, indicating their potential to effectively scavenge free radicals.
Mechanism of Free Radical Scavenging
The antioxidant activity of indole derivatives is primarily attributed to the electron-rich nature of the indole ring. The nitrogen atom in the pyrrole ring can readily donate a hydrogen atom, and the aromatic system can delocalize the resulting radical, making it relatively stable and less reactive.
Caption: General mechanism of free radical scavenging by an indole derivative.
IV. Experimental Protocols
MTT Assay for Anticancer Activity
This protocol provides a general framework for assessing the cytotoxicity of indole derivatives against a cancer cell line like MCF-7.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole derivatives (I3C, DIM) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-595 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This protocol, based on CLSI guidelines, is for determining the MIC of indole derivatives against bacteria like E. coli and S. aureus.[17][18][19]
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Indole derivatives dissolved in a suitable solvent
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]
-
Serial Dilutions: Prepare a two-fold serial dilution of the indole derivatives in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.[19] Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
ABTS Assay for Antioxidant Activity
This protocol outlines the procedure for determining the antioxidant capacity of indole derivatives using the ABTS assay.[20]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Assay Procedure:
-
Prepare serial dilutions of the indole derivatives and a Trolox standard in the appropriate solvent.
-
Add 5 µL of the sample or standard to the wells of a 96-well plate.[20]
-
Add 200 µL of the ABTS•+ working solution to each well.[20]
-
Incubate the plate for a set time (e.g., 5-30 minutes) at room temperature.[20]
-
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition of ABTS•+ for each sample and standard. Create a standard curve by plotting the percentage of inhibition against the Trolox concentration. Determine the TEAC value of the indole derivatives by comparing their inhibition to the Trolox standard curve.
V. Conclusion
Substituted indole derivatives represent a rich and diverse class of bioactive compounds with significant potential in drug discovery. This guide has provided a comparative overview of their anticancer, antimicrobial, and antioxidant activities, highlighting the structure-activity relationships that govern their efficacy. The detailed experimental protocols and mechanistic diagrams offer a valuable resource for researchers in this field. Further exploration of the vast chemical space of indole derivatives is warranted to unlock their full therapeutic potential.
VI. References
-
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ([Link])
-
Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ([Link])
-
Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. ([Link])
-
(PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. ([Link])
-
MTT Assay Protocol for Cell Viability and Proliferation. ([Link])
-
Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus | Semantic Scholar. ([Link])
-
Akt Inactivation Is a Key Event in indole-3-carbinol-induced Apoptosis in PC-3 Cells. ([Link])
-
3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. ([Link])
-
Synthesis of novel 2-phenylindole analogues as antifungal and antibacterial agents. ([Link])
-
Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus | CoLab. ([Link])
-
3,3'-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. ([Link])
-
MTT Cell Assay Protocol. ([Link])
-
Comparative evaluation of the antioxidant activity of melatonin and related indoles. ([Link])
-
ABTS Antioxidant Capacity Assay. ([Link])
-
ABTS decolorization assay – in vitro antioxidant capacity. ([Link])
-
MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... ([Link])
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. ([Link])
-
Antioxidant capacities of synthesized indole compounds by ABTS assay. ([Link])
-
Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay | Request PDF. ([Link])
-
Indole Test Protocol. ([Link])
-
A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media and their broad spectrum antibacterial activity. ([Link])
-
ABTS decolorization assay – in vitro antioxidant capacity. ([Link])
-
Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. ([Link])
-
Antimicrobial susceptibility testing (Broth microdilution method). ([Link])
-
Comparison of the experimental and predicted MIC values (in μM) of the... ([Link])
-
Cumulative Protective Effect of Melatonin and Indole-3-Propionic Acid against KIO3—Induced Lipid Peroxidation in Porcine Thyroid. ([Link])
-
Melatonin and Indole-3-Propionic Acid Reduce Oxidative Damage to Membrane Lipids Induced by High Iron Concentrations in Porcine Skin. ([Link])
-
Melatonin and Indole-3-Propionic Acid Reduce Oxidative Damage to Membrane Lipids Induced by High Iron Concentrations in Porcine. ([Link])
-
5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. ([Link])
-
The structures of melatonin, N-acetylserotonin and indole-3-propionic acid. ([Link])
-
Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution. ([Link])
-
Comparison of the Efficiency of Selected Disinfectants against Planktonic and Biofilm Populations of Escherichia coli and Staphylococcus aureus. ([Link])
-
(PDF) 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. ([Link])
-
Combined Luteolin and Indole-3-Carbinol Synergistically Constrains ERα-Positive Breast Cancer by Dual Inhibiting Estrogen Receptor Alpha and Cyclin-Dependent Kinase 4/6 Pathway in Cultured Cells and Xenograft Mice. ([Link])
Sources
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review [mdpi.com]
- 5. 3,3'-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt inactivation is a key event in indole-3-carbinol-induced apoptosis in PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cumulative Protective Effect of Melatonin and Indole-3-Propionic Acid against KIO3—Induced Lipid Peroxidation in Porcine Thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchtweet.com [researchtweet.com]
- 16. asm.org [asm.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,3-Dichlorophenyl)hydrazine
This guide provides an in-depth, procedural framework for the safe handling and disposal of (2,3-Dichlorophenyl)hydrazine and its hydrochloride salt. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, embedding principles of chemical causality and laboratory safety into every step. Our objective is to foster a culture of safety and environmental responsibility by providing a self-validating system for hazardous waste management.
Understanding the Hazard: The Chemical Profile of this compound
This compound is a substituted aromatic hydrazine. Like many hydrazine derivatives, it is classified as a hazardous substance.[1] The presence of the hydrazine functional group (-NHNH2) and the chlorinated phenyl ring contributes to its reactivity and toxicity. It is essential to recognize that many hydrazines are suspected carcinogens and potent sensitizers.[1][2]
The primary hazards associated with this compound are acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for severe skin and eye irritation.[3][4] Therefore, all handling and disposal operations must be conducted with stringent safety measures to prevent exposure.
Table 1: Hazard Profile and Physical Properties
| Property | Value / Classification | Source |
| GHS Hazard Statements | H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH350: May cause cancer | [4] |
| Molecular Formula | C₆H₆Cl₂N₂ | [4] |
| Molecular Weight | 177.03 g/mol | [4] |
| Appearance | Solid powder | [5] |
| Classification | Hazardous Waste | [6][7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory mandate. Wastes containing hydrazines are classified as hazardous by the U.S. Environmental Protection Agency (EPA).[6] The following protocol is a comprehensive system designed to ensure safety and compliance.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical in any form (pure substance, solutions, or contaminated materials), the following controls must be in place. The causality is simple: prevent all routes of exposure—inhalation, dermal contact, and ingestion.
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to control the inhalation of dust or vapors.[1]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile gloves, inspected before use). Dispose of contaminated gloves in accordance with applicable laws.
-
Eye Protection : Use safety goggles with side shields or a face shield.[1]
-
Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[1]
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Hydrazines are reactive and incompatible with a range of chemicals.
-
Incompatible Materials : Do not mix this compound waste with oxidizing agents (e.g., nitric acid, hydrogen peroxide, hypochlorites), acids, or metal salts.[8][9] Such mixing can lead to violent reactions, gas evolution, or fire.
-
Waste Container :
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.
-
The container must be in good condition, free from leaks or contamination on the outside.
-
-
Labeling : Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen Suspect"). Keep an accurate log of the accumulated waste.
Step-by-Step Disposal Procedure
-
Initial Collection :
-
Solid Waste : Collect pure this compound, or lab debris grossly contaminated with it (e.g., weighing paper, contaminated paper towels), and place it directly into the designated hazardous waste container. Minimize dust generation.[10]
-
Contaminated Sharps : Needles, syringes, or broken glassware contaminated with the chemical must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.
-
Contaminated Solvents : Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Container Management :
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and clearly marked.
-
-
Final Disposal :
-
Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][10]
-
Do NOT attempt to treat the chemical waste yourself (e.g., via chemical neutralization) unless you have specific training and a validated, approved protocol from your EHS office.
-
Do NOT dispose of this compound down the drain or in the regular trash.[7] This is illegal and environmentally harmful.
-
The ultimate disposal method for hydrazine-containing waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous decomposition products like nitrogen oxides and hydrogen chloride gas.[3][6][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A robust disposal plan includes clear, actionable steps for emergencies.
Spill Cleanup
For any spill, prioritize personnel safety.
-
Alert Personnel : Notify colleagues in the immediate area and evacuate if necessary.
-
Assess the Spill : For a small spill (that you are trained and equipped to handle), ensure proper ventilation (fume hood) and wear appropriate PPE.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.[10]
-
Decontamination : Clean the spill area with a detergent solution and water. Collect all cleaning materials (wipes, towels) as hazardous waste.
-
Large Spills : For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[12]
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
Production, Import, Use, and Disposal . Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Hydrazine (HSG 56, 1991) . International Programme on Chemical Safety. Inchem.org. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]
-
SAFETY DATA SHEET - (2,4-Dichlorophenyl)hydrazine monohydrochloride . Thermo Fisher Scientific. [Link]
-
Hydrazine . UC Santa Barbara Environmental Health & Safety. [Link]
-
Chemical Spill Procedures . Clarkson University Environmental Health & Safety. [Link]
-
Chemicals . MIT Environmental Health & Safety. [Link]
-
Chemical Spills: How to safely contain & remove . GV Health. [Link]
-
2,3-Dichlorophenylhydrazine HCl . PubChem. [Link]
-
Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. [Link]
-
Chemical Incompatibility Chart . Princeton University Environmental Health & Safety. [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . Vita-D-Chlor. [Link]
-
Biodegradability of chlorinated aromatic compounds . Euro Chlor. [Link]
-
Chemical Disinfectants . Centers for Disease Control and Prevention. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,3-Dichlorophenylhydrazine HCl | C6H7Cl3N2 | CID 12276572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Hydrazine (HSG 56, 1991) [inchem.org]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. fishersci.com [fishersci.com]
Mastering the Safe Handling of (2,3-Dichlorophenyl)hydrazine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. (2,3-Dichlorophenyl)hydrazine and its salts are valuable reagents, but their structural similarity to hydrazine, a known toxic and reactive compound, demands a rigorous and informed approach to handling. This guide moves beyond generic safety data to provide a deep, experience-driven framework for using this compound with confidence and control. We will explore not just what to do, but why you're doing it, ensuring every step is a self-validating component of a comprehensive safety system.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound hydrochloride is classified with specific, immediate health risks. Understanding these is the foundation of our safety protocol.
According to its Safety Data Sheet (SDS), the primary hazards are:
-
H302: Harmful if swallowed. [1][2] This indicates significant oral toxicity.
-
H315: Causes skin irritation. [1][2] Direct contact can lead to inflammation and dermatitis.
-
H319: Causes serious eye irritation. [1][2] The chemical can cause significant, potentially damaging, irritation upon eye contact.
While specific carcinogenicity and long-term exposure data for this exact isomer are limited, the parent compound, hydrazine, is considered a potential occupational carcinogen by NIOSH and is classified as a Group B2, probable human carcinogen by the EPA.[3][4] This relationship underscores the necessity of minimizing exposure through robust engineering controls and personal protective equipment (PPE).
The Core of Control: Engineering and Administrative Safeguards
Before any personal protective equipment is even selected, your environment and procedures must be engineered for safety. This is the most effective way to control exposure.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, from weighing to reaction setup, must occur inside a certified chemical fume hood.[5] This is non-negotiable. The rationale is to contain the solid dust and any potential vapors, preventing inhalation, which is a primary route of exposure for hydrazine compounds.[6]
Administrative Controls: Your First Line of Defense
-
Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the lab.[7]
-
Never Work Alone: A second person should always be aware of the work being performed.
-
Review Safety Data Sheets (SDS): Prior to any new procedure, a thorough review of the SDS is mandatory.[1]
-
Emergency Plan: Have a clear, written plan for spills and exposures. Ensure the location of the nearest safety shower and eyewash station is known and accessible.[1][8]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential, but it is the final barrier between you and the chemical. Its selection and use must be deliberate and informed. The following PPE is mandatory for handling this compound.
| PPE Component | Specification | Rationale & Field Insights |
| Hand Protection | Double Gloving: Nitrile or Neoprene Gloves (minimum 5-mil thickness) | A single glove can fail. Double-gloving provides redundancy. Nitrile and Neoprene offer good resistance to a range of chemicals, including hydrazines.[8][9] Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination. |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields or a full face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes.[1] A face shield should be worn over goggles when there is a significant splash hazard. |
| Body Protection | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | A lab coat protects your skin and personal clothing from contamination.[1] Flame-resistant material is a prudent choice given the flammability hazards of related hydrazine compounds.[6] |
| Respiratory | Use is dictated by risk assessment. A NIOSH-approved respirator with appropriate cartridges may be required for large-scale work or spill cleanup. | While a fume hood is the primary control, respiratory protection may be necessary if engineering controls are insufficient or during an emergency.[1] |
Workflow for Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination. This workflow illustrates the correct sequence.
Caption: Step-by-step emergency response for a small chemical spill.
Disposal Plan
Hydrazine compounds are classified as hazardous waste and must be disposed of accordingly. [2]Do not dispose of this chemical down the drain.
The primary method for rendering hydrazine waste less hazardous is through chemical oxidation.
-
Dilution: The waste containing this compound should be diluted with water to a concentration of less than 5%. [7]2. Oxidation: Slowly add a dilute (5%) solution of sodium hypochlorite (bleach) or calcium hypochlorite to the diluted waste with stirring. [7][10]The reaction is exothermic, so the addition should be slow and, if necessary, the container should be cooled in an ice bath. An excess of the oxidizing agent should be used to ensure complete destruction. [7]3. Collection: After the reaction is complete, the neutralized solution should be collected in a properly labeled hazardous waste container.
-
Handover: The waste container must be handed over to your institution's EHS department for final disposal via incineration or other approved methods. [2] By integrating these expert-level protocols and understanding the rationale behind them, you build a culture of safety that protects your team and enhances the integrity of your research.
References
-
ChemScene LLC. (2025, June 3). Safety Data Sheet: this compound hydrochloride. Retrieved from .
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link].
-
Centers for Disease Control and Prevention (CDC). (1994, May). Hydrazine - IDLH. NIOSH. Retrieved from [Link].
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link].
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link].
-
National Center for Biotechnology Information (NCBI). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. Retrieved from [Link].
-
Occupational Safety and Health Administration (OSHA). (n.d.). HYDRAZINE. Retrieved from [Link].
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine. Retrieved from [Link].
-
National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines. Retrieved from [Link].
-
New Jersey Department of Health. (2009, November). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link].
- Google Patents. (2017, April 27). US20170113086A1 - Methods and systems for neutralization of hydrazine.
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link].
-
S&G Gloves. (2023, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link].
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link].
-
SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link].
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link].
-
Environmental Health and Safety, University of Florida. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link].
-
ResearchGate. (2001). (PDF) Detoxication of hydrazine in waste waters. Retrieved from [Link].
- Google Patents. (n.d.). EP1401772A1 - Method for decomposing hydrazine contained in an aqueous liquid.
-
ACGIH. (2025). HYDRAZINE. Retrieved from [Link].
-
University of California, Santa Barbara. (n.d.). Hydrazine. Retrieved from [Link].
-
StatPearls - NCBI Bookshelf. (2023, April 23). Hydrazine Toxicology. Retrieved from [Link].
-
International Safety Gloves. (n.d.). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link].
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hydrazine - IDLH | NIOSH | CDC [cdc.gov]
- 4. epa.gov [epa.gov]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. nj.gov [nj.gov]
- 7. arxada.com [arxada.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. apps.dtic.mil [apps.dtic.mil]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
